molecular formula C26H27ClN6O B127983 ZD 7155(hydrochloride) CAS No. 146709-78-6

ZD 7155(hydrochloride)

Número de catálogo: B127983
Número CAS: 146709-78-6
Peso molecular: 475.0 g/mol
Clave InChI: NAGGAAHTUXEGFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZD 7155(hydrochloride), also known as ZD 7155(hydrochloride), is a useful research compound. Its molecular formula is C26H27ClN6O and its molecular weight is 475.0 g/mol. The purity is usually 95%.
The exact mass of the compound ZD 7155 hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ZD 7155(hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZD 7155(hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGGAAHTUXEGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431372
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146709-78-6
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ZD 7155 (hydrochloride): A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent and selective, non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This document provides an in-depth technical overview of the mechanism of action of ZD 7155, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with the AT1 receptor signaling pathway. ZD 7155 serves as a critical tool for cardiovascular research and as a precursor to the clinically significant antihypertensive drug, candesartan.[2] Its high affinity and selectivity for the AT1 receptor make it a valuable compound for investigating the physiological and pathological roles of the renin-angiotensin system.

Introduction

The renin-angiotensin system (RAS) is a pivotal regulator of cardiovascular homeostasis, with its principal effector peptide, Angiotensin II (Ang II), exerting a wide range of physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth.[3] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular diseases.

ZD 7155 hydrochloride is a synthetic, orally active antagonist that specifically targets the AT1 receptor, thereby blocking the downstream signaling cascade initiated by Ang II.[1][4] Its mechanism of action involves competitive binding to the AT1 receptor, preventing Ang II from occupying the receptor and eliciting its physiological responses.[1] This guide will delve into the specifics of this interaction, from receptor binding kinetics to the functional consequences in various experimental models.

Receptor Binding and Selectivity

Data Presentation: Receptor Binding Affinity
ParameterValueSpecies/TissueRadioligandReference
IC50 3.8 nMGuinea pig adrenal gland membranes[¹²⁵I]-angiotensin II[4][5]
IC50 3-4 nMHA-AT1R, ΔBRIL-AT1R, and BRIL-AT1R constructs³H-candesartan[6]
pD'(2) (prejunctional) 7.98Rat tail artery-[7]
pD'(2) (postjunctional) 9.01Rat tail artery-[7]

IC50: The half maximal inhibitory concentration. pD'(2): A measure of the potency of a non-competitive antagonist.

Experimental Protocols: Radioligand Displacement Assay

Objective: To determine the binding affinity of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human AT1 receptor (e.g., HA-AT1R constructs).

  • Radioligand: ³H-candesartan (a high-affinity AT1 receptor antagonist).

  • Competitor: ZD 7155 hydrochloride.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Non-specific Binding Control: High concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM candesartan).[6]

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of ZD 7155.

  • In a microplate, combine the receptor membranes, a fixed concentration of ³H-candesartan (e.g., 2 nM), and varying concentrations of ZD 7155 (ranging from 0.04 to 1000 nM).[6]

  • For determining non-specific binding, a separate set of wells will contain the receptor membranes, ³H-candesartan, and a high concentration of unlabeled candesartan.[6]

  • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of ZD 7155.

Signaling Pathway Inhibition

The AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] Upon activation by Ang II, Gq/11 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction and cell growth. ZD 7155, by blocking the initial binding of Ang II to the AT1 receptor, effectively inhibits this entire downstream signaling pathway.

Mandatory Visualization: AT1 Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Competitively Inhibits Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Renin_Secretion_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_jg Isolate Juxtaglomerular Cells/Kidney Slices preincubate Pre-incubate with ZD 7155 or Vehicle isolate_jg->preincubate stimulate Stimulate with Angiotensin II preincubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant measure_renin Measure Renin Activity (e.g., RIA, ELISA) collect_supernatant->measure_renin compare_results Compare Renin Levels measure_renin->compare_results

References

ZD 7155 Hydrochloride: A Technical Guide to its Application in Angiotensin II Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] This technical guide provides an in-depth overview of the research applications of ZD 7155 hydrochloride, focusing on its mechanism of action, pharmacological properties, and its use in both in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate its use in cardiovascular and related research areas.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of the RAS, Angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor mediates most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

ZD 7155 hydrochloride has been instrumental in preclinical research as a highly selective tool to probe the physiological and pathophysiological roles of the AT1 receptor. Its high potency and oral bioavailability make it a valuable compound for a range of experimental applications.[2]

Mechanism of Action

ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade. This blockade of the AT1 receptor leads to the inhibition of a variety of Angiotensin II-mediated effects.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are central to the physiological responses mediated by the AT1 receptor, such as smooth muscle contraction. ZD 7155 hydrochloride blocks this entire cascade by preventing the initial binding of Angiotensin II.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 ZD7155->AT1R Antagonizes Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Induces Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Angiotensin II AT1 Receptor Signaling Pathway Antagonized by ZD 7155. (Max Width: 760px)

Quantitative Data

The potency and efficacy of ZD 7155 hydrochloride have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of ZD 7155 Hydrochloride
ParameterValueSpecies/TissueAssay TypeReference
IC50 3.8 nMGuinea Pig Adrenal Gland Membranes[125I]-Angiotensin II Displacement
IC50 3 - 4 nMCOS-1 cells expressing human AT1RInhibition of Angiotensin II-induced response[2]
Table 2: In Vivo Antihypertensive Effects of ZD 7155 Hydrochloride in Rat Models
Animal ModelDose & Route of AdministrationEffect on Blood PressureDuration of EffectReference
Normotensive Sprague-Dawley Rats1.082 µmol/kg (0.51 mg/kg) IVSuppressed Angiotensin II-induced pressor response~24 hours
Spontaneously Hypertensive Rats (SHR)1.082 µmol/kg IVSignificant antihypertensive effect-
Two-Kidney, One-Clip Goldblatt Hypertensive Rats3 mg/kg PORapid and sustained lowering of blood pressureUp to 48 hours[2]
Sprague-Dawley Rats-Decreased systolic blood pressure by 16 mm Hg-[1]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of ZD 7155 hydrochloride for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZD 7155 hydrochloride in displacing a radiolabeled ligand from the AT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from guinea pig adrenal glands or cells recombinantly expressing the AT1 receptor.

  • Radioligand: [125I]-Angiotensin II.

  • Competitor: ZD 7155 hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Prepare serial dilutions of ZD 7155 hydrochloride in assay buffer.

  • In reaction tubes, add a fixed amount of receptor membrane preparation, a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155 hydrochloride or buffer (for total binding) or unlabeled Angiotensin II (for non-specific binding).

  • Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the ZD 7155 hydrochloride concentration and fit the data using a non-linear regression model to determine the IC50 value.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Membranes I1 Combine Membranes, Radioligand, and ZD 7155 in Assay Buffer P1->I1 P2 Prepare Serial Dilutions of ZD 7155 P2->I1 P3 Prepare Radioligand ([125I]-Angiotensin II) P3->I1 I2 Incubate at Room Temperature (e.g., 60 minutes) I1->I2 S1 Rapid Vacuum Filtration through Glass Fiber Filters I2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Measure Radioactivity with Gamma Counter S2->S3 A1 Calculate Specific Binding S3->A1 A2 Plot Data and Determine IC50 A1->A2

Caption: Workflow for a Radioligand Binding Assay. (Max Width: 760px)
In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol describes the methodology for assessing the antihypertensive effects of ZD 7155 hydrochloride in a rat model of hypertension.

Objective: To evaluate the effect of ZD 7155 hydrochloride on systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) or other induced models of hypertension.

Materials:

  • Animals: Spontaneously Hypertensive Rats (SHR) or other suitable models (e.g., two-kidney, one-clip Goldblatt hypertensive rats).

  • Test Compound: ZD 7155 hydrochloride.

  • Vehicle: Appropriate solvent for ZD 7155 hydrochloride (e.g., saline for intravenous administration).

  • Blood Pressure Monitoring System: Telemetry system for continuous monitoring or tail-cuff method for non-invasive measurement.

  • Animal handling and surgical equipment (if telemetry is used).

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions and handling procedures for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the animals for several days to obtain a stable reading.

  • Drug Administration: Administer ZD 7155 hydrochloride to the treatment group via the desired route (e.g., intravenous bolus injection or oral gavage). Administer the vehicle to the control group.

  • Blood Pressure Monitoring: Continuously monitor blood pressure using a telemetry system or at regular intervals using the tail-cuff method for the duration of the study (e.g., up to 48 hours).

  • Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline in the treated group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for the investigation of the Renin-Angiotensin System, specifically the role of the AT1 receptor. Its high potency, selectivity, and oral activity make it suitable for a wide range of in vitro and in vivo research applications. This guide provides a comprehensive overview of its use, including quantitative data and detailed experimental protocols, to support its effective implementation in cardiovascular and related research. Researchers utilizing ZD 7155 hydrochloride can further elucidate the intricate mechanisms of Angiotensin II signaling and contribute to the development of novel therapeutic strategies for cardiovascular diseases.

References

ZD 7155 Hydrochloride: A Technical Guide to a Potent AT1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZD 7155 hydrochloride, a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. This document details its mechanism of action, pharmacological properties, and key experimental data, offering a valuable resource for professionals in cardiovascular research and drug development.

Core Concepts: Mechanism of Action

ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor.[1] By selectively blocking this receptor, it prevents the binding of angiotensin II, a key effector molecule in the renin-angiotensin system (RAS).[2] The blockade of the AT1 receptor by ZD 7155 inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular proliferation, thereby exerting its antihypertensive effects.[2][3]

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by angiotensin II, the following signaling cascade is initiated:

  • Gq/11 Activation: The activated AT1 receptor stimulates Gq/11.

  • PLC Activation: Gq/11, in turn, activates phospholipase C (PLC).[3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][4]

    • DAG activates protein kinase C (PKC).[3][5]

The culmination of these events leads to various physiological responses, including vascular smooth muscle contraction, inflammation, and cellular hypertrophy.[3] ZD 7155, by blocking the initial binding of angiotensin II, effectively inhibits this entire signaling pathway.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ZD7155 ZD 7155 ZD7155->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Response PKC->Response

Caption: Simplified AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.

Quantitative Data

The potency and selectivity of ZD 7155 hydrochloride have been quantified through various in vitro and in vivo studies.

Binding Affinity

ZD 7155 demonstrates high affinity for the AT1 receptor. Competition binding assays are a standard method to determine the binding affinity of a compound.[6][7]

ParameterValueSpecies/TissueReference
IC50 3.8 nMGuinea pig adrenal gland membranes[1][8]
IC50 3.3 nMNot specified[9]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Potency

Studies comparing ZD 7155 with the prototype AT1 antagonist, losartan, have highlighted its superior potency.

ComparisonFindingAnimal ModelReference
vs. Losartan Approximately 10 times more potent in suppressing angiotensin II-induced pressor response.Conscious normotensive Sprague-Dawley (SD) rats[10]
vs. Losartan More potent and longer-acting.Not specified[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize ZD 7155 hydrochloride.

Radioligand Binding Assay (Competition)

This in vitro assay is used to determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.[6][7]

Objective: To determine the concentration of ZD 7155 that displaces 50% of a specific radioligand from the AT1 receptor.

Materials:

  • Radioligand: [125I]-Angiotensin II

  • Membrane Preparation: From a source rich in AT1 receptors (e.g., guinea pig adrenal glands, rat liver, or cells expressing recombinant AT1 receptors).[1][8]

  • Test Compound: ZD 7155 hydrochloride (serially diluted).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Counter.

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend in the final assay binding buffer.[11]

  • Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155.[11] Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled AT1 antagonist).

  • Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation to reach equilibrium.[11]

  • Separation: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare AT1R Membranes combine Combine Membranes, Radioligand, & ZD 7155 in 96-well plate prep_membranes->combine prep_radio Prepare Radioligand ([¹²⁵I]-Ang II) prep_radio->combine prep_zd7155 Prepare ZD 7155 (Serial Dilutions) prep_zd7155->combine incubate Incubate to Reach Equilibrium combine->incubate separate Separate Bound/Free via Filtration incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure plot Plot Competition Curve (% Bound vs. [ZD 7155]) measure->plot calculate Calculate IC₅₀ and Kᵢ plot->calculate

Caption: Workflow for a Competition Radioligand Binding Assay.
In Vivo Blood Pressure Measurement

This in vivo protocol is used to assess the antihypertensive effects of ZD 7155 in a relevant animal model.

Objective: To measure the effect of ZD 7155 on blood pressure in normotensive or hypertensive rats.

Animal Model:

  • Conscious normotensive Sprague-Dawley (SD) rats.[10]

  • Conscious spontaneously hypertensive rats (SHR).[10]

Methods for Blood Pressure Measurement:

  • Direct Intra-arterial Recording (Invasive): Considered the gold standard, this method involves the cannulation of an artery (e.g., carotid or femoral) for continuous and accurate blood pressure monitoring.[12]

  • Tail-Cuff Plethysmography (Non-invasive): A common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the tail.[13][14]

Procedure (Intra-arterial Recording Example):

  • Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine).[12] Perform a tracheostomy to ensure a clear airway.[12]

  • Cannulation: Expose and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer.[12] A jugular vein can also be cannulated for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 10-20 minutes) while monitoring vital signs.[12]

  • Drug Administration: Administer ZD 7155 intravenously (e.g., as a bolus dose of 1.082 µmol/kg).[10] A vehicle control group should be included.

  • Angiotensin II Challenge (Optional): To assess the antagonistic effect, infuse angiotensin II intravenously (e.g., 240 ng/kg over 10 minutes) before and after ZD 7155 administration.[10]

  • Data Acquisition: Continuously record arterial blood pressure and heart rate using a data acquisition system.

  • Data Analysis: Analyze the changes in blood pressure and the suppression of the angiotensin II-induced pressor response following ZD 7155 administration.

Schild Analysis

Schild analysis is a functional assay method used to characterize the nature of antagonism (i.e., competitive) and to determine the antagonist's affinity (pA2 or pKB).[15][16][17]

Objective: To determine if ZD 7155 acts as a competitive antagonist and to quantify its affinity.

Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist (e.g., angiotensin II) without depressing the maximum response.[15] The magnitude of this shift is dependent on the concentration of the antagonist.

Procedure:

  • Tissue Preparation: Use an isolated tissue preparation that responds to angiotensin II with a measurable contraction (e.g., rabbit aorta).

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for angiotensin II.

  • Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of ZD 7155 for a period sufficient to reach equilibrium.

  • Repeat Agonist Curve: In the presence of ZD 7155, re-generate the angiotensin II concentration-response curve.

  • Repeat with Multiple Concentrations: Repeat steps 3 and 4 with several different concentrations of ZD 7155.

  • Data Analysis (Schild Plot):

    • Calculate the concentration ratio (CR) for each concentration of ZD 7155. The CR is the ratio of the EC50 of angiotensin II in the presence of the antagonist to the EC50 in its absence.

    • Plot log(CR - 1) versus the negative logarithm of the molar concentration of ZD 7155.

    • For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.[15][18]

    • The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.

Conclusion

ZD 7155 hydrochloride is a highly potent and selective competitive antagonist of the AT1 receptor. Its high binding affinity and significant in vivo efficacy, being approximately ten times more potent than losartan in pressor response assays, underscore its importance as a research tool and a precursor to clinically used antihypertensive drugs.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ZD 7155 and other novel AT1 receptor antagonists.

References

ZD 7155 Hydrochloride: A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key modulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a critical target in the management of cardiovascular diseases. This document provides an in-depth technical overview of the biological activity of ZD 7155, summarizing quantitative data, detailing experimental protocols for its characterization, and illustrating its mechanism of action through signaling and workflow diagrams. ZD 7155 has demonstrated greater potency and a longer duration of action compared to the prototype AT1 antagonist, losartan, making it a valuable research tool and a precursor compound for other clinically relevant antagonists like candesartan.[2]

Core Mechanism of Action

ZD 7155 exerts its pharmacological effects by selectively binding to and inhibiting the Angiotensin II Type 1 (AT1) receptor.[3] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II (Ang II), initiates a signaling cascade leading to vasoconstriction, aldosterone secretion, sodium retention, and cellular growth.[4][5] By competitively blocking the binding of Ang II, ZD 7155 effectively prevents these downstream physiological responses, resulting in vasodilation and a reduction in blood pressure.[3][5]

Signaling Pathway of AT1 Receptor Antagonism

The diagram below illustrates the canonical Gq-protein mediated signaling pathway of the AT1 receptor and the inhibitory action of ZD 7155.

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Membrane Cell Membrane cluster_Cytosol Cytosol / ER AngII Angiotensin II (Ang II) AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ Ca->PKC Activates Response Physiological Responses (Vasoconstriction, etc.) Ca->Response PKC->Response ER->Ca ZD7155 ZD 7155 ZD7155->AT1R Blocks

Caption: AT1 Receptor signaling pathway and ZD 7155 inhibition.

Quantitative Biological Activity

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo assays. The data highlights its high affinity for the AT1 receptor and its significant antihypertensive effects.

Table 1: In Vitro Activity of ZD 7155 Hydrochloride
Assay TypePreparationParameterValueReference
Radioligand BindingGuinea Pig Adrenal Gland MembranesIC₅₀ vs. [¹²⁵I]-Ang II3.8 nM[1]
Calcium MobilizationCOS-1 Cells Expressing AT1RIC₅₀ vs. 100 nM Ang II3 - 4 nM[2]
Table 2: In Vivo Activity of ZD 7155 Hydrochloride
Animal ModelAdministrationDoseEffectReference
Conscious Sprague-Dawley RatsIntravenous1.082 µmol/kg~10x more potent than losartan in suppressing Ang II pressor response[6]
Conscious Spontaneously Hypertensive Rats (SHRs)Intravenous Bolus1.082 µmol/kgSignificant antihypertensive effect; suppressed Ang II pressor response for ~24h[6]
Sprague-Dawley RatsNot specifiedNot specified↓ Systolic Blood Pressure by 16 mm Hg↑ Plasma Renin Activity 3.7-fold↑ Renal Renin Gene Expression 4.2-fold[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the biological activity of ZD 7155.

Protocol: AT1 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (IC₅₀/Ki) of ZD 7155 by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis prep_membranes Prepare Membranes (e.g., Guinea Pig Adrenal Glands) add_reagents Add Membranes, Radioligand & Test Compound prep_membranes->add_reagents prep_ligand Prepare Radioligand (e.g., ³H-candesartan) prep_ligand->add_reagents prep_test Prepare ZD 7155 (Serial Dilutions) setup_plate Setup 96-well Plate: - Total Binding (Buffer) - NSB (Excess Unlabeled Ligand) - Competition (ZD 7155) prep_test->setup_plate setup_plate->add_reagents incubate Incubate to Equilibrium (e.g., 60 min at RT) add_reagents->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillant & Count (CPM in Scintillation Counter) wash->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot_curve Plot % Inhibition vs. [ZD 7155] calc_specific->plot_curve calc_ic50 Determine IC₅₀ using Non-linear Regression plot_curve->calc_ic50

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig adrenal glands) in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or similar assay.[7][8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 10 µg membrane protein + 2 nM ³H-candesartan + assay buffer.[2]

    • Non-Specific Binding (NSB): 10 µg membrane protein + 2 nM ³H-candesartan + 10 µM unlabeled candesartan.[2]

    • Competition: 10 µg membrane protein + 2 nM ³H-candesartan + varying concentrations of ZD 7155 (e.g., 0.01 nM to 1 µM).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[2][7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates bound from free radioligand.[7]

  • Washing: Wash filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.[7]

  • Data Analysis: Calculate the IC₅₀ value—the concentration of ZD 7155 that inhibits 50% of specific binding—by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[2][7]

Protocol: In Vivo Antihypertensive Activity (Ang II Pressor Response)

This protocol assesses the ability of ZD 7155 to block the hypertensive (pressor) effect of an exogenous Angiotensin II challenge in conscious, normotensive rats.

Workflow: In Vivo Pressor Response Assay

InVivo_Pressor_Workflow cluster_prep 1. Animal Preparation cluster_baseline 2. Baseline Measurement cluster_treatment 3. Treatment & Challenge cluster_analysis 4. Data Analysis acclimate Acclimate Rats (e.g., Sprague-Dawley) surgery Surgically Implant Arterial & Venous Catheters acclimate->surgery recover Allow for Post-Surgical Recovery (24-48h) surgery->recover connect Connect Arterial Catheter to Pressure Transducer recover->connect stabilize Allow Blood Pressure (BP) to Stabilize connect->stabilize baseline_challenge Administer Ang II Challenge (IV) (e.g., 240 ng/kg) Record Peak Pressor Response stabilize->baseline_challenge admin_drug Administer ZD 7155 (IV Bolus) (e.g., 1.082 µmol/kg) or Vehicle Control baseline_challenge->admin_drug wait Wait for Predetermined Time (e.g., 15 min) admin_drug->wait repeat_challenge Repeat Ang II Challenge Record Peak Pressor Response wait->repeat_challenge measure_bp Measure Change in Mean Arterial Pressure (ΔMAP) repeat_challenge->measure_bp calc_inhibition Calculate % Inhibition of Pressor Response vs. Baseline measure_bp->calc_inhibition compare Compare ZD 7155 Group to Vehicle Group calc_inhibition->compare

Caption: Workflow for an in vivo Angiotensin II pressor response study.

Methodology:

  • Animal Preparation: Use male Sprague-Dawley rats. Under anesthesia, surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration). Allow animals to recover for 24-48 hours.[6][9]

  • Baseline Response: In conscious, freely moving rats, connect the arterial catheter to a pressure transducer. After a stabilization period, administer a bolus intravenous (IV) injection of Angiotensin II (e.g., 240 ng/kg over 10 min) and record the maximal increase in mean arterial pressure (MAP).[6]

  • Drug Administration: Administer an IV bolus of ZD 7155 hydrochloride (e.g., 1.082 µmol/kg) or vehicle (saline) via the venous catheter.[6]

  • Post-Treatment Challenge: At a set time point after ZD 7155 administration (e.g., 15 minutes, and potentially at later times like 24 hours), re-administer the same Ang II challenge and record the pressor response.

  • Data Analysis: For each animal, calculate the percentage inhibition of the Ang II pressor response after ZD 7155 treatment compared to its own baseline response. Compare the mean inhibition in the ZD 7155 group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Intracellular Calcium Mobilization Assay

This in vitro functional assay measures the ability of ZD 7155 to inhibit the Ang II-induced increase in intracellular calcium concentration in cells expressing the AT1 receptor.

Methodology:

  • Cell Culture: Culture COS-1 or other suitable cells transiently or stably expressing the human AT1 receptor.[2]

  • Dye Loading: Plate cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[2][5] This allows for the measurement of changes in intracellular calcium.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of ZD 7155 or vehicle for a defined period (e.g., 60 minutes).[2]

  • Stimulation and Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a fluorometric microplate reader. Establish a baseline fluorescence reading. Inject a solution of Ang II (at a concentration that elicits a submaximal response, e.g., 100 nM) into each well to stimulate the AT1 receptors.[2]

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of Ang II. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response in the absence of ZD 7155 set to 100% and the baseline set to 0%. Plot the normalized response against the concentration of ZD 7155 and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Conclusion

ZD 7155 hydrochloride is a well-characterized, high-potency antagonist of the AT1 receptor. Its biological activity is defined by its high binding affinity in the low nanomolar range and its robust ability to block Angiotensin II-mediated signaling and physiological effects, such as vasoconstriction and blood pressure elevation.[5][6] The compound is significantly more potent and longer-acting than losartan, establishing it as a critical tool for cardiovascular research and a foundational molecule in the development of modern angiotensin receptor blockers.[1] The protocols and data presented herein provide a comprehensive guide for researchers utilizing ZD 7155 to investigate the Renin-Angiotensin System and related pathologies.

References

ZD 7155 (hydrochloride): An In-Depth Technical Guide to its Effect on Renin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Its interaction with the renin-angiotensin system (RAS) provides a clear example of a physiological negative feedback loop. Angiotensin II, the primary effector of the RAS, normally suppresses renin gene expression and secretion through its action on AT1 receptors in the juxtaglomerular cells of the kidney. By blocking this interaction, ZD 7155 hydrochloride effectively removes this inhibitory signal, leading to a significant and measurable increase in both renin gene expression and plasma renin activity. This guide provides a comprehensive overview of the mechanism of action of ZD 7155, quantitative data from key studies, detailed experimental protocols for assessing its effects, and a visual representation of the involved signaling pathways.

Introduction

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in this cascade. The synthesis and secretion of renin are tightly controlled by several mechanisms, including a short-loop negative feedback mechanism mediated by Angiotensin II (Ang II). Ang II, by binding to its AT1 receptor, inhibits further renin production.

ZD 7155 hydrochloride is a non-peptide, selective AT1 receptor antagonist. Its high affinity and specificity for the AT1 receptor make it a valuable tool for studying the physiological consequences of RAS blockade. Understanding the precise effects of ZD 7155 on renin gene expression is crucial for researchers in cardiovascular pharmacology, hypertension, and drug development. This technical guide synthesizes the available data on ZD 7155's impact on renin, providing both a theoretical framework and practical methodological insights.

Mechanism of Action: The Negative Feedback Loop

The primary mechanism by which ZD 7155 hydrochloride influences renin gene expression is through the disruption of the negative feedback loop of Angiotensin II.

  • Normal Regulation: In a healthy physiological state, Angiotensin II binds to AT1 receptors on the surface of juxtaglomerular cells. This binding initiates a G-protein coupled signaling cascade, which ultimately leads to the suppression of renin gene transcription and a decrease in renin secretion.

  • AT1 Receptor Blockade: ZD 7155 hydrochloride, as a competitive antagonist, binds to the AT1 receptor, preventing Angiotensin II from exerting its inhibitory effect.

  • Upregulation of Renin: With the inhibitory signal removed, the juxtaglomerular cells increase the transcription of the renin gene, leading to higher levels of renin mRNA and subsequently, increased synthesis and secretion of renin into the bloodstream.

Quantitative Data on the Effect of ZD 7155 on Renin

The following tables summarize the key quantitative findings from studies investigating the effects of ZD 7155 hydrochloride on renin expression and activity. The primary data comes from a pivotal study by Krämer et al. (1998) in Sprague-Dawley rats.[1]

Table 1: In Vivo Effects of ZD 7155 on Renin Gene Expression and Plasma Renin Activity in Sprague-Dawley Rats [1]

ParameterTreatment GroupFold Change vs. Control
Renal Renin Gene Expression ZD 71554.2-fold increase
Plasma Renin Activity ZD 71553.7-fold increase

Table 2: In Vitro Effects of ZD 7155 on Renin Secretion in Isolated Perfused Rat Kidneys [1]

ParameterTreatment Group% Increase from Baseline
Renin Secretion ZD 7155700%

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify the effects of ZD 7155 on renin gene expression and activity. These protocols are based on established techniques in the field.

In Vivo Studies in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed under standard conditions with free access to food and water.

  • Drug Administration: ZD 7155 hydrochloride is administered, often via osmotic minipumps for continuous infusion, to ensure stable plasma concentrations. A typical dose might be in the range of 1-10 mg/kg/day, depending on the desired level of AT1 receptor blockade.

  • Sample Collection: After the treatment period (e.g., 7 days), animals are anesthetized, and blood samples are collected via cardiac puncture into chilled tubes containing an anticoagulant (e.g., EDTA). The kidneys are then rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA analysis.

Quantification of Renin Gene Expression

Total RNA is extracted from the kidney tissue using methods such as the TRIzol reagent or other commercially available kits, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed by spectrophotometry and gel electrophoresis.

  • Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated on a formaldehyde-containing agarose gel.

  • Transfer: The separated RNA is transferred to a nylon or nitrocellulose membrane via capillary action.

  • Hybridization: The membrane is prehybridized and then hybridized overnight at a specific temperature (e.g., 42°C) with a radiolabeled (e.g., ³²P) cDNA or cRNA probe specific for rat renin mRNA.

  • Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

  • Detection: The hybridized probe is visualized by autoradiography. The intensity of the renin mRNA band is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading variations.

  • Probe Synthesis: A radiolabeled antisense RNA probe complementary to a portion of the rat renin mRNA is synthesized by in vitro transcription.

  • Hybridization: The probe is hybridized in solution with the total RNA sample from the kidney.

  • RNase Digestion: The mixture is treated with a mixture of RNases that specifically digest single-stranded RNA, leaving the double-stranded probe-target mRNA hybrids intact.

  • Analysis: The protected fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography. The intensity of the protected band is proportional to the amount of renin mRNA in the sample.

Measurement of Plasma Renin Activity (PRA)

PRA is typically measured by radioimmunoassay (RIA) that quantifies the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen.

  • Incubation: Plasma samples are incubated at 37°C for a defined period (e.g., 1-3 hours) in the presence of inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases to prevent the degradation of Ang I. A parallel sample is kept at 4°C to determine the baseline Ang I concentration.

  • Ang I Quantification: The amount of Ang I generated is measured using a competitive RIA. This involves incubating the plasma sample with a known amount of radiolabeled Ang I and a specific anti-Ang I antibody.

  • Separation and Counting: The antibody-bound Ang I is separated from the free Ang I (e.g., using charcoal dextran), and the radioactivity in the bound fraction is measured using a gamma counter.

  • Calculation: The concentration of Ang I in the sample is determined by comparing the results to a standard curve. PRA is expressed as the amount of Ang I generated per unit of plasma per hour (e.g., ng Ang I/mL/hr).

Isolated Perfused Rat Kidney Model
  • Surgical Preparation: A rat is anesthetized, and the kidney is isolated and cannulated via the renal artery.

  • Perfusion: The kidney is perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing a colloid (e.g., bovine serum albumin) and gassed with 95% O₂/5% CO₂. The perfusion is maintained at a constant pressure or flow rate.

  • Experimental Protocol: After an equilibration period, ZD 7155 is added to the perfusate. The renal effluent is collected at regular intervals.

  • Renin Measurement: The concentration of renin in the perfusate is measured using a specific assay, often a radioimmunoassay for Ang I generation after the addition of excess angiotensinogen.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Angiotensin II Signaling Pathway and Renin Gene Expression AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC ReninGene Renin Gene Transcription Ca2->ReninGene Inhibition PKC->ReninGene Inhibition

Caption: Angiotensin II signaling cascade leading to the inhibition of renin gene transcription.

cluster_1 Effect of ZD 7155 on the Renin-Angiotensin System ZD7155 ZD 7155 (hydrochloride) AT1R AT1 Receptor ZD7155->AT1R Blocks NegativeFeedback Negative Feedback on Renin Release AT1R->NegativeFeedback Inhibition Removed AngII Angiotensin II AngII->AT1R Cannot Bind ReninGene ↑ Renin Gene Expression NegativeFeedback->ReninGene ReninSecretion ↑ Renin Secretion ReninGene->ReninSecretion cluster_2 Experimental Workflow for In Vivo Studies AnimalModel Sprague-Dawley Rat Model Treatment ZD 7155 Administration AnimalModel->Treatment SampleCollection Blood and Kidney Collection Treatment->SampleCollection PRA_Assay Plasma Renin Activity (RIA) SampleCollection->PRA_Assay RNA_Isolation RNA Isolation from Kidney SampleCollection->RNA_Isolation GeneExpression Renin mRNA Quantification (Northern Blot / RPA) RNA_Isolation->GeneExpression

References

ZD 7155 (hydrochloride) and its Impact on Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system, elicits a variety of physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through the AT1 receptor. A crucial event in Ang II signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger to trigger a cascade of downstream cellular events.[2][3][4] This technical guide provides an in-depth overview of the mechanism by which ZD 7155 modulates intracellular calcium levels, detailed experimental protocols for studying these effects, and a summary of key quantitative data.

Mechanism of Action: Inhibition of Angiotensin II-Induced Calcium Mobilization

ZD 7155 exerts its effect on intracellular calcium concentration by directly blocking the action of Angiotensin II at the AT1 receptor, a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of the Gq/11 class of G-proteins.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[2][6] ZD 7155, by competitively binding to the AT1 receptor, prevents Ang II from initiating this signaling cascade, thereby completely blocking the Ang II-induced increase in free intracellular calcium concentrations.[2]

Quantitative Data: Potency of ZD 7155 in Inhibiting Calcium Response

The inhibitory potency of ZD 7155 on Angiotensin II-induced calcium mobilization has been quantified in various cell-based assays. The following table summarizes key data from the literature.

Cell TypeAgonistZD 7155 ParameterValueReference
COS-1 cells (transiently expressing HA-AT1R, BRIL-AT1R, and ΔBRIL-AT1R)100 nM Angiotensin IIIC503 to 4 nM[5]
Rat Mesangial CellsAngiotensin IIEffectComplete blockade of [Ca2+]i increase[2]
NG108-15 cells (subclone C1)Angiotensin IIAntagonist ActionEffects of Ang II totally inhibited by the AT1 receptor-selective nonpeptide antagonist, DUP-753 (a related AT1 antagonist)[7]
Rat Nephron SegmentsAngiotensin IIAntagonist ActionAng II-induced calcium responses were totally abolished by the AT1 receptor antagonist losartan (another AT1 antagonist)[4]

Experimental Protocols

Measuring the effect of ZD 7155 on intracellular calcium concentration typically involves fluorometric methods using calcium-sensitive dyes. Below is a detailed, representative protocol for a cell-based calcium mobilization assay.

I. Cell Culture and Plating
  • Cell Line: Use a cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1, HEK293, or primary vascular smooth muscle cells).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

II. Dye Loading
  • Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium 5 Assay Kit). A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). The final concentration of the dye will depend on the specific dye and cell type but is typically in the range of 1-5 µM.

  • Loading Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of loading buffer.

    • Add 100 µL of the dye-containing loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

III. Compound Preparation and Addition
  • ZD 7155 Preparation: Prepare a stock solution of ZD 7155 hydrochloride in a suitable solvent (e.g., DMSO). Make serial dilutions of ZD 7155 in the loading buffer to achieve the desired final concentrations for the dose-response curve.

  • Agonist Preparation: Prepare a stock solution of Angiotensin II in an appropriate solvent (e.g., sterile water or PBS). Dilute the Angiotensin II in the loading buffer to a concentration that will elicit a submaximal response (e.g., EC80) when added to the cells.

  • Antagonist Pre-incubation:

    • After the dye-loading incubation, gently wash the cells twice with 100 µL of loading buffer to remove excess dye.

    • Add 50 µL of the various concentrations of ZD 7155 to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes) to allow the antagonist to bind to the receptors.[5]

IV. Fluorescence Measurement
  • Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).

  • Instrument Settings:

    • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

  • Agonist Addition and Data Acquisition:

    • Program the instrument to inject the Angiotensin II solution into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the transient increase in intracellular calcium.

V. Data Analysis
  • Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Dose-Response Curve: Plot the response against the logarithm of the ZD 7155 concentration.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of ZD 7155 that inhibits 50% of the Angiotensin II-induced calcium response.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Angiotensin II and Inhibition by ZD 7155

AngII_ZD7155_Ca_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Binds & Inhibits Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens ER Endoplasmic Reticulum (ER) Ca_Cytosol Cytosolic Ca2+ Increase IP3R->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Store Downstream Downstream Cellular Effects Ca_Cytosol->Downstream

Caption: Ang II/ZD 7155 signaling pathway for calcium release.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_culture 1. Plate AT1R-expressing cells in 96-well plate start->cell_culture dye_loading 2. Wash and load cells with calcium-sensitive dye cell_culture->dye_loading antagonist_incubation 3. Wash and pre-incubate with various [ZD 7155] dye_loading->antagonist_incubation instrument_setup 4. Place plate in fluorescence reader and establish baseline reading antagonist_incubation->instrument_setup agonist_injection 5. Inject Angiotensin II and record fluorescence instrument_setup->agonist_injection data_analysis 6. Analyze fluorescence data (Peak - Baseline) agonist_injection->data_analysis ic50_calc 7. Plot dose-response curve and calculate IC50 data_analysis->ic50_calc end End ic50_calc->end

References

The Discovery and Development of ZD 7155: A Potent and Selective AT1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZD 7155, chemically known as 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride, emerged from early research into non-peptide angiotensin II receptor antagonists as a highly potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. This document provides a comprehensive technical overview of the discovery and preclinical development of ZD 7155, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in the renin-angiotensin system and cardiovascular therapeutics.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its physiological effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, the development of antagonists that selectively block the AT1 receptor has been a major focus in the search for effective antihypertensive therapies.[1]

ZD 7155 was developed as a potent, orally active, and long-acting non-peptide AT1 receptor antagonist, demonstrating significant advantages over earlier compounds such as losartan. This guide will explore the key aspects of its preclinical development, from its fundamental mechanism of action to its in vivo efficacy.

Mechanism of Action

ZD 7155 functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, ZD 7155 effectively blocks the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. Its antagonism prevents the cascade of intracellular signaling events typically initiated by angiotensin II binding.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G protein-coupled receptor (GPCR). Upon activation by angiotensin II, it initiates a complex network of intracellular signaling pathways that contribute to its diverse physiological and pathophysiological effects. The primary signaling cascade involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction. ZD 7155, by blocking the initial binding of angiotensin II, prevents the initiation of this signaling cascade.

AT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 ZD7155 ZD 7155 ZD7155->AT1R Antagonism PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

AT1 Receptor Signaling Pathway and ZD 7155 Antagonism.

Quantitative Pharmacological Data

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters of ZD 7155, often in comparison to the reference compound, losartan.

Table 1: In Vitro Receptor Binding Affinity

CompoundAssayTissue SourceIC50 (nM)Reference
ZD 7155[125I]-angiotensin II displacementGuinea pig adrenal gland membranes3.8

Table 2: In Vivo Potency and Efficacy in Rats

ParameterAnimal ModelZD 7155 DoseEffectComparison with LosartanReference
Angiotensin II-induced pressor responseConscious Sprague-Dawley rats240 ng/kg (10 min infusion)Suppression of pressor responseApproximately 10 times more potent[2]
Duration of actionConscious rats1.082 µmol/kg (i.v. bolus)Suppression of angiotensin II-induced pressor response for ~24 hLonger-acting[2]
Antihypertensive effectConscious Spontaneously Hypertensive Rats (SHR)1.082 µmol/kg (i.v. bolus)Significant antihypertensive effect-[2]
Systolic Blood PressureSprague-Dawley ratsNot specifiedDecrease of 16 mm Hg-[3]
Plasma Renin ActivitySprague-Dawley ratsNot specified3.7-fold increase-[3]
Renal Renin Gene ExpressionSprague-Dawley ratsNot specified4.2-fold increase-[3]
Renal VasoconstrictionIsolated perfused rat kidneysNot specifiedCompletely abolished angiotensin II-induced vasoconstriction-[3]
Renin SecretionIsolated perfused rat kidneysNot specified700% increase from baseline-[3]
Blood Pressure LoweringTwo-kidney, one-clip Goldblatt hypertensive rats3 mg/kg (oral)Rapid and sustained lowering for up to 48 h-[4]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of ZD 7155.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.

Protocol:

  • Membrane Preparation: Guinea pig adrenal glands are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled AT1 receptor ligand, such as [125I]-angiotensin II.

  • Competition Binding: Increasing concentrations of unlabeled ZD 7155 are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptors.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of ZD 7155 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Radioligand_Binding_Workflow A Tissue Homogenization (e.g., Guinea Pig Adrenal Gland) B Membrane Preparation (Centrifugation) A->B C Incubation: Membranes + [¹²⁵I]-Angiotensin II + ZD 7155 (variable conc.) B->C D Filtration (Separation of bound/free ligand) C->D E Gamma Counting (Quantification of bound radioligand) D->E F Data Analysis (IC₅₀ determination) E->F

Workflow for Radioligand Binding Assay.
In Vivo Antihypertensive Activity Assessment

Objective: To evaluate the effect of ZD 7155 on blood pressure in animal models of hypertension.

Protocol:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rats are commonly used models.

  • Surgical Preparation (for conscious animal studies): A catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration. The animals are allowed to recover from surgery.

  • Drug Administration: ZD 7155 is administered either intravenously (bolus or infusion) or orally at various doses.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded using a pressure transducer connected to the arterial catheter.

  • Angiotensin II Challenge (optional): To assess the degree of AT1 receptor blockade, a pressor dose of angiotensin II is administered intravenously before and at various time points after ZD 7155 administration. The inhibition of the angiotensin II-induced pressor response is quantified.

  • Data Analysis: Changes in mean arterial pressure from baseline are calculated and compared between treatment and control groups. The duration of the antihypertensive effect is also determined.

Preclinical Pharmacokinetics and Safety

While detailed public data on the full preclinical pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of ZD 7155 is limited, its oral activity and long duration of action suggest favorable pharmacokinetic properties. Further studies would have been conducted to assess its metabolic stability, plasma protein binding, and routes of elimination to support its progression through development. Similarly, comprehensive safety and toxicology studies in various animal models would have been necessary to establish a therapeutic window and identify any potential adverse effects.

Conclusion

ZD 7155 represents a significant advancement in the development of AT1 receptor antagonists. Its high potency, selectivity, and long duration of action in preclinical models demonstrated its potential as a powerful therapeutic agent for the treatment of hypertension and other cardiovascular diseases. The data gathered from the in vitro and in vivo studies outlined in this guide provided a solid foundation for its further development. Although ZD 7155 itself did not proceed to market, the knowledge gained from its development, including the elucidation of its binding to the AT1 receptor, has been invaluable in the design of subsequent generations of AT1 receptor blockers.[1]

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

References

Methodological & Application

ZD 7155 (hydrochloride): In Vivo Administration Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's blockade is a critical therapeutic strategy in cardiovascular and renal diseases. ZD 7155 has demonstrated efficacy in various animal models, making it a valuable tool for preclinical research.[1] These application notes provide detailed protocols for the in vivo administration of ZD 7155 hydrochloride in rodent models, alongside information on its mechanism of action.

Mechanism of Action: AT1 Receptor Antagonism

ZD 7155 competitively inhibits the binding of Angiotensin II to the AT1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, primarily signals through the Gq/11 protein pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in vascular smooth muscle cells is vasoconstriction and a subsequent increase in blood pressure. By blocking this interaction, ZD 7155 effectively mitigates these downstream effects.

AT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Gq Gq Protein AT1R->Gq Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

Quantitative Data Summary

The following tables summarize reported dosages of ZD 7155 hydrochloride in various in vivo studies.

Oral Administration
Animal Model Dose Vehicle Frequency Observed Effects
Spontaneously Hypertensive Rats1.082 µmol/kgNot SpecifiedSingle doseDecrease in mean arterial pressure[1]
Streptozotocin-induced Diabetic Rats10 mg/kg in drinking waterDrinking WaterDailyImproved motor nerve conduction velocity[1]
Intravenous Administration
Animal Model Dose Vehicle Frequency Observed Effects
Conscious Normotensive Rats1.082 pmol/kgNot SpecifiedBolus injectionDose-dependent inhibition of Angiotensin II-induced pressor response[1]

Experimental Protocols

Vehicle Preparation

ZD 7155 hydrochloride solubility can be achieved in several vehicles suitable for in vivo use.[3]

Protocol 1: Aqueous Solution

  • ZD 7155 hydrochloride is soluble up to 10 mM in water.

  • To prepare, add the calculated amount of sterile water to the ZD 7155 hydrochloride powder.

  • Gently warm the solution to aid dissolution.

  • Ensure the solution is clear and free of particulates before administration.

Protocol 2: DMSO and Corn Oil (for Oral Administration) This formulation is suitable for oral gavage.

  • Prepare a stock solution of ZD 7155 hydrochloride in DMSO.

  • For the final dosing solution, use a mixture of 10% DMSO and 90% Corn Oil.[3]

  • For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[3]

Protocol 3: DMSO, PEG300, Tween-80, and Saline (for Parenteral Administration) This vehicle can be considered for intravenous administration, though careful validation of its suitability for the specific experimental conditions is recommended.

  • Prepare a stock solution of ZD 7155 hydrochloride in DMSO.

  • The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • To prepare 1 mL of the final solution, sequentially add and mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[3]

  • Ensure the final solution is clear and homogenous.

Oral Gavage Administration Protocol (Rat)

This protocol outlines the standard procedure for administering ZD 7155 hydrochloride via oral gavage in rats.

Oral_Gavage_Workflow Start Start: Prepare Dosing Solution Weigh Weigh Rat to Determine Dose Volume (Recommended: 5-10 mL/kg) Start->Weigh Restrain Properly Restrain the Rat Weigh->Restrain Measure Measure Gavage Needle Length (Tip of nose to last rib) Restrain->Measure Insert Gently Insert Gavage Needle into Esophagus Measure->Insert Administer Slowly Administer the Solution Insert->Administer Remove Smoothly Remove the Needle Administer->Remove Observe Observe Animal for Adverse Reactions (e.g., respiratory distress) Remove->Observe End End of Procedure Observe->End

Workflow for Oral Gavage Administration in Rats.

Materials:

  • ZD 7155 hydrochloride dosing solution

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Preparation: Prepare the ZD 7155 hydrochloride solution in the chosen vehicle. The recommended dosing volume for rats is typically 5-10 mL/kg.[4]

  • Animal Handling: Weigh the rat to calculate the precise volume to be administered. Properly restrain the animal to prevent movement and injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the lubricated needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, do not force the needle.

  • Administration: Once the needle is correctly positioned, slowly administer the solution.

  • Post-Administration: Smoothly withdraw the needle and return the rat to its cage.

  • Monitoring: Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior.

Intravenous Injection Protocol (Rat Tail Vein)

This protocol describes the administration of ZD 7155 hydrochloride via intravenous injection into the lateral tail vein of a rat.

IV_Injection_Workflow Start Start: Prepare Sterile Dosing Solution Restrain Place Rat in a Restraining Device Start->Restrain Dilate Warm the Tail to Dilate Veins (e.g., with a heat lamp or warm water) Restrain->Dilate PrepareSite Clean the Injection Site with Alcohol Dilate->PrepareSite Insert Insert Needle into Lateral Tail Vein (25-27 gauge) PrepareSite->Insert Inject Slowly Inject the Solution (Max bolus: 5 mL/kg) Insert->Inject Withdraw Withdraw Needle and Apply Pressure Inject->Withdraw Monitor Monitor for Bleeding and Adverse Reactions Withdraw->Monitor End End of Procedure Monitor->End

Workflow for Intravenous Tail Vein Injection in Rats.

Materials:

  • Sterile ZD 7155 hydrochloride dosing solution

  • Rat restraining device

  • Heat lamp or warm water bath

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Alcohol swabs

  • Gauze

Procedure:

  • Preparation: Prepare a sterile solution of ZD 7155 hydrochloride. The maximum recommended bolus injection volume is 5 mL/kg.

  • Animal Handling: Place the rat in a suitable restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the injection site with an alcohol swab.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Concluding Remarks

These protocols provide a foundation for the in vivo use of ZD 7155 hydrochloride. Researchers should adapt these guidelines to their specific experimental designs, ensuring compliance with all institutional animal care and use committee (IACUC) regulations. Proper handling and administration techniques are crucial for animal welfare and the acquisition of reliable and reproducible data.

References

Preparing Stock Solutions of ZD 7155 (hydrochloride): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of ZD 7155 (hydrochloride), a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cell-based assays and in vivo studies.

ZD 7155 hydrochloride is a valuable tool for researchers investigating the renin-angiotensin system's role in cardiovascular diseases, such as hypertension, and other physiological and pathological processes.[1][2][3] It has been shown to be more potent and longer-acting than losartan, another AT1 receptor antagonist. This nonpeptide antagonist displaces [¹²⁵I]-angiotensin II binding with an IC₅₀ value of 3.8 nM in guinea pig adrenal gland membranes.

This guide outlines the necessary materials, step-by-step procedures for dissolution in various solvents, and best practices for storage to maintain the compound's integrity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ZD 7155 (hydrochloride) is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 474.99 g/mol
Formula C₂₆H₂₆N₆O·HCl
CAS Number 146709-78-6
Appearance White to yellow solid[4]
Purity ≥98% (HPLC)
Mechanism of Action Selective Angiotensin II Type 1 (AT1) Receptor Antagonist[4][5][6]

Solubility and Recommended Solvents

The solubility of ZD 7155 (hydrochloride) varies depending on the solvent. The choice of solvent will be dictated by the specific requirements of the downstream application. It is crucial to use high-purity, anhydrous solvents to avoid degradation of the compound.

SolventMaximum SolubilityPreparation Notes
Water 10 mMSoluble with gentle warming. Another source suggests 4.17 mg/mL (8.78 mM) with sonication and heating to 60°C.[4][7] A third source indicates 3.8 mg/mL (7.9 mM) with sonication and heating to 60°C is recommended.[8]
DMSO 250 mg/mL (526.33 mM)Requires sonication.[4][7] It is important to use newly opened DMSO as its hygroscopic nature can impact solubility.[4] Another source suggests a solubility of 10 mM.[9] A third source indicates 225.0 mg/mL (473.7 mM) with sonication recommended.[8]

Experimental Protocols

Materials
  • ZD 7155 (hydrochloride) powder

  • High-purity sterile water

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Warming plate or water bath

  • Sterile filtration unit (0.22 µm pore size)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 10 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.00475 g = 4.75 mg

  • Weighing the compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh 4.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.

  • Dissolution:

    • Add 1 mL of sterile water to the vial.

    • Gently warm the solution while vortexing until the solid is completely dissolved. Alternatively, use a sonicator and heat to 60°C to aid dissolution.[4][7][8]

  • Sterilization (Optional but Recommended):

    • For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended in the storage section.

Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)
  • Calculate the required mass:

    • For 1 mL of a 50 mM stock solution, the required mass is:

      • Mass (g) = 50 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.02375 g = 23.75 mg

  • Weighing the compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh 23.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly. Use a sonicator to facilitate complete dissolution.[4][7][8]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots as recommended in the storage section.

Storage and Stability

Proper storage of ZD 7155 (hydrochloride) in both solid and solution form is crucial for maintaining its stability and activity.

FormStorage TemperatureDurationNotes
Solid Powder +4°CNot specifiedDesiccate. Another source suggests -20°C for 3 years.[8]
In Solvent -80°C6 monthsSealed storage, away from moisture.[4] Another source suggests 1 year.[8]
In Solvent -20°C1 monthSealed storage, away from moisture.[4]

Signaling Pathway and Experimental Workflow

ZD 7155 acts as an antagonist to the Angiotensin II Type 1 (AT1) receptor. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including vasoconstriction, inflammation, and cell growth.[1][2][10] ZD 7155 blocks these downstream effects by preventing the initial binding of Angiotensin II to its receptor.

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 ZD7155->AT1R Inhibition G_protein Gq/11 AT1R->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Growth) Ca_PKC->Cellular_Response

Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Inhibition by ZD 7155.

The following diagram illustrates a typical experimental workflow for preparing and using ZD 7155 stock solutions.

Experimental_Workflow A Weigh ZD 7155 (hydrochloride) Powder B Dissolve in Appropriate Solvent (e.g., DMSO) A->B C Vortex and/or Sonicate to Ensure Complete Dissolution B->C D Sterile Filter (Optional) C->D E Aliquot into Single-Use Vials D->E F Store at -80°C or -20°C E->F G Thaw and Dilute to Working Concentration in Media/Buffer F->G H Apply to Cells or Administer In Vivo G->H

Caption: Experimental Workflow for Preparing and Using ZD 7155 Stock Solutions.

Safety Precautions

ZD 7155 (hydrochloride) is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for ZD 7155 (hydrochloride) in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ZD 7155 hydrochloride, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in rat models. The information compiled herein is intended to facilitate experimental design and execution for studies investigating the cardiovascular and other physiological effects of AT1 receptor blockade.

Overview of ZD 7155 (hydrochloride)

ZD 7155 is a nonpeptide antagonist of the AT1 receptor, demonstrating high potency and selectivity.[1] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and cellular growth.[2][3][4] Studies in various rat models, including normotensive Sprague-Dawley (SD) and spontaneously hypertensive rats (SHR), have established its efficacy in lowering blood pressure.[2] ZD 7155 has been shown to be approximately ten times more potent than losartan in suppressing the pressor response to angiotensin II.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of ZD 7155 hydrochloride in rat models based on available literature.

Table 1: Dosage and Administration of ZD 7155 (hydrochloride) in Rats

ParameterValueRat StrainRoute of AdministrationReference
Effective Dose1.082 µmol/kg (0.51 mg/kg)Sprague-Dawley, Spontaneously Hypertensive RatIntravenous (bolus)[2]
Duration of ActionSuppression of Angiotensin II-induced pressor response for approximately 24 hoursConscious ratsIntravenous (bolus)[2]

Table 2: Physicochemical and Pharmacological Properties of ZD 7155 (hydrochloride)

PropertyValueReference
Molecular Weight474.99 g/mol [3]
Potency vs. LosartanApproximately 10 times more potent in suppressing Angiotensin II-induced pressor response[2]
Receptor SpecificitySelective for AT1 receptor[1]
SolubilitySoluble to 10 mM in water with gentle warming. In DMSO, soluble up to 250 mg/mL. In water, 4.17 mg/mL with ultrasonic and warming to 60°C.[3]

Experimental Protocols

Preparation of ZD 7155 (hydrochloride) for Intravenous Administration

Objective: To prepare a sterile solution of ZD 7155 hydrochloride for intravenous injection in rats.

Materials:

  • ZD 7155 hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

Procedure:

  • Calculate the required amount of ZD 7155 hydrochloride based on the desired concentration and the number and weight of the rats to be dosed. For a 1 mg/mL stock solution, weigh out 1 mg of ZD 7155 hydrochloride.

  • Dissolve the powder. Based on solubility data, ZD 7155 hydrochloride is soluble in water.[3] For a target dose of 0.51 mg/kg in a 250g rat, the required dose is 0.1275 mg. A 1 mg/mL stock solution can be prepared. To prepare, add the appropriate volume of sterile saline to the ZD 7155 hydrochloride powder in a sterile vial. For example, add 1 mL of sterile saline to 1 mg of the compound.

  • Facilitate dissolution. Vortex the solution gently until the powder is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.[3]

  • Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This will ensure the removal of any potential microbial contamination.

  • Store appropriately. The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C. For longer-term storage of stock solutions in a solvent like DMSO, it is recommended to store at -20°C or -80°C.[3]

Intravenous Bolus Administration in Conscious Rats

Objective: To administer a single intravenous bolus dose of ZD 7155 hydrochloride to a conscious rat.

Materials:

  • Prepared ZD 7155 hydrochloride solution

  • Rat restrainer

  • 27-30 gauge needle attached to a 1 mL syringe

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal preparation. Allow the rat to acclimatize to the experimental room to minimize stress.

  • Warm the tail. Place the rat in a restrainer, leaving the tail exposed. Warm the tail using a heat lamp or a warming pad to induce vasodilation of the tail veins, which facilitates injection.

  • Prepare the injection site. Gently wipe the lateral tail vein with 70% ethanol.

  • Administer the injection. Insert the needle, bevel up, into the dilated lateral tail vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Inject the solution. Slowly inject the calculated volume of the ZD 7155 hydrochloride solution.

  • Withdraw the needle and apply pressure. After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the animal. Observe the rat for any adverse reactions following the injection.

Direct Blood Pressure Measurement in Conscious Rats

Objective: To continuously monitor arterial blood pressure in a conscious rat following the administration of ZD 7155 hydrochloride. This protocol provides a general overview; specific details may vary depending on the equipment used.

Materials:

  • Surgical tools for catheter implantation

  • Vascular catheter

  • Pressure transducer

  • Data acquisition system

  • Animal housing with a swivel system to allow free movement

Procedure:

  • Surgical implantation of the catheter. This is a survival surgery and must be performed under aseptic conditions with appropriate anesthesia and analgesia.

    • Anesthetize the rat according to an approved institutional protocol.

    • Surgically expose the carotid artery or femoral artery.

    • Carefully insert a fluid-filled catheter into the artery and secure it with surgical sutures.

    • Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it. .

  • Post-operative recovery. Allow the rat to recover fully from surgery for at least 3-5 days before any experimental procedures. House the rat in a cage that allows for free movement with the catheter connected to a swivel system.

  • Connection to the monitoring system. Connect the exteriorized catheter to a pressure transducer linked to a data acquisition system.

  • Baseline blood pressure recording. Record the baseline arterial blood pressure and heart rate for a sufficient period (e.g., 30-60 minutes) before administering ZD 7155 hydrochloride.

  • Drug administration and data recording. Administer the ZD 7155 hydrochloride solution as described in Protocol 3.2. and continue to record blood pressure and heart rate for the desired duration of the experiment (e.g., 24 hours).[2]

  • Data analysis. Analyze the recorded data to determine the effect of ZD 7155 hydrochloride on blood pressure and heart rate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AT1 receptor signaling pathway and a general experimental workflow for studying the effects of ZD 7155 in rats.

AT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq11 Gq/11 AT1R->Gq11 Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: AT1 Receptor Signaling Pathway and ZD 7155 Blockade.

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Catheter_Implantation Surgical Catheter Implantation (Optional for BP) Animal_Acclimatization->Catheter_Implantation Baseline_Measurement Baseline Measurement (e.g., Blood Pressure) Catheter_Implantation->Baseline_Measurement Drug_Preparation ZD 7155 Solution Preparation Drug_Administration ZD 7155 Administration (Intravenous Bolus) Drug_Preparation->Drug_Administration Baseline_Measurement->Drug_Administration Data_Collection Continuous Data Collection Drug_Administration->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General Experimental Workflow for ZD 7155 Studies in Rats.

References

Application Notes and Protocols for ZD 7155 (hydrochloride) in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II is the primary active component of the renin-angiotensin system (RAS) and plays a crucial role in the pathophysiology of hypertension. By blocking the AT1 receptor, ZD 7155 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.[3] These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical hypertension research, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. This blockade of the AT1 receptor disrupts the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and sympathetic nervous system activation, all of which contribute to elevated blood pressure.[3] Studies have shown that ZD 7155 is approximately ten times more potent than the reference AT1 receptor antagonist, losartan, in suppressing the pressor response to Angiotensin II.[4]

Data Presentation

In Vitro Binding Affinity
CompoundParameterValueSpecies/TissueReference
ZD 7155 hydrochlorideIC503.8 nMGuinea pig adrenal gland membranes[1][2]
In Vivo Antihypertensive Efficacy

Table 1: Effect of Intravenous ZD 7155 on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (µmol/kg)Dose (mg/kg)RouteChange in Mean Arterial Pressure (MAP)Duration of ActionReference
1.0820.51i.v. bolusSignificant antihypertensive effectUp to 24 hours[4]

Table 2: Effect of Oral ZD 7155 in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats

Dose (mg/kg)RouteEffect on Blood PressureDuration of ActionReference
3OralRapid and sustained reductionUp to 48 hours[5]

Table 3: Comparative Potency of ZD 7155 and Losartan in Conscious Sprague-Dawley Rats

CompoundDose (µmol/kg)RouteEffectReference
ZD 71551.082i.v. bolus~10x more potent than Losartan in suppressing Ang II-induced pressor response[4]
Losartan6.495i.v. bolusSignificant antihypertensive effect[4]

Experimental Protocols

Preparation of ZD 7155 Hydrochloride for In Vivo Administration

Materials:

  • ZD 7155 hydrochloride powder

  • Sterile saline (0.9% NaCl) or sterile water

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol for Intravenous Injection:

  • Aseptically weigh the desired amount of ZD 7155 hydrochloride powder.

  • Dissolve the powder in sterile saline to the desired final concentration (e.g., 0.51 mg/mL for a 1.082 µmol/kg dose in a 1 mL/kg injection volume). ZD 7155 hydrochloride is soluble to 10 mM in water with gentle warming.[2]

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately, protected from light, and use within 24 hours.

Protocol for Oral Gavage:

  • Suspend or dissolve the weighed ZD 7155 hydrochloride powder in a suitable vehicle such as sterile water or saline.

  • Ensure a homogenous suspension by vortexing or stirring before each administration.

  • The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).

In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)

Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Experimental Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Surgical Implantation of Arterial Cannula (for direct blood pressure measurement):

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a catheter into the carotid or femoral artery for direct and continuous blood pressure monitoring.

    • Exteriorize the catheter at the back of the neck.

    • Allow the animals to recover for at least 48 hours post-surgery.

  • Baseline Blood Pressure Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration in conscious, freely moving rats.

  • Drug Administration:

    • Administer a single intravenous bolus of ZD 7155 (e.g., 1.082 µmol/kg) or vehicle (saline) through a tail vein or a previously implanted venous catheter.[4]

    • For oral studies, administer ZD 7155 by gavage.

  • Post-Dose Monitoring: Continuously record MAP and HR for up to 24 hours post-administration to determine the magnitude and duration of the antihypertensive effect.[4]

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points. Compare the effects of ZD 7155 with the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Mandatory Visualization

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Gq_protein Gq Protein AT1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release Ca_release->PKC activates Contraction Vasoconstriction (Increased Blood Pressure) PKC->Contraction leads to ZD7155 ZD 7155 ZD7155->AT1R blocks

Caption: ZD 7155 blocks the Angiotensin II Type 1 Receptor signaling pathway.

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Acclimatization Animal Acclimatization (SHR, 14-16 weeks) Cannulation Arterial Cannula Implantation (Carotid or Femoral Artery) Acclimatization->Cannulation Recovery Surgical Recovery (min. 48 hours) Cannulation->Recovery Baseline Baseline Blood Pressure Measurement (Conscious) Recovery->Baseline Administration Drug Administration (ZD 7155 or Vehicle) Baseline->Administration Monitoring Continuous MAP & HR Monitoring (up to 24h) Administration->Monitoring Data_Processing Calculate ΔMAP & ΔHR from Baseline Monitoring->Data_Processing Stats Statistical Analysis (e.g., ANOVA) Data_Processing->Stats Conclusion Determine Antihypertensive Efficacy and Duration Stats->Conclusion

Caption: Workflow for in vivo assessment of ZD 7155 in hypertensive rats.

References

ZD 7155 (hydrochloride): Application Notes and Protocols for Studying Renal Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and highly selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II, a key effector of the renin-angiotensin system (RAS), plays a critical role in regulating renal hemodynamics, primarily through vasoconstriction of the renal vasculature mediated by AT1 receptors.[2] Blockade of these receptors with ZD 7155 provides a powerful tool to investigate the physiological and pathophysiological roles of Angiotensin II in the control of renal blood flow, glomerular filtration rate, and systemic blood pressure. These application notes provide detailed protocols and data for the use of ZD 7155 in studying renal vasoconstriction.

Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, preventing Angiotensin II from exerting its physiological effects. The binding of Angiotensin II to the AT1 receptor on vascular smooth muscle cells typically initiates a signaling cascade that leads to vasoconstriction. ZD 7155 effectively uncouples the receptor from its downstream signaling pathways, leading to vasodilation and a decrease in blood pressure.[3]

Signaling Pathway of Angiotensin II-Induced Renal Vasoconstriction

The following diagram illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor, leading to vascular smooth muscle contraction, and the point of inhibition by ZD 7155.

AngII_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC PLC Gq11->PLC activates RhoA RhoA/Rho-kinase Gq11->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release triggers PKC PKC DAG->PKC activates Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK_inactive Inactive MLCK Ca_calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_P Myosin-P MLCK_active->Myosin_P phosphorylates Contraction Vasoconstriction PKC->Contraction contributes to MLCP MLCP RhoA->MLCP inhibits Myosin_P->Contraction ZD7155 ZD 7155 ZD7155->AT1R blocks

Caption: Angiotensin II AT1 receptor signaling pathway leading to renal vasoconstriction and its inhibition by ZD 7155.

Data Presentation

The following tables summarize the quantitative effects of ZD 7155 on key renal hemodynamic parameters from various experimental models.

Table 1: Effect of ZD 7155 on Systemic and Renal Hemodynamics in Conscious Lambs

ParameterAgeTreatmentDose (µg/kg)Change from BaselineReference
Mean Arterial Pressure (MAP) 1 & 6 weeksZD 7155≥400Decrease[1]
Renal Blood Flow (RBF) 1 & 6 weeksZD 7155All dosesIncrease[1]
Renal Vascular Resistance (RVR) 1 & 6 weeksZD 7155All dosesDecrease[1]

Table 2: Effect of ZD 7155 on Angiotensin II-Induced Responses in Rats

Experimental ModelParameterAngiotensin II EffectZD 7155 EffectReference
Isolated Perfused Kidney VasoconstrictionPotent vasoconstrictionCompletely abolished[2]
In Vivo (Sprague-Dawley) Systolic Blood Pressure-↓ 16 mm Hg[2]
In Vivo (MWF/Ztm) Glomerular Filtration Rate (GFR)-Significantly increased[4]

Experimental Protocols

Experimental Workflow

A typical workflow for investigating the effect of ZD 7155 on renal vasoconstriction is outlined below.

Workflow cluster_planning Experimental Design cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation Hypothesis Hypothesis: ZD 7155 will inhibit Ang II-induced renal vasoconstriction Model Model Selection: - In vivo (e.g., rat, lamb) - Ex vivo (isolated perfused kidney) Hypothesis->Model Endpoints Endpoint Selection: - Renal Blood Flow (RBF) - Glomerular Filtration Rate (GFR) - Mean Arterial Pressure (MAP) - Renal Perfusion Pressure Model->Endpoints AnimalPrep Animal Preparation (Anesthesia, Catheterization) Endpoints->AnimalPrep Baseline Baseline Measurements AnimalPrep->Baseline Treatment Treatment Administration: 1. Vehicle 2. Angiotensin II 3. ZD 7155 + Angiotensin II Baseline->Treatment DataAcq Data Acquisition (Continuous Monitoring) Treatment->DataAcq Stats Statistical Analysis (e.g., ANOVA, t-test) DataAcq->Stats Results Results Interpretation Stats->Results Conclusion Conclusion Results->Conclusion

Caption: A generalized experimental workflow for studying the effects of ZD 7155 on renal vasoconstriction.

Protocol 1: Isolated Perfused Rat Kidney

This protocol is designed to assess the direct effect of ZD 7155 on Angiotensin II-induced vasoconstriction in an ex vivo setting, eliminating systemic influences.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Perfusion Buffer (Krebs-Henseleit Solution):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl2: 2.5 mM

    • KH2PO4: 1.2 mM

    • MgSO4: 1.2 mM

    • NaHCO3: 25 mM

    • Glucose: 5.6 mM

    • Bovine Serum Albumin (BSA): 6.7 g/dL (optional, for oncotic pressure)

    • Gassed with 95% O2 / 5% CO2 to a pH of 7.4.

  • Drugs: Angiotensin II, ZD 7155 hydrochloride, heparin, sodium pentobarbital (anesthetic).

  • Equipment: Perfusion apparatus (including a roller pump, membrane oxygenator, bubble trap, and pressure transducer), surgical instruments, cannulas.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).

    • Administer heparin (1000 IU/kg, i.v.) to prevent coagulation.

    • Perform a midline abdominal incision to expose the abdominal aorta and the right renal artery.

  • Cannulation:

    • Carefully dissect the right renal artery.

    • Ligate the aorta superior and inferior to the renal artery.

    • Insert a cannula into the renal artery via an incision in the aorta.

    • Immediately begin perfusion with the oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 5-8 mL/min) to maintain a perfusion pressure of approximately 80-100 mmHg.

    • Excise the kidney and transfer it to a temperature-controlled chamber (37°C).

  • Experimental Protocol:

    • Allow the kidney to equilibrate for 30-60 minutes until a stable perfusion pressure is achieved.

    • Baseline: Record the baseline perfusion pressure.

    • Angiotensin II Challenge: Infuse Angiotensin II (e.g., 10⁻⁹ to 10⁻⁷ M) into the perfusion line and record the increase in perfusion pressure, which reflects vasoconstriction.

    • ZD 7155 Treatment:

      • Wash out the Angiotensin II and allow the perfusion pressure to return to baseline.

      • Introduce ZD 7155 (e.g., 10⁻⁸ to 10⁻⁶ M) into the perfusate and allow it to equilibrate for 20-30 minutes.

      • Repeat the Angiotensin II challenge in the presence of ZD 7155 and record the change in perfusion pressure.

  • Data Analysis:

    • Calculate the change in perfusion pressure from baseline in response to Angiotensin II in the absence and presence of ZD 7155.

    • Construct dose-response curves for Angiotensin II with and without ZD 7155 to determine the antagonist's potency.

Protocol 2: In Vivo Measurement of Renal Blood Flow and Glomerular Filtration Rate in Rats

This protocol allows for the investigation of ZD 7155's effects on renal hemodynamics in a whole-animal model.

Materials:

  • Animals: Male Sprague-Dawley rats (300-350 g).

  • Anesthetic: Inactin (thiobutabarbital; 100 mg/kg, i.p.) or a similar long-acting anesthetic.

  • Drugs: ZD 7155 hydrochloride, Angiotensin II, inulin (for GFR measurement).

  • Equipment: Surgical instruments, catheters (for femoral artery, femoral vein, and ureter), electromagnetic or ultrasonic flow probe for the renal artery, pressure transducer, data acquisition system.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it on a heated surgical table to maintain body temperature.

    • Cannulate the trachea to ensure a patent airway.

    • Insert catheters into a femoral artery (for blood pressure monitoring and blood sampling) and a femoral vein (for drug and fluid infusion).

    • Perform a flank incision to expose the left kidney and renal artery.

    • Place a flow probe around the renal artery to measure renal blood flow (RBF).

    • Cannulate the left ureter for urine collection.

  • Experimental Protocol:

    • Equilibration: Infuse a saline solution containing inulin (for GFR measurement) at a constant rate. Allow the animal to stabilize for at least 60 minutes.

    • Baseline Period: Collect urine and arterial blood samples over two consecutive 20-minute clearance periods to determine baseline GFR, RBF, and mean arterial pressure (MAP).

    • Treatment Period:

      • Administer ZD 7155 intravenously (e.g., as a bolus followed by a continuous infusion).

      • After a 30-minute equilibration period with ZD 7155, repeat the 20-minute clearance periods to measure the effect of ZD 7155 on GFR, RBF, and MAP.

      • (Optional) Administer Angiotensin II intravenously to assess the blockade of its pressor and renal vasoconstrictor effects by ZD 7155.

  • Data Analysis:

    • Calculate GFR using the clearance of inulin (Urine [inulin] x Urine flow rate / Plasma [inulin]).

    • Calculate renal vascular resistance (RVR) as MAP / RBF.

    • Compare the baseline values of GFR, RBF, MAP, and RVR to the values obtained after ZD 7155 administration using appropriate statistical tests.

Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for elucidating the role of the Angiotensin II AT1 receptor in mediating renal vasoconstriction. The protocols provided herein offer robust methods for characterizing its effects both in isolated kidney preparations and in vivo. The quantitative data presented demonstrates the efficacy of ZD 7155 in antagonizing Angiotensin II-induced changes in renal hemodynamics. These application notes serve as a comprehensive guide for researchers investigating the renin-angiotensin system and its implications in renal physiology and pathophysiology.

References

Application Notes and Protocols for ZD 7155 (hydrochloride) in Conscious Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the conscious spontaneously hypertensive rat (SHR) model. The information compiled is based on available scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the antihypertensive effects of this compound.

Introduction

ZD 7155 is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] The renin-angiotensin system (RAS) plays a critical role in the pathophysiology of hypertension, and blockade of the AT1 receptor is a key therapeutic strategy. The spontaneously hypertensive rat (SHR) is a widely used genetic model of human essential hypertension. This document outlines the application of ZD 7155 in conscious SHRs, providing data on its effects, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation

While specific quantitative data from the primary study by Junggren et al. (1996) is not fully detailed in the available abstracts, the following table summarizes the key findings regarding the administration of ZD 7155 to conscious SHRs. It is important to note that the term "significant antihypertensive effect" is used in the source, and a precise numerical value for the blood pressure reduction in SHRs is not provided in the abstract. For comparative purposes, data from a study on normotensive Sprague-Dawley rats is also included.

ParameterSpecies/ModelCompoundDoseRoute of AdministrationObserved EffectCitation
Blood Pressure Conscious Spontaneously Hypertensive Rats (SHR)ZD 7155 (hydrochloride)1.082 µmol/kg (0.51 mg/kg)Intravenous bolusSignificant and persistent antihypertensive effect[1]
Systolic Blood Pressure Sprague-Dawley RatsZD 7155Not specifiedNot specifiedDecreased by 16 mmHg
Heart Rate Conscious Spontaneously Hypertensive Rats (SHR)ZD 7155 (hydrochloride)1.082 µmol/kg (0.51 mg/kg)Intravenous bolusData not available in abstract[1]

Signaling Pathway

ZD 7155 exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, to the receptor, thereby inhibiting its downstream signaling cascade. The diagram below illustrates the simplified signaling pathway affected by ZD 7155.

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Gq Gq protein activation AT1R->Gq PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Ca²⁺ release from SR IP3_DAG->Ca_release Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca_release->Vasoconstriction ZD7155 ZD 7155 ZD7155->AT1R Antagonism

AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of ZD 7155 to conscious, spontaneously hypertensive rats.

Protocol 1: Intravenous Administration of ZD 7155 and Direct Blood Pressure Measurement in Conscious SHRs

This protocol is based on the methodology described by Junggren et al. (1996)[1] and general best practices for rodent research.

Objective: To assess the acute antihypertensive effects of intravenously administered ZD 7155 in conscious SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age and weight matched.

  • ZD 7155 (hydrochloride)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane) for catheter implantation surgery

  • Arterial and venous catheters

  • Pressure transducer and recording system

  • Syringes and needles

Procedure:

  • Animal Preparation and Catheter Implantation (Surgical Procedure):

    • Anesthetize the SHR according to approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.

    • Implant a second catheter into the jugular vein or femoral vein for intravenous drug administration.

    • Exteriorize the catheters at the back of the neck.

    • Allow the animals to recover from surgery for at least 24-48 hours. During recovery, ensure the animals are housed individually and have free access to food and water.

  • Acclimatization and Baseline Measurement:

    • On the day of the experiment, allow the rat to acclimate to the experimental setup in a quiet, stress-free environment.

    • Connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Record stable baseline readings for at least 30 minutes.

  • Drug Preparation and Administration:

    • Prepare a solution of ZD 7155 (hydrochloride) in sterile saline to the desired concentration. Based on the literature, a dose of 1.082 µmol/kg (0.51 mg/kg) is effective.[1]

    • Administer the prepared ZD 7155 solution as an intravenous bolus through the venous catheter.

    • Administer an equivalent volume of sterile saline to a control group of SHRs.

  • Post-Administration Monitoring:

    • Continuously record blood pressure and heart rate for several hours post-administration to observe the onset, magnitude, and duration of the antihypertensive effect. The literature suggests the effect is persistent.[1]

Experimental Workflow Diagram:

Experimental_Workflow start Start surgery Catheter Implantation (Arterial & Venous) start->surgery recovery Recovery Period (24-48 hours) surgery->recovery acclimatization Acclimatization to Experimental Setup recovery->acclimatization baseline Baseline BP & HR Recording (30 min) acclimatization->baseline drug_admin IV Bolus Administration (ZD 7155 or Saline) baseline->drug_admin monitoring Continuous BP & HR Monitoring drug_admin->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Workflow for ZD 7155 administration and BP monitoring.

References

Application Notes and Protocols: Oral Administration of ZD 7155 in Goldblatt Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model. This model is a cornerstone for studying renovascular hypertension, a condition driven by the renin-angiotensin system (RAS). ZD 7155 serves as a valuable tool for investigating the therapeutic potential of AT1 receptor blockade in this pathology. The following sections detail the mechanism of action, experimental protocols, and key findings related to the oral administration of ZD 7155.

Mechanism of Action

ZD 7155 is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] In the renin-angiotensin system, angiotensin II binds to AT1 receptors to elicit vasoconstriction, aldosterone release, and sodium retention, all of which contribute to increased blood pressure. By selectively blocking the AT1 receptor, ZD 7155 prevents the physiological actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This targeted action makes it a subject of interest in the development of antihypertensive therapies.

Data Presentation

The oral administration of ZD 7155 to Goldblatt hypertensive rats results in a significant and sustained reduction in blood pressure. This effect is dose-dependent and is directly correlated with the occupancy of AT1 receptors in target tissues.

ParameterVehicle ControlZD 7155 (3 mg/kg, oral)Duration of EffectReference
Change in Systolic Blood Pressure No significant change↓ 16 mmHgSustained for up to 48 hours[2]
Plasma Renin Activity Baseline↑ 3.7-fold-[2]
Renal Renin Gene Expression Baseline↑ 4.2-fold-[2]
TissueAT1 Receptor Occupancy with ZD 7155Reference
Aorta Sustained Inhibition[1]
Kidney Sustained Inhibition[1]
Adrenal Gland Sustained Inhibition[1]

Experimental Protocols

Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

This surgical procedure induces hypertension by mimicking renal artery stenosis.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • Silver clips (internal diameter of 0.20-0.25 mm)

  • Sutures

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and shave the left flank.

  • Make a flank incision to expose the left kidney.

  • Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.

  • Place a silver clip around the renal artery to partially constrict it. The degree of constriction is critical for inducing stable hypertension.

  • Reposition the kidney and suture the muscle and skin layers.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the rats to recover for 4-6 weeks for hypertension to develop and stabilize.

  • Confirm hypertension by measuring systolic blood pressure using the tail-cuff method. Rats with a sustained systolic blood pressure above 150 mmHg are typically considered hypertensive.

Oral Administration of ZD 7155 (Oral Gavage)

Oral gavage ensures accurate dosing of the compound.

Materials:

  • ZD 7155, appropriately formulated in a vehicle (e.g., 0.5% methylcellulose)

  • Gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Weigh each rat to calculate the precise volume of the ZD 7155 formulation to be administered.

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Insert the gavage needle into the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.

  • Slowly administer the calculated volume of the ZD 7155 formulation.

  • Carefully withdraw the gavage needle.

  • Monitor the animal for any signs of distress immediately after the procedure.

Blood Pressure Measurement

The tail-cuff method is a common non-invasive technique for monitoring blood pressure in rats.

Materials:

  • Tail-cuff blood pressure system (plethysmograph, cuff, and pump)

  • Restrainers for rats

  • Warming chamber or pad

Procedure:

  • Acclimate the rats to the restrainer and the procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • On the day of measurement, place the rat in the restrainer.

  • Gently warm the rat's tail to increase blood flow, which facilitates detection of the pulse.

  • Place the tail cuff and sensor on the base of the tail.

  • Inflate and deflate the cuff multiple times to obtain several readings.

  • Record the systolic blood pressure. For baseline measurements, this should be done before the administration of ZD 7155.

  • For time-course experiments, repeat the measurements at specified time points after dosing (e.g., 1, 2, 4, 8, 24, and 48 hours).

Quantitative Autoradiography for AT1 Receptor Occupancy

This technique allows for the visualization and quantification of AT1 receptor binding in tissues.

Materials:

  • Tissues of interest (aorta, kidney, adrenal gland) from treated and control rats

  • Cryostat

  • Microscope slides

  • Radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]Ang II)

  • ZD 7155 (for in vitro displacement)

  • Buffers and reagents for incubation and washing

  • Phosphor imaging screens or X-ray film

  • Image analysis software

Procedure:

  • At the end of the treatment period, euthanize the rats and harvest the target tissues.

  • Rapidly freeze the tissues in isopentane cooled with liquid nitrogen.

  • Section the frozen tissues using a cryostat (10-20 µm thickness) and mount the sections on microscope slides.

  • For in vitro receptor binding, incubate the tissue sections with the radiolabeled angiotensin II analog in the presence or absence of a high concentration of unlabeled ZD 7155 to determine total and non-specific binding, respectively.

  • Wash the slides to remove unbound radioligand.

  • Expose the slides to a phosphor imaging screen or X-ray film.

  • Quantify the density of the autoradiographic signal using image analysis software. The difference between total and non-specific binding represents the specific binding to AT1 receptors.

  • Compare the specific binding in tissues from ZD 7155-treated rats to that of vehicle-treated controls to determine the percentage of AT1 receptor occupancy.

Visualizations

Signaling Pathway of the Renin-Angiotensin System and ZD 7155 Intervention

RAS_ZD7155 Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE (Lungs, Endothelium) AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion ↑ Blood Pressure AT1R->Effects ZD7155 ZD 7155 ZD7155->AT1R Block Blockade ZD7155_Workflow Start Start: Sprague-Dawley Rats Induction Induce 2K1C Goldblatt Hypertension (4-6 weeks) Start->Induction Confirmation Confirm Hypertension (Tail-Cuff, BP > 150 mmHg) Induction->Confirmation Grouping Randomize into Groups (Vehicle vs. ZD 7155) Confirmation->Grouping Dosing Oral Administration of ZD 7155 (e.g., 3 mg/kg) Grouping->Dosing Monitoring Monitor Blood Pressure (Time-course: 0-48h) Dosing->Monitoring Termination Euthanasia & Tissue Harvest (Aorta, Kidney, Adrenal Gland) Monitoring->Termination Analysis Quantitative Autoradiography (AT1 Receptor Occupancy) Termination->Analysis End End: Data Analysis Analysis->End

References

Application Notes and Protocols: ZD 7155 (hydrochloride) for Blocking Angiotensin II Pressor Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ZD 7155 hydrochloride, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed experimental protocols for evaluating its efficacy in blocking the pressor response to angiotensin II in rodent models.

Introduction

ZD 7155 hydrochloride is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] It exhibits high potency and selectivity for the AT1 receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS).[1][4] Studies have demonstrated that ZD 7155 is significantly more potent and has a longer duration of action than the prototype AT1 receptor antagonist, losartan.[1] Its primary application in preclinical research is the inhibition of angiotensin II-induced vasoconstriction and the subsequent pressor response, providing a model for studying hypertension and developing novel antihypertensive therapies.[4][5]

Mechanism of Action

Angiotensin II is a key effector peptide of the RAS, exerting its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through the AT1 receptor.[6][7] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation in vascular smooth muscle cells ultimately lead to vasoconstriction and an increase in blood pressure.[6][7]

ZD 7155 hydrochloride acts as a competitive antagonist at the AT1 receptor, selectively blocking the binding of angiotensin II. By preventing the activation of the AT1 receptor, ZD 7155 inhibits the downstream signaling cascade, thereby preventing vasoconstriction and blocking the pressor response to angiotensin II.[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of ZD 7155 hydrochloride in blocking the angiotensin II pressor response from in vivo studies in rats.

Table 1: Comparative Potency of ZD 7155 and Losartan in Conscious Sprague-Dawley Rats

CompoundIntravenous Bolus Dose (µmol/kg)Angiotensin II InfusionRelative Potency vs. LosartanReference
ZD 71551.082240 ng/kg (10 min)~10 times more potent[1]
Losartan2.165 and 6.495240 ng/kg (10 min)-[1]

Table 2: Effect of ZD 7155 on Systolic Blood Pressure and Plasma Renin Activity in Sprague-Dawley Rats

TreatmentChange in Systolic Blood PressureFold Increase in Plasma Renin ActivityFold Increase in Renal Renin Gene ExpressionReference
ZD 7155-16 mm Hg3.74.2[4]

Table 3: Duration of Action of ZD 7155 in Conscious Rats

CompoundIntravenous Bolus Dose (µmol/kg)Angiotensin II ChallengeDuration of Pressor Response SuppressionReference
ZD 71551.082240 ng/kg (10 min infusion)Approximately 24 hours[1]

Table 4: Efficacy of Oral ZD 7155 in Goldblatt Hypertensive Rats

CompoundOral Dose (mg/kg)Angiotensin II ChallengeDuration of Pressor Response InhibitionReference
ZD 715530.1 µg/kgRemarkable inhibition for 24 hours[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of ZD 7155 hydrochloride in blocking the angiotensin II pressor response.

Protocol 1: In Vivo Angiotensin II Pressor Response Assay in Conscious Rats

This protocol describes a method to assess the ability of ZD 7155 to inhibit the increase in arterial blood pressure induced by an intravenous infusion of angiotensin II in conscious, freely moving rats.

Materials:

  • ZD 7155 hydrochloride

  • Angiotensin II

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for ZD 7155 (e.g., sterile water with gentle warming, as ZD 7155 is soluble to 10 mM in water with warming)[3]

  • Anesthetic (e.g., isoflurane)

  • Arterial and venous catheters

  • Pressure transducer and data acquisition system

  • Infusion pumps

Procedure:

  • Animal Model: Male Sprague-Dawley rats (250-350 g) are commonly used.

  • Surgical Preparation (perform 3-5 days before the experiment):

    • Anesthetize the rat using a suitable anesthetic.

    • Surgically implant a catheter into the carotid artery or femoral artery for direct measurement of arterial blood pressure.

    • Implant a second catheter into the jugular vein or femoral vein for intravenous administration of drugs.

    • Exteriorize the catheters at the back of the neck and protect them with a tethering system.

    • Allow the animals to recover for 3-5 days to ensure they are in a stable, conscious state for the experiment.

  • Experimental Setup:

    • On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.

    • Connect the venous catheter to an infusion pump.

    • Allow the animal to acclimatize to the experimental setup for at least 30 minutes before starting any measurements.

  • Drug Preparation:

    • Prepare a stock solution of ZD 7155 hydrochloride in a suitable vehicle. For intravenous administration, sterile saline is often used as a vehicle for control animals.[1] Given that ZD 7155 is soluble in water with gentle warming, prepare the solution shortly before use and ensure it has cooled to room temperature.

    • Prepare a solution of angiotensin II in sterile saline.

  • Experimental Protocol:

    • Record a stable baseline blood pressure for at least 30 minutes.

    • Administer a bolus intravenous injection of the vehicle control and monitor blood pressure.

    • After the blood pressure has returned to baseline, perform an angiotensin II challenge by infusing a known dose of angiotensin II (e.g., 240 ng/kg for 10 minutes) and record the peak pressor response.[1]

    • Allow the blood pressure to return to baseline.

    • Administer a bolus intravenous injection of ZD 7155 hydrochloride (e.g., 1.082 µmol/kg).[1]

    • After a set period (e.g., 15-30 minutes) to allow for drug distribution, repeat the angiotensin II challenge and record the pressor response.

    • The inhibition of the pressor response is calculated as the percentage reduction in the peak blood pressure increase compared to the control challenge.

    • To assess the duration of action, the angiotensin II challenge can be repeated at various time points after ZD 7155 administration (e.g., 1, 4, 8, and 24 hours).

Visualizations

Signaling Pathways and Experimental Workflows

Angiotensin_II_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Binds Renin Renin ACE ACE Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from SR) IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction ZD7155 ZD 7155 ZD7155->AT1R Blocks

Caption: Angiotensin II signaling pathway leading to vasoconstriction and its blockade by ZD 7155.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment animal_prep Animal Surgical Preparation (Arterial & Venous Catheters) drug_prep Drug Preparation (ZD 7155, Ang II, Vehicle) acclimatization Acclimatization & Baseline BP Recording animal_prep->acclimatization vehicle_admin Vehicle Administration angII_challenge1 Angiotensin II Challenge 1 (Control) zd7155_admin ZD 7155 Administration acclimatization->vehicle_admin vehicle_admin->angII_challenge1 angII_challenge1->zd7155_admin angII_challenge2 Angiotensin II Challenge 2 (Post-ZD 7155) zd7155_admin->angII_challenge2 data_analysis Data Analysis (% Inhibition of Pressor Response) angII_challenge2->data_analysis

References

Application Notes and Protocols for the Experimental Use of ZD 7155 in Isolated Perfused Rat Kidneys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in the isolated perfused rat kidney model. This ex vivo system allows for the investigation of renal hemodynamics and function independent of systemic physiological influences.

Introduction

ZD 7155 is a non-peptide competitive antagonist of the AT1 receptor, playing a crucial role in the renin-angiotensin system (RAS). The RAS is a key regulator of blood pressure and fluid homeostasis, with angiotensin II (Ang II) being its primary effector, causing vasoconstriction and sodium retention. In the kidney, Ang II-mediated activation of AT1 receptors leads to vasoconstriction of both afferent and efferent arterioles, directly impacting renal blood flow (RBF) and glomerular filtration rate (GFR). The isolated perfused rat kidney model offers a valuable tool to dissect the specific renal effects of AT1 receptor blockade with ZD 7155, eliminating confounding systemic variables.

Data Presentation

The following tables summarize the quantitative effects of Angiotensin II and the antagonistic action of ZD 7155 on key renal parameters in the isolated perfused rat kidney.

Table 1: Effect of Angiotensin II on Renal Hemodynamics in Isolated Perfused Rat Kidney

ParameterBaseline (Control)Angiotensin II InfusionPercent Change
Renal Perfusate Flow (RPF) (mL/min)36.6 ± 2.419.3 ± 1.4↓ 47.3%
Glomerular Filtration Rate (GFR) (mL/min)0.48 ± 0.060.63 ± 0.04↑ 31.3%
Filtration Fraction (FF)0.015 ± 0.0020.033 ± 0.003↑ 120%
Data derived from studies investigating the effects of Angiotensin II infusion in an isolated perfused rat kidney model.[1]

Table 2: Effect of ZD 7155 on Angiotensin II-Induced Renal Responses in Isolated Perfused Rat Kidney

ParameterAngiotensin II-Induced ResponseAngiotensin II + ZD 7155Effect of ZD 7155
VasoconstrictionPresentCompletely AbolishedComplete Antagonism
Renin SecretionBaseline700% of BaselineSignificant Increase
This data highlights the potent antagonistic effects of ZD 7155 on Ang II-induced vasoconstriction and its stimulatory effect on renin secretion.[2]

Experimental Protocols

Protocol 1: Isolated Perfused Rat Kidney Preparation

This protocol outlines the standard procedure for isolating and perfusing a rat kidney for ex vivo experimentation.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Heparinized saline

  • Perfusion apparatus (including pump, oxygenator, bubble trap, and pressure transducer)

  • Krebs-Henseleit buffer (or similar physiological salt solution) containing:

    • Bovine serum albumin (BSA)

    • Glucose

    • Amino acids

    • Inulin (for GFR measurement)

  • Surgical instruments

Procedure:

  • Anesthesia: Anesthetize the rat via intraperitoneal injection.

  • Surgical Preparation:

    • Perform a midline abdominal incision to expose the abdominal aorta and the right kidney.

    • Carefully dissect the right renal artery and ureter.

    • Administer heparinized saline intravenously to prevent coagulation.

  • Cannulation:

    • Ligate the abdominal aorta superior to the right renal artery.

    • Insert a cannula into the abdominal aorta and advance it to the origin of the right renal artery.

    • Immediately begin perfusion with pre-warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

    • Cannulate the ureter with fine polyethylene tubing for urine collection.

  • Kidney Excision: Carefully excise the perfused kidney and transfer it to a temperature-controlled chamber within the perfusion apparatus.

  • Equilibration: Allow the kidney to equilibrate for a period of 30-60 minutes, monitoring perfusion pressure, perfusate flow rate, and urine output until a stable baseline is achieved.

Protocol 2: Investigating the Effect of ZD 7155 on Angiotensin II-Induced Vasoconstriction

This protocol details the experimental steps to assess the antagonistic effects of ZD 7155.

Procedure:

  • Baseline Measurement: Following the equilibration period from Protocol 1, collect baseline measurements of renal perfusion pressure, renal blood flow, and urine samples for GFR analysis for a 15-20 minute period.

  • ZD 7155 Administration (Antagonist Phase):

    • Introduce ZD 7155 into the perfusion buffer at the desired concentration (e.g., 10⁻⁸ to 10⁻⁶ M).

    • Perfuse the kidney with the ZD 7155-containing buffer for a 20-30 minute period to ensure adequate receptor blockade.

    • Continue to monitor and record all hemodynamic parameters.

  • Angiotensin II Challenge (Agonist Phase):

    • While continuing the perfusion with ZD 7155, introduce Angiotensin II into the perfusate at a concentration known to induce vasoconstriction (e.g., 10⁻⁹ to 10⁻⁷ M).

    • Monitor and record the changes in renal perfusion pressure and renal blood flow for a 15-20 minute period.

  • Data Analysis: Compare the hemodynamic responses to Angiotensin II in the presence of ZD 7155 to control experiments where only Angiotensin II is administered. The abolition or significant attenuation of the vasoconstrictor response indicates AT1 receptor blockade by ZD 7155.

Mandatory Visualizations

Signaling Pathway

AngiotensinII_ZD7155_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to ZD7155 ZD 7155 ZD7155->AT1R Blocks

Caption: Ang II signaling pathway and ZD 7155 blockade.

Experimental Workflow

Caption: Workflow for ZD 7155 testing in isolated kidney.

References

ZD 7155 (hydrochloride) in the Study of Innate Immune Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are traditionally known for their roles in blood pressure regulation and fluid homeostasis. However, a growing body of evidence reveals the significant involvement of the Ang II-AT1 receptor axis in modulating the innate immune response. Activation of the AT1 receptor on innate immune cells, such as macrophages, can trigger pro-inflammatory signaling cascades, leading to the production of cytokines and reactive oxygen species (ROS).[2] ZD 7155, by blocking this interaction, serves as a critical tool for investigating the role of AT1 receptor signaling in inflammatory processes and for exploring its therapeutic potential as an anti-inflammatory agent.

These application notes provide an overview of the utility of ZD 7155 in studying the innate immune response, with a focus on macrophage activation. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its mechanism of action.

Mechanism of Action in Innate Immunity

Innate immune cells, particularly macrophages, express AT1 receptors. The binding of Ang II to these receptors initiates a signaling cascade that often converges with pathways activated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). Both Ang II and LPS can independently and synergistically lead to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] These transcription factors then drive the expression of a host of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5]

ZD 7155 selectively inhibits the Ang II-mediated activation of this pathway without affecting the direct response to LPS via Toll-like Receptor 4 (TLR4). This specificity makes it an excellent tool for dissecting the contribution of the RAS to the overall inflammatory milieu during an innate immune response.

Quantitative Data Summary

The following tables summarize the quantitative effects of AT1 receptor antagonists, including ZD 7155 and the functionally similar compound Losartan, on various aspects of the innate immune response.

Table 1: Inhibitory Potency of ZD 7155

ParameterCell TypeAgonistValueReference
IC50COS-1 cells expressing AT1RAngiotensin II (100 nM)3-4 nM[6]

Table 2: Effect of AT1R Antagonists on Cytokine Secretion

AntagonistCell TypeStimulant(s)CytokineConcentration (Control)Concentration (Antagonist)Reference
LosartanMouse primary macrophagesLPS + ATPIL-1β6938.00 ± 83.45 pg/mL3907.50 ± 143.61 pg/mL[7]
Losartan (100 µM)THP-1 monocytesAngiotensin II (10 µM)IL-868.8 ± 18.9 ng/mL36.0 ± 4 ng/mL[8]
Losartan (100 µM)THP-1 monocytesLPS (10 ng/mL)IL-8527 ± 68 ng/mL320 ± 20 ng/mL[8]

Key Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation

This protocol describes the stimulation of the murine macrophage cell line RAW 264.7 with Angiotensin II to induce a pro-inflammatory response and its inhibition by ZD 7155.

Materials:

  • RAW 264.7 cells (ATCC)

  • DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin

  • ZD 7155 hydrochloride (dissolved in sterile water or DMSO)

  • Angiotensin II (dissolved in sterile water)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in tissue culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of ZD 7155 hydrochloride (e.g., 1-50 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.

  • Stimulation: Add Angiotensin II to the wells to a final concentration of 10⁻⁶ mol/l (1 µM).[4] Include a control group with no Ang II stimulation.

  • Incubation: Incubate the plates for the desired time period (e.g., 6-24 hours) to allow for cytokine production or for shorter periods (e.g., 15-60 minutes) for signaling pathway analysis.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer for protein analysis (Western blot) or RNA extraction (RT-qPCR).

Protocol 2: Cytokine Quantification by ELISA

This protocol provides a general workflow for measuring the concentration of a target cytokine (e.g., TNF-α) in the cell culture supernatant collected from Protocol 1.

Materials:

  • ELISA kit for the target cytokine (e.g., mouse TNF-α)

  • Supernatants from experimental and control groups

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody for the target cytokine.

  • Incubate the plate to allow the cytokine to bind to the antibody.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash again to remove unbound detection antibody.

  • Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines a representative method for assessing the DNA-binding activity of NF-κB in nuclear extracts from macrophages, a key indicator of its activation.[9]

Materials:

  • Nuclear Extraction Kit

  • EMSA Kit for NF-κB (containing binding buffer, poly (dI-dC), and labeled NF-κB consensus oligonucleotide probe)

  • Unlabeled ("cold") NF-κB probe for competition assay

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

  • Gel electrophoresis apparatus and power supply

  • Autoradiography film or phosphorimager

Procedure:

  • Nuclear Extract Preparation: Treat RAW 264.7 cells as described in Protocol 1, with a shorter Ang II stimulation time (e.g., 30-60 minutes). Prepare nuclear extracts from the cell pellets using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 5-10 µg of nuclear extract with the binding buffer provided in the EMSA kit.

    • Add poly (dI-dC) to block non-specific binding.

    • For the competition control, add a 50-fold excess of unlabeled ("cold") NF-κB probe to a separate reaction tube before adding the labeled probe.

    • Add the radiolabeled or biotinylated NF-κB probe to the reaction mixtures.

    • Incubate at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.

  • Detection:

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the protein-DNA complexes.

    • A decrease in the intensity of the shifted band in the ZD 7155-treated samples compared to the Ang II-stimulated samples indicates inhibition of NF-κB activation. The competition control with the cold probe should show a significant reduction or disappearance of the shifted band, confirming specificity.[9]

Visualizations

G stimulus stimulus receptor receptor inhibitor inhibitor pathway pathway tf tf response response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Signaling Downstream Signaling AT1R->Signaling ZD7155 ZD 7155 ZD7155->AT1R LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->Signaling NFkB NF-κB / AP-1 Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: ZD 7155 signaling pathway inhibition.

G step step treatment treatment analysis analysis start Seed RAW 264.7 Macrophages (24h Adhesion) pretreat Pre-treat with ZD 7155 or Vehicle (1-2h) start->pretreat stimulate Stimulate with Angiotensin II (30min to 24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Cytokine Analysis (ELISA) collect_supernatant->elisa nuclear_extract Nuclear Extraction lyse_cells->nuclear_extract end Data Interpretation elisa->end emsa NF-κB Analysis (EMSA) nuclear_extract->emsa emsa->end

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

ZD 7155(hydrochloride) solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of ZD 7155 hydrochloride in DMSO and water. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Solubility Data

The solubility of ZD 7155 hydrochloride can vary between different batches and suppliers. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and water.

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO ~10 mM[1] - 526.33 mM[2][3]~4.75 mg/mL - 250 mg/mL[2][3]Sonication is recommended to aid dissolution.[2][3][4] Use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[2]
Water ~8.78 mM[2][3] - 10 mM~4.17 mg/mL[2][3] - ~4.75 mg/mLGentle warming and sonication are recommended to aid dissolution.[2][3] One source suggests heating to 60°C.[2][3]

Note: The molecular weight of ZD 7155 hydrochloride is approximately 474.99 g/mol .[2][3] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of ZD 7155 hydrochloride?

A1: For high concentration stock solutions, DMSO is the recommended solvent, with reported solubilities reaching up to 526.33 mM.[2][3] For aqueous-based assays, a stock solution can be prepared in water, though at a lower concentration (up to 10 mM).

Q2: How should I store the stock solution of ZD 7155 hydrochloride?

A2: Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is important to keep the solution sealed and protected from moisture.[2][3]

Q3: Can I prepare a stock solution of ZD 7155 hydrochloride in water?

A3: Yes, ZD 7155 hydrochloride is soluble in water up to approximately 10 mM. If you prepare a stock solution in water, it is recommended to filter-sterilize it using a 0.22 µm filter before use in cell culture or other sensitive applications.[2]

Q4: What is the mechanism of action for ZD 7155?

A4: ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor. This means it blocks the action of angiotensin II at this receptor, which is involved in vasoconstriction and blood pressure regulation.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.

  • Solution:

    • Increase Sonication Time: Sonicate the solution for a longer duration.

    • Gentle Warming: Briefly and gently warm the solution. Be cautious not to overheat, which could degrade the compound.

    • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Ensure you are using a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.[2]

Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.

  • Solution:

    • Lower the Final Concentration: The final concentration of ZD 7155 hydrochloride in your aqueous working solution may be too high. Try diluting it further.

    • Increase the Percentage of DMSO: A small increase in the final percentage of DMSO in your working solution may help maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells) to DMSO.

    • Use a Surfactant or Co-solvent: For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 are recommended to improve solubility and stability.[2][3][5]

Issue 3: Inconsistent results are observed between experiments.

  • Solution:

    • Prepare Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

    • Verify Stock Concentration: If possible, verify the concentration of your stock solution.

    • Ensure Complete Dissolution: Before each use, ensure your stock solution is fully dissolved. If any precipitate is visible, warm and sonicate the vial until the solution is clear.

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required mass of ZD 7155 hydrochloride. For 1 mL of a 10 mM solution, you would need approximately 4.75 mg (using a molecular weight of 474.99 g/mol ).

  • Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO.

  • Dissolve: Vortex the solution and sonicate until the compound is fully dissolved. Gentle warming can be applied if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

G cluster_workflow Stock Solution Workflow weigh 1. Weigh ZD 7155 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (Warm if needed) add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Stock Solution Preparation Workflow
Signaling Pathway: ZD 7155 Hydrochloride Mechanism of Action

ZD 7155 hydrochloride acts by blocking the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the downstream signaling cascade initiated by Angiotensin II. This is a key mechanism in the Renin-Angiotensin system.

G cluster_pathway AT₁ Receptor Signaling Blockade AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R Binds & Activates Downstream Downstream Signaling (e.g., Vasoconstriction) AT1R->Downstream ZD7155 ZD 7155 HCl ZD7155->AT1R Blocks

Mechanism of ZD 7155 HCl Action

References

ZD 7155(hydrochloride) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZD 7155 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid ZD 7155 hydrochloride?

A1: Solid ZD 7155 hydrochloride should be stored desiccated at +4°C for long-term stability.[1][2] For shorter periods, some suppliers ship the compound at room temperature.[3][4] It is important to keep the compound sealed and away from moisture.[3][5]

Q2: How should I store stock solutions of ZD 7155 hydrochloride?

A2: The storage conditions for stock solutions depend on the solvent and the desired storage duration. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always store solutions in sealed containers to prevent moisture absorption and solvent evaporation.[3]

Q3: What is the solubility of ZD 7155 hydrochloride in common solvents?

A3: ZD 7155 hydrochloride has good solubility in DMSO, reaching up to 250 mg/mL (526.33 mM) with the aid of ultrasonication.[3][5] It is also soluble in water up to 10 mM with gentle warming.[1] Another source suggests a solubility of 4.17 mg/mL (8.78 mM) in water with ultrasonication and heating to 60°C.[3]

Q4: Is ZD 7155 hydrochloride stable in aqueous solutions?

A4: While soluble in water, the long-term stability of ZD 7155 hydrochloride in aqueous solutions at various pH values has not been extensively reported in publicly available literature. For aqueous working solutions, it is recommended to prepare them fresh from a stock solution and use them promptly. If you need to store an aqueous stock solution, it should be filter-sterilized and stored at -20°C for a short period, although stability under these conditions should be validated for your specific experimental needs.

Data Presentation

Table 1: Recommended Storage Conditions for ZD 7155 Hydrochloride

FormStorage TemperatureDurationAdditional Notes
Solid+4°CLong-termDesiccate, keep sealed and away from moisture.[1][2]
Solution in DMSO-80°CUp to 6 monthsKeep sealed and away from moisture.[3]
Solution in DMSO-20°CUp to 1 monthKeep sealed and away from moisture.[3]
Solution in Water-20°CShort-term (validation recommended)Prepare fresh for best results.

Table 2: Solubility of ZD 7155 Hydrochloride

SolventConcentrationConditions
DMSO250 mg/mL (526.33 mM)Ultrasonic assistance may be needed.[3][5]
Water10 mMGentle warming may be required.[1]
Water4.17 mg/mL (8.78 mM)Ultrasonic and warming to 60°C may be needed.[3]

Troubleshooting Guide

Q5: I am observing a lower than expected potency of ZD 7155 hydrochloride in my cell-based assay. What could be the cause?

A5: A decrease in potency can be due to several factors:

  • Improper Storage: Verify that the solid compound and stock solutions have been stored according to the recommendations. Prolonged storage at room temperature or improper storage of solutions can lead to degradation.

  • Degradation in Assay Media: The compound's stability in your specific cell culture medium at 37°C over the course of your experiment may be limited. Consider preparing fresh dilutions of the compound just before adding it to your cells.

  • Adsorption to Plastics: Like many hydrophobic molecules, ZD 7155 hydrochloride may adsorb to plastic labware. To minimize this, use low-adhesion plastics or pre-rinse pipette tips and tubes with the solvent or media.

  • Cell Health and Receptor Expression: Ensure your cells are healthy and expressing the AT1 receptor at sufficient levels.

Q6: My ZD 7155 hydrochloride solution appears cloudy or has precipitated. What should I do?

A6: Cloudiness or precipitation can occur for a few reasons:

  • Low Temperature: If a concentrated stock solution was stored at a low temperature, the compound might have precipitated. Gently warm the solution and vortex or sonicate to redissolve the compound.

  • Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.

  • Hygroscopic DMSO: If using DMSO as a solvent, be aware that it is hygroscopic. The absorption of water can decrease the solubility of the compound. Use freshly opened or properly stored anhydrous DMSO.[3]

Q7: How can I confirm the identity and purity of my ZD 7155 hydrochloride?

A7: If you suspect degradation or contamination, the identity and purity of the compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products, and Mass Spectrometry (MS) to confirm the molecular weight of the parent compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • ZD 7155 hydrochloride (Molecular Weight: 474.99 g/mol )

    • Anhydrous DMSO

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of solid ZD 7155 hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the solid compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.75 mg of ZD 7155 hydrochloride.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the tube thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Visualizations

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC CellularResponse Cellular Responses (Vasoconstriction, etc.) Ca2->CellularResponse PKC->CellularResponse ZD7155 ZD 7155 ZD7155->AT1R Blocks

Caption: Simplified AT1 receptor signaling pathway.

Stability_Assessment_Workflow start Prepare Stock Solution of ZD 7155 aliquot Aliquot into multiple tubes start->aliquot stress Expose to Stress Conditions (e.g., different temp, pH, light) aliquot->stress sample Collect samples at different time points stress->sample analyze Analyze by HPLC (Purity and Degradants) sample->analyze interpret Interpret Data and Determine Shelf-life analyze->interpret

References

Technical Support Center: Improving ZD 7155 (hydrochloride) Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZD 7155 (hydrochloride). The focus is on strategies to improve its oral bioavailability for successful in vivo studies.

I. Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what are its key properties?

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1] It is known to be orally active and has demonstrated longer-acting effects compared to losartan, a prototype AT1 antagonist.[1][2]

Table 1: Physicochemical Properties of ZD 7155 (hydrochloride)

PropertyValueSource
Molecular Weight 474.99 g/mol [1]
Formula C₂₆H₂₆N₆O·HCl[1]
Solubility - Soluble to 10 mM in water with gentle warming- 10 mM in DMSO[1][3]
Purity ≥98%[1]
Storage Desiccate at +4°C[1]

Q2: I'm observing low or inconsistent effects of ZD 7155 in my oral in vivo studies. What could be the issue?

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like ZD 7155?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6] These include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area, which can improve the dissolution rate.[7]

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Complexation: Using cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.

II. Troubleshooting Guide: Low Oral Bioavailability of ZD 7155

This guide provides a structured approach to troubleshooting and improving the oral bioavailability of ZD 7155 in your in vivo experiments.

Problem: Inconsistent or lower-than-expected efficacy after oral administration.

Logical Workflow for Troubleshooting

Troubleshooting workflow for low bioavailability.
Step 1: Assess Current Formulation and Solubility

  • Action: Determine the solubility of your current ZD 7155 formulation in aqueous buffers relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Rationale: ZD 7155 hydrochloride's solubility is pH-dependent. Understanding its solubility limitations in your current vehicle is the first step.

Step 2: Implement an Improved Formulation Strategy

Based on successes with other ARBs, consider the following approaches.

Option A: Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of an oil, a surfactant, a cosurfactant, and the drug, that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This can significantly improve drug solubilization and absorption.[8]

Table 2: Example SMEDDS Formulations for Angiotensin II Receptor Blockers (as a proxy for ZD 7155)

ComponentFormulation 1 (for Olmesartan)[8]Formulation 2 (for Olmesartan)
Oil Capryol 90 (10% v/v)Acrysol EL 135 (34% v/v)
Surfactant Tween 20 (60% v/v)Tween 80 (33% v/v)
Cosurfactant Tetraglycol (30% v/v)Transcutol P (33% v/v)
Relative Bioavailability ~170% (compared to suspension)Significant increase in dissolution

Option B: Nanocrystal Formulation

Reducing the particle size of ZD 7155 to the nanometer range can increase its surface area, leading to enhanced dissolution velocity and saturation solubility.

Table 3: Example Nanocrystal Formulation for Irbesartan (as a proxy for ZD 7155)

ComponentPurposeExample CompositionSource
Irbesartan Active Pharmaceutical Ingredient-[6][7]
Methylcellulose Stabilizer-[6]
2-hydroxypropyl-β-cyclodextrin (HPβCD) Solubilizer/Stabilizer-[6][7]
D-mannitol Cryoprotectant/Bulking agent-[6][7]
Polyvinylpyrrolidone (PVP) Stabilizer-[6][7]
Gum arabic Stabilizer/Viscosity modifier-[6][7]
Resulting Particle Size ~118 nm-[7]
Step 3: Conduct In Vivo Pharmacokinetic Studies

Once a new formulation is developed, a pharmacokinetic study is essential to quantify the improvement in bioavailability.

Table 4: Pharmacokinetic Parameters of Improved ARB Formulations in Rats (Proxy Data)

FormulationCmaxTmaxAUCRelative BioavailabilitySource
Olmesartan Suspension ---Baseline[8]
Olmesartan SMEDDS Significantly Higher0.2 hrSignificantly Higher~170%[8]

III. Detailed Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a successful formulation for olmesartan and can be used as a starting point for ZD 7155.[8]

  • Screening of Excipients:

    • Determine the solubility of ZD 7155 in various oils (e.g., Capryol 90, Labrafac PG), surfactants (e.g., Tween 20, Tween 80, Cremophor EL), and cosurfactants (e.g., Tetraglycol, Transcutol P).

    • Select the components that show the highest solubility for ZD 7155.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of the selected oil, surfactant, and cosurfactant.

    • Titrate each mixture with water and observe the formation of a microemulsion.

    • Identify the concentration ranges that result in a stable and clear microemulsion.

  • Preparation of ZD 7155-loaded SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant (e.g., 10% Capryol 90, 60% Tween 20, 30% Tetraglycol).[8]

    • Accurately weigh the components and mix them in a glass vial.

    • Add the desired amount of ZD 7155 to the mixture.

    • Vortex or sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous solution.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a typical workflow for assessing the oral bioavailability of a new ZD 7155 formulation.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

    • Fast the rats overnight (12 hours) before the experiment, with free access to water.

    • Divide the animals into groups (e.g., control formulation, new formulation, intravenous administration).

  • Dosing:

    • Oral Administration: Administer the ZD 7155 formulation (e.g., suspension or SMEDDS) via oral gavage at a specific dose.

    • Intravenous Administration: Administer a solution of ZD 7155 in a suitable vehicle (e.g., saline with a solubilizing agent) via the tail vein to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of ZD 7155 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of ZD 7155 versus time.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

IV. Mandatory Visualizations

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves AngII Angiotensin II AngII->AT1R Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Cellular Responses (e.g., Vasoconstriction, Aldosterone Release) PKC->CellularResponse Leads to bioavailability_workflow start Start: New ZD 7155 Formulation animal_prep 1. Animal Acclimatization & Fasting (e.g., Sprague-Dawley Rats) start->animal_prep grouping 2. Randomize into Groups animal_prep->grouping group_iv Group A: Intravenous (IV) grouping->group_iv group_oral_control Group B: Oral Control (Suspension) grouping->group_oral_control group_oral_test Group C: Oral Test (New Formulation) grouping->group_oral_test dosing 3. Administer ZD 7155 group_iv->dosing group_oral_control->dosing group_oral_test->dosing sampling 4. Serial Blood Sampling (0-24 hours) dosing->sampling analysis 5. Plasma Sample Processing & LC-MS/MS Analysis sampling->analysis pk_calc 6. Pharmacokinetic Data Analysis analysis->pk_calc pk_params Calculate Cmax, Tmax, AUC pk_calc->pk_params bioavailability 7. Calculate Relative/Absolute Bioavailability pk_params->bioavailability end End: Compare Bioavailability of Formulations bioavailability->end

References

ZD 7155(hydrochloride) off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD 7155 (hydrochloride). The information is designed to help address specific issues that may arise during experiments, with a focus on distinguishing on-target from potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZD 7155?

ZD 7155 is a potent and highly selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. It functions by blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and other physiological effects mediated by this receptor.

Q2: What are the known on-target effects of ZD 7155 in experimental systems?

The primary on-target effects of ZD 7155 are the inhibition of Angiotensin II-induced cellular responses. These include:

  • Blockade of increased intracellular calcium mobilization.

  • Inhibition of vasoconstriction in vascular smooth muscle cells.

  • Reduction of blood pressure in in vivo models.

  • Stimulation of renin secretion due to the interruption of the negative feedback loop mediated by Angiotensin II.

Q3: Are there any documented off-target effects for ZD 7155?

Currently, there is a lack of published literature detailing specific off-target binding or functional effects of ZD 7155. The compound is consistently reported as being highly selective for the AT1 receptor. However, the absence of evidence is not evidence of absence. Unexpected experimental results should be carefully investigated to rule out the possibility of off-target interactions.

Q4: My experimental results with ZD 7155 are not what I expected. What are the initial troubleshooting steps?

If you observe unexpected results, it is crucial to systematically troubleshoot your experiment. A logical workflow can help determine if the issue is related to experimental design, the compound itself, or a true biological effect (either on-target or off-target).

Below is a troubleshooting workflow to guide your investigation:

G start Unexpected Experimental Result with ZD 7155 check_compound Verify Compound Integrity (Purity, Concentration, Storage) start->check_compound check_protocol Review Experimental Protocol (Controls, Reagents, Cell Line) start->check_protocol on_target_hypothesis Consider On-Target Effects (Is the result an unpredicted consequence of AT1R blockade in your system?) check_compound->on_target_hypothesis If compound is OK conclusion_artifact Result is Likely an Artifact check_compound->conclusion_artifact If compound is compromised check_protocol->on_target_hypothesis If protocol is sound check_protocol->conclusion_artifact If protocol has flaws off_target_hypothesis Consider Off-Target Effects (Is the result independent of AT1R blockade?) on_target_hypothesis->off_target_hypothesis If on-target explanation is unlikely on_target_tests On-Target Validation Experiments (e.g., Angiotensin II rescue, use of another AT1R antagonist) on_target_hypothesis->on_target_tests off_target_tests Off-Target Investigation (e.g., AT1R-null cells, structurally dissimilar antagonist) off_target_hypothesis->off_target_tests on_target_tests->off_target_hypothesis If not validated conclusion_on_target Result is Likely On-Target on_target_tests->conclusion_on_target If validated off_target_tests->on_target_hypothesis If ruled out conclusion_off_target Result is Likely Off-Target off_target_tests->conclusion_off_target If confirmed

Troubleshooting workflow for unexpected experimental results.

Quantitative Data Summary

The available quantitative data for ZD 7155 (hydrochloride) primarily relates to its on-target activity at the AT1 receptor.

ParameterValueSpecies/SystemReference
IC50 3.8 nMGuinea pig adrenal gland membranes ([125I]-angiotensin II binding)Tocris Bioscience

On-Target Signaling Pathway

Understanding the known signaling pathways downstream of the AT1 receptor is essential for interpreting experimental data and identifying effects that deviate from the expected on-target mechanism.

AT1R_Signaling cluster_Gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC PLC AT1R->PLC Gq/11 bArrestin β-Arrestin AT1R->bArrestin IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 PKC PKC DAG->PKC Contraction Vasoconstriction Ca2->Contraction PKC->Contraction ERK ERK1/2 bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

Simplified AT1 receptor signaling pathways.

Troubleshooting Guides for Off-Target Effects

Guide 1: Distinguishing On-Target vs. Off-Target Effects

Objective: To determine if an unexpected experimental observation is due to the intended blockade of the AT1 receptor or an unintended interaction with another molecule.

Experimental Protocols:

  • Angiotensin II Rescue Experiment:

    • Principle: If the effect of ZD 7155 is on-target, it should be reversed or competed away by high concentrations of the natural ligand, Angiotensin II.

    • Methodology:

      • Establish a dose-response curve for the unexpected effect with ZD 7155.

      • Select a concentration of ZD 7155 that gives a significant effect (e.g., EC80).

      • In the presence of this fixed concentration of ZD 7155, perform a dose-response curve with Angiotensin II.

      • Expected Outcome (On-Target): Angiotensin II should reverse the effect of ZD 7155 in a dose-dependent manner.

      • Possible Outcome (Off-Target): Angiotensin II fails to reverse the effect, suggesting the effect is not mediated through the AT1 receptor binding site.

  • Use of a Structurally Dissimilar AT1 Receptor Antagonist:

    • Principle: If the effect is a true consequence of AT1 receptor blockade, it should be reproducible with another selective AT1 receptor antagonist that has a different chemical structure (e.g., Losartan, Valsartan).

    • Methodology:

      • Select a structurally different AT1 receptor antagonist with a well-characterized selectivity profile.

      • Perform a dose-response experiment with this new antagonist in the same experimental setup.

      • Expected Outcome (On-Target): The new antagonist should produce the same unexpected effect, ideally with a potency that correlates with its known AT1 receptor affinity.

      • Possible Outcome (Off-Target): The new antagonist does not produce the effect, suggesting the observation is specific to the chemical structure of ZD 7155, not AT1 receptor blockade.

  • Experiments in AT1 Receptor-Null Systems:

    • Principle: The most definitive way to rule out on-target effects is to use a system that lacks the target.

    • Methodology:

      • If available, use a cell line that does not express the AT1 receptor (parental cell line) or a cell line where the AT1 receptor has been knocked out (e.g., using CRISPR/Cas9).

      • Perform the experiment with ZD 7155 in both the AT1 receptor-expressing and the AT1 receptor-null cells.

      • Expected Outcome (On-Target): The effect should be observed only in the cells expressing the AT1 receptor.

      • Possible Outcome (Off-Target): The effect is observed in both cell lines, definitively demonstrating it is independent of the AT1 receptor.

Guide 2: Investigating Potential Non-Receptor-Mediated Off-Target Effects

Objective: To explore if ZD 7155 is causing effects through mechanisms other than binding to a specific receptor, such as interacting with ion channels or enzymes. While no such effects are documented for ZD 7155, some other Angiotensin Receptor Blockers have been reported to interact with ion channels.

Experimental Protocols:

  • Ion Channel Screening (e.g., Patch-Clamp Electrophysiology):

    • Principle: To directly measure the effect of ZD 7155 on the activity of various ion channels (e.g., sodium, potassium, calcium channels).

    • Methodology:

      • Use a cell line that expresses the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subunit).

      • Perform whole-cell patch-clamp recordings to measure ionic currents in the absence and presence of ZD 7155.

      • Apply a range of concentrations of ZD 7155 to determine if there is a dose-dependent effect on channel activity (e.g., current amplitude, activation/inactivation kinetics).

      • Interpretation: A significant, dose-dependent change in ion channel properties would indicate an off-target interaction.

  • Enzyme Inhibition/Activity Assays:

    • Principle: To assess whether ZD 7155 can inhibit or activate key enzymes that might be related to the observed phenotype.

    • Methodology:

      • Select a panel of relevant enzymes based on the unexpected biological effect (e.g., kinases, phosphatases, metabolic enzymes).

      • Use commercially available in vitro enzyme activity assay kits.

      • Incubate the purified enzyme with its substrate and a range of ZD 7155 concentrations.

      • Measure enzyme activity according to the kit manufacturer's instructions (e.g., via fluorescence, luminescence, or absorbance).

      • Interpretation: A dose-dependent change in enzyme activity would suggest a direct off-target effect.

By following these structured troubleshooting guides and experimental protocols, researchers can more confidently interpret unexpected findings and determine whether they are due to the well-established on-target activity of ZD 7155 or a novel, off-target effect.

determining optimal ZD 7155(hydrochloride) concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD 7155 (hydrochloride) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 and what is its mechanism of action?

ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II is a peptide hormone that exerts a variety of effects, including vasoconstriction, inflammation, and cell proliferation, by binding to the AT1 receptor.[3] ZD 7155 blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways.[1][4] It is also known to be a precursor to the clinically used AT1 receptor antagonist, Candesartan.[1]

Q2: What is a recommended starting concentration for ZD 7155 in cell culture?

A definitive starting concentration can vary significantly depending on the cell type and the specific assay. However, based on available data, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays.

  • For functional assays , such as inhibition of Angiotensin II-induced signaling, IC50 values in the low nanomolar range (3-4 nM) have been reported in COS-1 cells.[1]

  • For longer-term assays , such as cell proliferation or apoptosis assays, concentrations in the micromolar range may be necessary. For example, related AT1 receptor antagonists like Losartan have been used at concentrations up to 100 µM in cancer cell lines.[5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store ZD 7155 (hydrochloride)?

  • Reconstitution: ZD 7155 (hydrochloride) is soluble in DMSO.[6] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM.

  • Storage: Store the solid compound desiccated at +4°C.[6] Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the expected downstream effects of ZD 7155 treatment?

By blocking the AT1 receptor, ZD 7155 is expected to inhibit Angiotensin II-mediated signaling pathways. This can lead to a variety of cellular effects, including:

  • Inhibition of cell proliferation.[3]

  • Induction of apoptosis.

  • Reduction of inflammatory responses.[3]

  • Alterations in intracellular calcium levels.[4]

The specific effects will depend on the cell type and the role of the AT1 receptor in its physiology.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of ZD 7155 treatment Low or absent AT1 receptor expression: The cell line you are using may not express the AT1 receptor at a sufficient level for ZD 7155 to elicit a response.Verify AT1 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
Suboptimal concentration: The concentration of ZD 7155 may be too low to effectively block the AT1 receptor in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM).
Compound instability: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of ZD 7155 and repeat the experiment.
High background or off-target effects Non-specific binding: At high concentrations, ZD 7155 may bind to other receptors or proteins, leading to off-target effects.Lower the concentration of ZD 7155 used. Consider using a structurally different AT1 receptor antagonist to confirm that the observed effect is specific to AT1 receptor blockade.[7]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ZD 7155 can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below a toxic threshold (typically <0.5% for DMSO).
Precipitation of the compound in cell culture media Low solubility in aqueous media: While soluble in DMSO, ZD 7155 may have limited solubility in your cell culture medium, especially at higher concentrations.Prepare intermediate dilutions of your stock solution in pre-warmed culture medium before adding it to your cells. Ensure thorough mixing after adding the compound to the culture.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to ZD 7155.Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase and at a consistent confluence when starting the experiment.
Presence of endogenous Angiotensin II: The presence of Angiotensin II in the serum of your culture medium can compete with ZD 7155 for binding to the AT1 receptor.For some experiments, consider using serum-free or low-serum media to reduce the concentration of endogenous Angiotensin II.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of ZD 7155 and Related AT1 Receptor Antagonists

CompoundCell Line/SystemAssayIC50 / Effective Concentration
ZD 7155 COS-1Inhibition of Angiotensin II-induced calcium response3-4 nM[1]
Rat Mesangial CellsInhibition of Angiotensin II-induced calcium increaseComplete blockade (concentration not specified)[4]
Candesartan CHO-AT1 cellsAT1 Receptor BindingK⁻¹ of 0.001 min⁻¹[8]
KU-19-19VEGF and IL-8 Expression10 µM[8]
Losartan AT1 ReceptorBinding AffinityIC50 of 20 nM[9]
DU-145 (Prostate Cancer)Cell Proliferation1 µM[5]
MKN-45 (Gastric Cancer)Cell ViabilityIC50 of ~3000 µM[10]
Rat Vascular Smooth Muscle CellsMMP-9 and TIMP-1 Expression10⁻⁷ to 10⁻⁴ M[11]

Experimental Protocols

Protocol: Determining the Optimal Concentration of ZD 7155 using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the dose-dependent effect of ZD 7155 on cell viability.

Materials:

  • ZD 7155 (hydrochloride)

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of ZD 7155 in DMSO.

    • Perform serial dilutions of the ZD 7155 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest ZD 7155 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ZD 7155 or the controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the ZD 7155 concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Inflammation Inflammation PKC->Inflammation

Caption: AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start: Cell Culture Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare_ZD Prepare ZD 7155 dilutions Incubate1->Prepare_ZD Treat Treat cells with ZD 7155 Prepare_ZD->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability Read->Analyze Plot Plot dose-response curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for Determining ZD 7155 IC50 in Cell Culture.

Troubleshooting_Logic Start Experiment with ZD 7155 Problem No observable effect? Start->Problem Check_Receptor Verify AT1R expression Problem->Check_Receptor Yes Inconsistent Inconsistent results? Problem->Inconsistent No Increase_Conc Increase ZD 7155 concentration Check_Receptor->Increase_Conc Expression confirmed Check_Compound Check compound stability Increase_Conc->Check_Compound Still no effect Success Problem Resolved Check_Compound->Success Fresh stock works Standardize Standardize cell culture protocol Inconsistent->Standardize Yes Off_Target Off-target effects? Inconsistent->Off_Target No Serum Consider serum-free media Standardize->Serum Serum->Success Off_Target->Success No Lower_Conc Lower ZD 7155 concentration Off_Target->Lower_Conc Yes Different_Antagonist Use a different AT1R antagonist Lower_Conc->Different_Antagonist Different_Antagonist->Success

Caption: Troubleshooting Decision Tree for ZD 7155 Experiments.

References

troubleshooting ZD 7155(hydrochloride) experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD 7155 (hydrochloride). The following information is intended to help troubleshoot experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what is its primary mechanism of action?

A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone release, and cellular proliferation.[1][2]

Q2: What are the recommended storage and handling conditions for ZD 7155 (hydrochloride)?

A2: For optimal stability, ZD 7155 (hydrochloride) powder should be stored desiccated at +4°C.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to seal the container to protect it from moisture.[1]

Q3: What are the recommended solvents for dissolving ZD 7155 (hydrochloride)?

A3: ZD 7155 (hydrochloride) is soluble in water up to 10 mM with gentle warming.[2] It is also highly soluble in DMSO (up to 250 mg/mL), though the use of freshly opened, non-hygroscopic DMSO and ultrasonication is recommended to ensure complete dissolution.[1]

Q4: Is ZD 7155 known to have off-target effects?

A4: While ZD 7155 is highly selective for the AT1 receptor, like other angiotensin receptor blockers (ARBs), the possibility of off-target effects should be considered, especially at high concentrations. Some ARBs have been reported to interact with other receptors or signaling pathways, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Researchers should include appropriate controls to validate that the observed effects are mediated by AT1 receptor blockade.

Troubleshooting Guides

In Vitro Assay Variability

Issue: High variability or inconsistent results in cell-based functional assays (e.g., calcium mobilization, IP-1 accumulation).

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number Maintain a consistent and low passage number for your cell line. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
Inconsistent Cell Seeding Density Ensure a uniform cell seeding density across all wells of your assay plate. Uneven cell distribution can lead to significant well-to-well variability.
Suboptimal Agonist (Angiotensin II) Concentration Perform a full dose-response curve for angiotensin II to determine the optimal concentration (EC80-EC90) for antagonist screening.
ZD 7155 (hydrochloride) Solubility Issues Ensure complete dissolution of ZD 7155 in your chosen solvent. For aqueous solutions, gentle warming may be necessary. For DMSO stocks, use a fresh, anhydrous grade. Sonicate if needed.
Assay Buffer Composition The composition of your assay buffer (e.g., presence of BSA, divalent cations) can influence ligand binding and receptor function. Maintain a consistent buffer composition across all experiments.
Incubation Times Optimize and standardize incubation times for both the antagonist (ZD 7155) and the agonist (angiotensin II). Insufficient pre-incubation with the antagonist can lead to an underestimation of its potency.

Issue: Low signal-to-noise ratio in radioligand binding assays.

Potential Cause Troubleshooting Steps
Low Receptor Expression Confirm the expression level of the AT1 receptor in your cell line or tissue preparation using techniques like qPCR or Western blotting.
Degradation of Radioligand Use a fresh batch of radioligand and store it according to the manufacturer's recommendations. Perform a saturation binding experiment to ensure the radioligand is binding with high affinity.
High Non-Specific Binding Increase the number of wash steps after incubation. Include a control with a high concentration of an unlabeled ligand to accurately determine non-specific binding.
Suboptimal Assay Conditions Optimize incubation time, temperature, and buffer composition to maximize specific binding and minimize non-specific binding.
In Vivo Study Variability

Issue: High variability in blood pressure measurements in animal models.

Potential Cause Troubleshooting Steps
Animal Stress Acclimatize animals to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure.
Method of Blood Pressure Measurement Invasive methods like radiotelemetry are generally considered the gold standard and provide more accurate and reproducible data than non-invasive methods like tail-cuff plethysmography.
Anesthesia If anesthesia is required, use a consistent anesthetic regimen, as different anesthetics can have varying effects on cardiovascular parameters.
Drug Formulation and Administration Ensure a consistent and stable formulation of ZD 7155 for administration. The route of administration (e.g., oral gavage, intravenous) should be consistent across all animals.
Genetic Background of Animals Be aware that different strains of rodents can exhibit varying responses to antihypertensive agents due to genetic polymorphisms in the renin-angiotensin system.

Quantitative Data Summary

Parameter Value Species/System Reference
IC50 (Displacement of [125I]-angiotensin II) 3.8 nMGuinea pig adrenal gland membranes[2]
In Vivo Potency (vs. Losartan) ~10 times more potentConscious Sprague-Dawley rats[1]
Duration of Action (in vivo) ~24 hoursConscious rats (1.082 µmol/kg IV)[1]

Experimental Protocols

AT1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of ZD 7155 (hydrochloride) for the AT1 receptor.

Materials:

  • Cell membranes expressing the AT1 receptor

  • [125I]-[Sar1, Ile8] Angiotensin II (Radioligand)

  • ZD 7155 (hydrochloride)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of ZD 7155 (hydrochloride) in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of ZD 7155 or vehicle.

  • To determine non-specific binding, add a high concentration of unlabeled angiotensin II to a set of wells.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of ZD 7155.

Calcium Mobilization Assay

Objective: To assess the functional antagonism of ZD 7155 (hydrochloride) at the Gq-coupled AT1 receptor.

Materials:

  • HEK293 cells stably expressing the AT1 receptor

  • ZD 7155 (hydrochloride)

  • Angiotensin II

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the AT1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of ZD 7155 (hydrochloride) or vehicle for a specified time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a predetermined concentration of angiotensin II (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence in response to angiotensin II in the presence and absence of ZD 7155.

Visualizations

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified AT1 Receptor Signaling Pathway and the inhibitory action of ZD 7155.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Affinity) Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Confirm Function Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Functional_Assay->Animal_Model Proceed to In Vivo Drug_Admin Administer ZD 7155 Animal_Model->Drug_Admin BP_Measurement Measure Blood Pressure Drug_Admin->BP_Measurement

Caption: General experimental workflow for characterizing an AT1 receptor antagonist like ZD 7155.

Troubleshooting_Tree Start Inconsistent Results? In_Vitro In Vitro Assay? Start->In_Vitro Yes In_Vivo In Vivo Study? Start->In_Vivo No Check_Cells Check Cell Health, Passage #, Density In_Vitro->Check_Cells Check_Reagents Verify Reagent Quality & Concentrations In_Vitro->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, etc.) In_Vitro->Check_Protocol Check_Animals Assess Animal Stress & Acclimation In_Vivo->Check_Animals Check_Method Validate Measurement Technique (e.g., Telemetry) In_Vivo->Check_Method Check_Formulation Confirm Drug Formulation & Dosing In_Vivo->Check_Formulation Check_Cells->Check_Reagents Check_Reagents->Check_Protocol Check_Animals->Check_Method Check_Method->Check_Formulation

Caption: A decision tree for troubleshooting common sources of experimental variability.

References

long-term stability of ZD 7155(hydrochloride) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of ZD 7155 (hydrochloride) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of ZD 7155 (hydrochloride) solutions.

Q1: What are the recommended storage conditions for ZD 7155 (hydrochloride) stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of ZD 7155 (hydrochloride) aliquoted at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to prepare fresh solutions for experiments whenever possible.

Q2: My ZD 7155 (hydrochloride) solution has precipitated. What could be the cause and how can I resolve it?

A2: Precipitation of hydrochloride salts, such as ZD 7155 (hydrochloride), can occur for several reasons when transferring from a stock solution (e.g., in DMSO) to an aqueous buffer.

  • Solvent Mismatch: The compound's solubility may be significantly lower in the aqueous buffer compared to the organic stock solvent.

  • pH Shift: The pH of the final solution can influence the ionization state of the compound, potentially leading to precipitation.

  • Exceeding Solubility Limit: The concentration in the final solution may be above its solubility limit in that specific buffer system.

Troubleshooting Steps:

  • Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer.

  • Stepwise Dilution: Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and thorough mixing, preventing localized high concentrations.

  • Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) or use a sonicator bath to aid in redissolving the precipitate.[2] However, be cautious with heating as it may accelerate degradation.

  • pH Adjustment: The hydrochloride salt form is generally more soluble at a slightly acidic pH. If your buffer is neutral or alkaline, consider adjusting the pH to a more acidic value (e.g., pH 5-6) with a small amount of dilute HCl.

  • Use of Co-solvents or Solubilizing Agents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility.[2]

Q3: I am observing unexpected or inconsistent results in my functional assays. Could this be related to the stability of my ZD 7155 (hydrochloride) solution?

A3: Yes, inconsistent results can be a sign of compound degradation. If ZD 7155 (hydrochloride) degrades, its effective concentration will decrease, leading to a reduction in its antagonistic activity at the AT1 receptor. This can manifest as a diminished or variable response in assays such as calcium mobilization or ERK phosphorylation. It is crucial to use freshly prepared solutions or solutions that have been stored properly at or below -20°C for a limited time.

Q4: What are the potential degradation products of ZD 7155 (hydrochloride)?

A4: While specific degradation products for ZD 7155 (hydrochloride) are not extensively documented in publicly available literature, compounds with a similar biphenyl tetrazole structure, like irbesartan, can degrade under stress conditions. Potential degradation pathways could involve the cleavage or modification of the tetrazole ring or hydrolysis of other functional groups in the molecule. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Data Presentation: Long-Term Stability of ZD 7155 (hydrochloride) in Solution

Quantitative, publicly available long-term stability data for ZD 7155 (hydrochloride) in various solvents is limited. The following table summarizes the generally recommended storage guidelines. For critical experiments, it is highly recommended to perform an in-house stability study using a validated analytical method such as HPLC.

SolventStorage TemperatureRecommended Storage Duration
Inquire with manufacturer-80°CUp to 6 months[1]
Inquire with manufacturer-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a ZD 7155 (hydrochloride) Stock Solution
  • Weighing: Accurately weigh the desired amount of ZD 7155 (hydrochloride) powder using a calibrated analytical balance.

  • Dissolution: In a sterile, chemically resistant vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Stability Assessment of ZD 7155 (hydrochloride) in Solution using HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of ZD 7155 (hydrochloride) and to develop a stability-indicating HPLC method.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of ZD 7155 (hydrochloride) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at 60°C.

  • Neutral Hydrolysis: Dissolve the drug in water and incubate at 60°C.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and store at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light.

3. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated reverse-phase HPLC method with UV detection. A typical starting point could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ZD 7155 (hydrochloride) peak.

4. Data Analysis:

  • Calculate the percentage of ZD 7155 (hydrochloride) remaining at each time point relative to the initial concentration (time 0).

  • Determine the retention times of any degradation products.

  • The method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks.

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 100 ug/mL in stress media) prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (UV/Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (C18, Gradient Elution) neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of ZD 7155 (hydrochloride).

AT1R_Signaling Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway cluster_Gq Gq/11 Pathway cluster_downstream Cellular Responses AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 (hydrochloride) ZD7155->AT1R Gq Gq/11 AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vaso Vasoconstriction Ca->Vaso Aldo Aldosterone Secretion Ca->Aldo CellGrowth Cell Growth & Proliferation PKC->CellGrowth Inflam Inflammation PKC->Inflam

Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor (AT1R) and the antagonistic action of ZD 7155 (hydrochloride).

References

ZD 7155 (hydrochloride) Reconstitution for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of ZD 7155 (hydrochloride) for animal studies. This guide offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting ZD 7155 (hydrochloride)?

A1: ZD 7155 (hydrochloride) is soluble in water up to 10 mM with gentle warming.[1] For higher concentrations often required for in vivo studies, co-solvent systems are necessary. Common vehicles include formulations with DMSO, PEG300, Tween-80, and saline.

Q2: My ZD 7155 (hydrochloride) solution is showing precipitation. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded in the chosen vehicle. To address this, you can try gentle heating and/or sonication to aid dissolution.[2] If precipitation persists, consider adjusting the vehicle composition, for instance, by increasing the percentage of organic co-solvents like DMSO or using a different vehicle system altogether.

Q3: What are some established vehicle formulations for in vivo administration of ZD 7155 (hydrochloride)?

A3: Several vehicle formulations have been successfully used. The choice of vehicle depends on the required concentration, administration route, and animal model. Three common protocols are detailed in the tables below.[2]

Q4: How should I store the reconstituted ZD 7155 (hydrochloride) solution?

A4: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared solution into single-use volumes. For long-term storage, store the solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound crashes out of solution upon addition of aqueous component. The compound has low aqueous solubility and is precipitating when the percentage of the organic co-solvent is reduced too quickly.Add the aqueous component (e.g., saline) dropwise while vortexing or stirring the solution continuously. Warming the solution slightly may also help maintain solubility during this process.
Solution appears cloudy or forms a suspension. Incomplete dissolution of the compound.Use sonication to break down any remaining solid particles. Gentle heating can also be applied. Ensure all components of the vehicle are thoroughly mixed before adding the compound.
Precipitation observed after storage. The solution is supersaturated, or the storage temperature is too low.Before use, bring the solution to room temperature and vortex or sonicate to redissolve any precipitate. If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Animal shows signs of irritation at the injection site. The vehicle, particularly high concentrations of DMSO or other organic solvents, may be causing local toxicity.Reduce the concentration of the irritating co-solvent if possible. Consider alternative vehicle formulations, such as those including cyclodextrins, to improve solubility and reduce local irritation. Ensure the final injection volume is appropriate for the animal's size and the injection site.

Quantitative Data Summary

Physicochemical Properties
PropertyValue
Molecular Weight 474.99 g/mol [1]
Formula C₂₆H₂₆N₆O·HCl[1]
Purity ≥98%[1]
Solubility Data
SolventSolubilityNotes
Water Soluble to 10 mM[1]Gentle warming may be required.
DMSO ≥ 225.0 mg/mL (473.7 mM)[3]Sonication is recommended.
H₂O 3.8 mg/mL (7.9 mM)[3]Sonication and heating to 60°C are recommended.

Experimental Protocols

Vehicle Preparation Protocols for In Vivo Studies

The following protocols have been used to achieve a clear solution of ZD 7155 (hydrochloride) at a concentration of ≥ 2.08 mg/mL (4.38 mM).[2]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Methodology:

  • Add the solvents in the following order: DMSO, PEG300, Tween-80, and finally Saline.

  • Ensure each component is fully mixed before adding the next.

  • Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.

  • Vortex and/or sonicate until a clear solution is obtained.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

ComponentPercentage
DMSO10%
20% SBE-β-CD in Saline90%

Methodology:

  • Prepare a 20% solution of SBE-β-CD in saline.

  • Add DMSO to the SBE-β-CD solution.

  • Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.

  • Vortex and/or sonicate until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

ComponentPercentage
DMSO10%
Corn Oil90%

Methodology:

  • Add DMSO to the corn oil.

  • Mix thoroughly.

  • Add the calculated amount of ZD 7155 (hydrochloride) to the prepared vehicle.

  • Vortex and/or sonicate until a clear solution is obtained.

Visualizations

Experimental Workflow for Reconstitution

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_troubleshooting Troubleshooting cluster_final Final Steps weigh Weigh ZD 7155 (hydrochloride) add Add Compound to Vehicle weigh->add vehicle Prepare Vehicle (Select Protocol 1, 2, or 3) vehicle->add dissolve Dissolve using Vortexing/ Sonication/Heating add->dissolve observe Observe for Clarity dissolve->observe precipitate Precipitation Occurs observe->precipitate If not clear clear Clear Solution observe->clear If clear adjust Adjust Vehicle or Concentration precipitate->adjust adjust->add aliquot Aliquot for Single Use clear->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the reconstitution of ZD 7155 (hydrochloride).

Decision Tree for Vehicle Selection

G start Start: Need to Reconstitute ZD 7155 (hydrochloride) concentration Required Concentration? start->concentration route Route of Administration? iv Intravenous (IV) route->iv oral Oral/IP/SC route->oral low_conc Low (<10 mM) concentration->low_conc Low high_conc High (≥10 mM) concentration->high_conc High cosolvent_vehicle Use Co-solvent System (e.g., DMSO/PEG300/Tween/Saline) iv->cosolvent_vehicle cyclodextrin_vehicle Consider Cyclodextrin Vehicle (e.g., DMSO/SBE-β-CD/Saline) iv->cyclodextrin_vehicle oral->cosolvent_vehicle lipid_vehicle Consider Lipid-based Vehicle (e.g., DMSO/Corn Oil) oral->lipid_vehicle aqueous_vehicle Use Aqueous Vehicle (e.g., Saline with warming) low_conc->aqueous_vehicle high_conc->route

Caption: Decision tree for selecting a suitable vehicle for ZD 7155 (hydrochloride).

References

Technical Support Center: Investigating the DNA Damage Potential of ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for ZD 7155 (hydrochloride) to induce or modulate DNA damage.

Frequently Asked Questions (FAQs)

Q1: Is there any direct evidence that ZD 7155 (hydrochloride) induces DNA damage?

A1: Currently, there is a lack of direct published studies specifically investigating the DNA-damaging potential of ZD 7155 (hydrochloride). The primary role of ZD 7155 described in the literature is as a potent and selective antagonist of the angiotensin II type-1 (AT1) receptor.[1][2]

Q2: Could ZD 7155 (hydrochloride) have an indirect effect on DNA damage?

A2: Yes, it is plausible that ZD 7155 could modulate DNA damage indirectly. Research has shown that angiotensin II, the molecule that ZD 7155 blocks, can induce DNA damage by activating the AT1 receptor and increasing the production of reactive oxygen species (ROS) via NADPH oxidase.[3] By blocking the AT1 receptor, ZD 7155 could potentially protect cells from angiotensin II-induced DNA damage.

Q3: What experimental approaches can be used to assess the potential of ZD 7155 to induce or prevent DNA damage?

A3: To comprehensively evaluate the genotoxicity of ZD 7155, a combination of in vitro and in vivo assays is recommended. Key assays include the Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks and the micronucleus test to assess chromosomal damage.[4][5][6][7] To investigate its protective effects, cells could be co-treated with angiotensin II and ZD 7155.

Troubleshooting Guide

Q4: My Comet assay results show high variability between replicates when treating with ZD 7155. What could be the cause?

A4: High variability in the Comet assay can arise from several factors. Ensure consistent cell viability across all treatment groups, as cytotoxicity can lead to increased DNA fragmentation. It is also crucial to handle the slides gently throughout the procedure to avoid mechanical DNA damage. Performing the assay under subdued light can minimize the induction of artefactual DNA damage.[8]

Q5: I am not observing a clear dose-response relationship in my micronucleus test with ZD 7155. What should I consider?

A5: A lack of a clear dose-response could indicate that ZD 7155 is not genotoxic within the tested concentration range. However, it is important to include a positive control to ensure the assay is performing correctly. Also, consider the cell proliferation rate, as micronuclei are primarily formed in dividing cells. The timing of sample collection post-treatment is another critical parameter that may need optimization.[4]

Q6: How can I confirm that ZD 7155 is effectively blocking the AT1 receptor in my cell model before assessing its effect on DNA damage?

A6: To confirm AT1 receptor blockade, you can perform a functional assay. For example, you can pre-treat your cells with ZD 7155 and then stimulate them with angiotensin II. Measure a known downstream effect of AT1 receptor activation, such as an increase in intracellular calcium concentration.[1][3] A successful blockade by ZD 7155 would inhibit this angiotensin II-induced response.

Quantitative Data Summary

The following table illustrates a hypothetical summary of results from a Comet assay designed to investigate the effect of ZD 7155 on DNA damage, both alone and in the presence of angiotensin II.

Treatment GroupConcentrationMean % Tail DNA (± SD)
Vehicle Control-5.2 (± 1.1)
ZD 71551 µM5.5 (± 1.3)
10 µM5.8 (± 1.5)
100 µM6.1 (± 1.4)
Angiotensin II100 nM25.7 (± 4.2)
Angiotensin II + ZD 7155100 nM + 10 µM8.3 (± 1.9)
Positive Control (e.g., H₂O₂)100 µM45.1 (± 5.6)

Detailed Experimental Protocols

Alkaline Comet Assay Protocol

The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[6]

  • Cell Preparation:

    • Treat cells with ZD 7155 and/or angiotensin II for the desired time.

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1-2 hours at 4°C.[8]

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Analyze at least 50-100 randomly selected comets per slide using appropriate image analysis software to quantify the % Tail DNA.

In Vitro Micronucleus Test Protocol

The micronucleus test is used to detect the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which indicates chromosomal damage.[4]

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for cell division.

    • Treat cells with a range of ZD 7155 concentrations, a vehicle control, and a positive control (e.g., mitomycin C).

  • Cytochalasin B Addition:

    • After an appropriate treatment period (e.g., 3-6 hours), add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

    • Fix the cells (e.g., with methanol:acetic acid, 3:1).

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

    • Stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring:

    • Under a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei.

    • Calculate the frequency of micronucleated binucleated cells.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays DNA Damage Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treatment Treat with ZD 7155, Angiotensin II, or Co-treatment start->treatment comet_assay Comet Assay treatment->comet_assay micronucleus_test Micronucleus Test treatment->micronucleus_test imaging Fluorescence Microscopy comet_assay->imaging micronucleus_test->imaging quantification Quantify DNA Damage (% Tail DNA, Micronuclei Frequency) imaging->quantification statistics Statistical Analysis quantification->statistics conclusion Determine Genotoxic Potential of ZD 7155 statistics->conclusion

Caption: Experimental workflow for assessing the DNA damage potential of ZD 7155.

AngII_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 ZD7155 ZD 7155 ZD7155->block block->AT1R PLC PLC Gq11->PLC PKC PKC PLC->PKC NADPH_Oxidase NADPH Oxidase (Nox4) PKC->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS DNA_damage DNA Damage (Strand Breaks) ROS->DNA_damage

References

Technical Support Center: Managing ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of ZD 7155 (hydrochloride) to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and why is its hygroscopicity a concern?

A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] Like many hydrochloride salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, altered solubility, and potential degradation of the compound, ultimately affecting the reliability and reproducibility of experimental results.

Q2: How can I tell if my ZD 7155 (hydrochloride) has absorbed water?

A2: Visual signs of water absorption can include a change in the physical appearance of the powder from a free-flowing solid to a clumpy or sticky material. In severe cases, the compound may appear wet or even dissolve. However, significant water absorption can occur before these signs are visible. Therefore, it is crucial to handle the compound with appropriate precautions at all times.

Q3: What are the recommended storage conditions for ZD 7155 (hydrochloride)?

A3: To minimize water absorption, ZD 7155 (hydrochloride) should be stored in a tightly sealed container, away from moisture.[3] It is highly recommended to store the compound in a desiccator at +4°C.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, provided they are in tightly sealed vials to prevent moisture ingress.[3]

Q4: Can I use a solvent that has been opened for a while to dissolve ZD 7155 (hydrochloride)?

A4: It is strongly advised to use newly opened, anhydrous-grade solvents, especially dimethyl sulfoxide (DMSO). Hygroscopic DMSO can have a significant impact on the solubility of ZD 7155 (hydrochloride).[3] Using a solvent that has been exposed to the atmosphere can introduce water, which may affect the stability and solubility of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Inaccurate weighing due to water absorption by ZD 7155 (hydrochloride).1. Always handle the solid compound in a controlled environment with low humidity (e.g., a glove box). 2. If a low-humidity environment is unavailable, work quickly and minimize the exposure time of the compound to the atmosphere. 3. Consider preparing a concentrated stock solution from a freshly opened vial and aliquoting for single use to avoid repeated weighing of the hygroscopic solid.
Difficulty dissolving the compound 1. The compound has absorbed a significant amount of water, altering its physical properties. 2. The solvent (e.g., DMSO) has absorbed water, reducing its solvating power for this compound.1. Ensure the compound has been stored correctly in a desiccator. 2. Use a fresh, unopened bottle of anhydrous-grade solvent.[3] 3. For aqueous solutions, gentle warming and sonication can aid dissolution.[1] For DMSO, sonication is recommended.[3]
Precipitation observed in stock solution over time The solution may be supersaturated, or the absorbed water could be affecting long-term stability in the solvent.1. Ensure you are not exceeding the solubility limits (see Table 1). 2. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound before use.[3] 3. For long-term storage, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.
Observed degradation of the compound Prolonged exposure to moisture and ambient temperatures can lead to chemical instability.1. Strictly adhere to the recommended storage conditions (desiccate at +4°C for solid, -20°C or -80°C for solutions).[1][3] 2. Prepare fresh solutions for critical experiments.

Quantitative Data

Table 1: Solubility and Storage of ZD 7155 (hydrochloride)

Parameter Value Source
Molecular Weight 474.99 g/mol [1]
Solubility in Water Soluble to 10 mM with gentle warming[1]
Solubility in DMSO 250 mg/mL (526.33 mM); requires sonication[3]
Storage of Solid Desiccate at +4°C[1]
Storage of Stock Solutions -20°C for 1 month; -80°C for 6 months (sealed from moisture)[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of ZD 7155 (hydrochloride) in DMSO

Objective: To prepare a concentrated stock solution of ZD 7155 (hydrochloride) in DMSO while minimizing water absorption.

Materials:

  • ZD 7155 (hydrochloride) solid

  • Anhydrous-grade DMSO (new, unopened bottle)

  • Sterile, amber glass vial with a screw cap and PTFE liner

  • Calibrated analytical balance

  • Sonicator

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Environment: If available, perform all steps in a controlled environment with low humidity, such as a nitrogen-purged glove box. If not available, proceed with the following steps as quickly as possible.

  • Equilibration: Before opening, allow the vial of ZD 7155 (hydrochloride) to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Weighing: Tare the empty, sterile vial on the analytical balance. Quickly weigh the desired amount of ZD 7155 (hydrochloride) directly into the vial. Immediately seal the vial.

  • Solvent Addition: Open a new bottle of anhydrous-grade DMSO. Using a sterile pipette, add the calculated volume of DMSO to the vial containing the ZD 7155 (hydrochloride) to achieve the desired concentration.

  • Dissolution: Tightly seal the vial. Sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: If desired, aliquot the stock solution into smaller, single-use vials. Store the stock solution and aliquots at -20°C or -80°C in tightly sealed vials.

Protocol 2: General Handling of Solid ZD 7155 (hydrochloride)

Objective: To provide a general workflow for handling solid ZD 7155 (hydrochloride) to minimize moisture exposure.

Procedure:

  • Preparation: Have all necessary equipment (spatula, weighing paper/boat, vials) ready and in close proximity to the balance.

  • Equilibration: Allow the container of ZD 7155 (hydrochloride) to reach room temperature before opening.

  • Dispensing: Open the container only for the time necessary to dispense the required amount. Work quickly and efficiently.

  • Sealing: Immediately and tightly seal the main container after dispensing.

  • Storage: Return the main container to the desiccator at +4°C promptly.

Visualizations

G cluster_storage Storage cluster_preparation Preparation cluster_dissolution Dissolution cluster_use Use & Final Storage storage Store ZD 7155 (s) in desiccator at 4°C equilibrate Equilibrate vial to room temperature storage->equilibrate weigh Weigh quickly in low humidity environment equilibrate->weigh add_solvent Add fresh, anhydrous solvent weigh->add_solvent dissolve Sonicate until fully dissolved add_solvent->dissolve use Use in experiment dissolve->use aliquot Aliquot for single use dissolve->aliquot store_solution Store solution at -20°C or -80°C aliquot->store_solution store_solution->use

Caption: Workflow for handling hygroscopic ZD 7155 (hydrochloride).

AT1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates ZD7155 ZD 7155 (hydrochloride) ZD7155->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Cell Growth) Ca2->Downstream PKC->Downstream

Caption: Simplified AT1 receptor signaling pathway and ZD 7155 action.

References

Validation & Comparative

ZD 7155 Hydrochloride vs. Losartan: A Comparative Analysis of Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of ZD 7155 hydrochloride and losartan, two prominent antagonists of the angiotensin II type 1 (AT1) receptor. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology.

Executive Summary

ZD 7155 hydrochloride demonstrates significantly higher potency and a longer duration of action compared to losartan. In vitro studies reveal a nanomolar affinity of ZD 7155 for the AT1 receptor, with an IC50 value of 3.8 nM. In vivo evidence further substantiates its superior potency, showing it to be approximately ten times more potent than losartan in suppressing angiotensin II-induced pressor responses in rats. Furthermore, the antihypertensive effect of ZD 7155 is sustained for approximately 24 hours in animal models, a longer duration than that observed for losartan, whose active metabolite has a half-life of 6-9 hours.

Data Presentation

ParameterZD 7155 hydrochlorideLosartanReference(s)
Potency
IC50 (AT1 Receptor Binding)3.8 nMNot directly reported in the same study, but pKi is 7.17[1][2]
Ki (AT1 Receptor Binding)Not directly reported~67.6 nM (calculated from pKi)[3][4]
In Vivo PotencyApproximately 10 times more potent than losartan in suppressing Ang II-induced pressor response in rats.[5][6]-[5][6]
Duration of Action
In Vivo (Rat Model)Suppression of Ang II-induced pressor response for approximately 24 hours.[5]The active metabolite, EXP-3174, has a terminal half-life of 6-9 hours.[5]

Note on Ki Calculation for Losartan: The pKi value of 7.17 was converted to Ki using the formula: Ki = 10^(-pKi) M. This results in a Ki of approximately 6.76 x 10^-8 M, or 67.6 nM.

Experimental Protocols

In Vitro Potency: AT1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of ZD 7155 hydrochloride and losartan for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).[1][2]

  • Radioligand: [¹²⁵I]-Angiotensin II.[1][2]

  • Test Compounds: ZD 7155 hydrochloride and losartan.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([¹²⁵I]-Angiotensin II) at a concentration near its Kd, and varying concentrations of the test compound (ZD 7155 or losartan).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled AT1 antagonist). Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Vivo Potency and Duration of Action: Angiotensin II-Induced Pressor Response in Conscious Rats

Objective: To compare the potency and duration of action of ZD 7155 hydrochloride and losartan in antagonizing the pressor effect of angiotensin II in a living animal model.

Materials:

  • Animal Model: Conscious, normotensive rats (e.g., Sprague-Dawley).[5]

  • Test Compounds: ZD 7155 hydrochloride and losartan, prepared for intravenous administration.

  • Challenge Agent: Angiotensin II, prepared for intravenous infusion.

  • Blood Pressure Monitoring Equipment: Catheters implanted in a carotid artery for direct blood pressure measurement, connected to a pressure transducer and recording system.

Procedure:

  • Animal Preparation: Surgically implant catheters into the carotid artery and jugular vein of the rats for blood pressure measurement and drug administration, respectively. Allow the animals to recover from surgery.

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP) of the conscious, unrestrained rats.

  • Potency Assessment:

    • Administer a bolus intravenous dose of either ZD 7155 or losartan.

    • After a set time (e.g., 15 minutes), infuse angiotensin II intravenously at a dose known to produce a consistent pressor response.

    • Measure the increase in MAP in response to the angiotensin II infusion.

    • Compare the inhibition of the angiotensin II-induced pressor response between the different doses of ZD 7155 and losartan to determine their relative potency. A 10-fold higher potency for ZD 7155 means that a 10-times lower dose is needed to produce the same level of inhibition as losartan.[5][6]

  • Duration of Action Assessment:

    • Administer a single intravenous dose of ZD 7155.

    • At various time points after administration (e.g., 1, 4, 8, 12, and 24 hours), challenge the animals with an intravenous infusion of angiotensin II.

    • Measure the pressor response to angiotensin II at each time point.

    • The duration of action is defined as the time for which the antagonist significantly suppresses the angiotensin II-induced pressor response.[5]

Signaling Pathway and Experimental Workflow

AT1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Leads to ZD7155 ZD 7155 / Losartan ZD7155->AT1R Blocks

Caption: AT1 Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Potency & Duration Assessment cluster_comparison Comparative Analysis ReceptorPrep AT1 Receptor Membrane Preparation BindingAssay Radioligand Binding Assay ([¹²⁵I]-Angiotensin II) ReceptorPrep->BindingAssay IC50_Ki Determine IC50 and Ki values BindingAssay->IC50_Ki DataAnalysis Compare Potency (IC50/Ki) and Duration of Action IC50_Ki->DataAnalysis AnimalModel Conscious Rat Model with Arterial & Venous Catheters DrugAdmin Administer ZD 7155 or Losartan (IV) AnimalModel->DrugAdmin AngII_Challenge Challenge with Angiotensin II Infusion DrugAdmin->AngII_Challenge BP_Measure Measure Blood Pressure Response AngII_Challenge->BP_Measure Potency_Duration Analyze Potency and Duration of Action BP_Measure->Potency_Duration Potency_Duration->DataAnalysis

Caption: Workflow for Comparing Potency and Duration of Action.

References

A Comparative Guide to ZD 7155 and Other AT1 Receptor Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental AT1 receptor antagonist ZD 7155 with other widely studied and clinically approved AT1 receptor blockers (ARBs). The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to AT1 Receptor Blockade

The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular homeostasis.[1][2] Its activation by angiotensin II triggers a cascade of signaling events leading to vasoconstriction, inflammation, and cellular growth.[3][4] AT1 receptor blockers (ARBs), also known as sartans, are a class of drugs that selectively antagonize the AT1 receptor, thereby mitigating these effects. This guide focuses on ZD 7155, a potent and selective AT1 receptor antagonist, and compares its pharmacological profile with other established ARBs such as losartan, valsartan, irbesartan, candesartan, olmesartan, and telmisartan.[5][6]

Comparative Performance Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for comparing the performance of ZD 7155 and other ARBs.

Table 1: In Vitro Binding Affinities of AT1 Receptor Blockers
CompoundReceptor SourceRadioligandIC50 (nM)K_d_ (nM)Citation(s)
ZD 7155 Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II3 to 4-[5]
Losartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II20-[7]
EXP3174 (active metabolite of Losartan) Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II--[2]
Valsartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II44.9-[8]
Irbesartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II15.8-[8]
Candesartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II--[9][10]
Olmesartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II6.7-[8]
Telmisartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II5.1-[8]
Azilsartan Human AT1¹²⁵I-[Sar¹,Ile⁸]Angiotensin II2.6-[8]

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell source of the receptors.

Table 2: Comparative In Vivo Efficacy - Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
CompoundDoseRoute of AdministrationMaximum Reduction in Mean Arterial Pressure (mmHg)Duration of Action (hours)Citation(s)
ZD 7155 1.082 µmol/kgIntravenousSignificant antihypertensive effect~24[6]
Losartan 6.495 µmol/kgIntravenousSignificant antihypertensive effectShorter than ZD 7155[6]
Losartan 10 mg/kg/dayOral (in drinking water)~19% reduction in MAP in obesity-prone rats-[11]
Telmisartan 10 mg/kgOralAltered blood pressure response during tilt test-[12]
Losartan 10 mg/kgOralAltered blood pressure response during tilt test-[12]

Note: Direct comparative studies with ZD 7155 and a wider range of ARBs under the same experimental conditions are limited in the public domain.

Signaling Pathways and Experimental Workflows

AT1 Receptor Signaling Pathways

Activation of the AT1 receptor by angiotensin II initiates a complex network of intracellular signaling cascades. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways, which are often interconnected. The following diagrams illustrate these key pathways.

AT1_Signaling_G_Protein AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponses Vasoconstriction, Inflammation, Cell Growth Ca2->CellularResponses PKC->CellularResponses AT1_Signaling_Arrestin AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds GRK GRK AT1R->GRK Activates P_AT1R Phosphorylated AT1 Receptor GRK->AT1R Phosphorylates Internalization Receptor Internalization P_AT1R->Internalization BetaArrestin β-Arrestin BetaArrestin->P_AT1R Binds MAPK MAPK Signaling BetaArrestin->MAPK Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing AT1R) start->prep incubate Incubate Membranes with: - Radioligand (e.g., ¹²⁵I-Ang II) - Varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (e.g., using a gamma counter) separate->measure analyze Data Analysis: - Plot % inhibition vs. Test Compound concentration - Calculate IC50 and Ki measure->analyze end End analyze->end

References

Unveiling the Selectivity of ZD 7155: A Comparative Guide to its AT1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of ZD 7155's selectivity for the Angiotensin II Type 1 (AT1) receptor. Through a detailed comparison with other angiotensin receptor blockers (ARBs) and supported by experimental data, this document serves as a vital resource for understanding the pharmacological profile of this potent antagonist.

ZD 7155 is a potent, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) and a primary regulator of blood pressure.[1][2] Its high affinity and selectivity for the AT1 receptor over the AT2 receptor are crucial for its therapeutic efficacy in managing hypertension and other cardiovascular diseases. This guide delves into the experimental validation of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

At a Glance: ZD 7155's Superior Potency

Experimental evidence consistently demonstrates that ZD 7155 is a highly potent AT1 receptor antagonist, significantly more so than the first clinically approved ARB, Losartan. In conscious spontaneously hypertensive rats (SHR), ZD 7155 was found to be approximately ten times more potent than Losartan in suppressing the pressor response to Angiotensin II.[3] This heightened potency is a key characteristic that distinguishes ZD 7155 within the class of ARBs.

Quantitative Comparison of Receptor Binding Affinity

The cornerstone of validating a receptor antagonist's selectivity is the direct comparison of its binding affinity for its target receptor versus other related receptors. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher binding affinity.

Table 1: AT1 Receptor Binding Affinity of ZD 7155 and Comparator Compounds

CompoundReceptorParameterValue (nM)Species/Tissue
ZD 7155 AT1 IC50 3.8 Guinea pig adrenal gland membranes
LosartanAT1IC5020Not Specified
Losartan Carboxylic Acid (EXP3174)Human AT1Ki0.67Human
ValsartanAT1---
CandesartanAT1---

Note: A direct Ki or IC50 value for ZD 7155 at the AT2 receptor is not available in the reviewed literature. The high selectivity of ARBs for the AT1 receptor is a well-established class effect, with affinities for the AT1 receptor being 10,000 to 30,000 times greater than for the AT2 receptor.[4]

Functional Antagonism: A Measure of In-Tissue Efficacy

Beyond binding affinity, functional assays are critical to determine how an antagonist performs in a physiological context. These assays measure the ability of the antagonist to inhibit the biological response to an agonist, such as Angiotensin II-induced vasoconstriction. The potency of a competitive antagonist is often expressed as a pA2 value, while insurmountable (non-competitive) antagonism can be represented by a pD'2 value. A higher value in either case indicates greater antagonist potency.

A study on isolated rat tail artery provided the following functional antagonism data for ZD 7155 and other ARBs.

Table 2: Functional Antagonism of ZD 7155 and Other ARBs at Pre- and Postjunctional AT1 Receptors in Rat Tail Artery

CompoundAntagonism TypePrejunctional pA2/pD'2Postjunctional pA2/pD'2
ZD 7155 Non-competitive 7.98 (pD'2) 9.01 (pD'2)
LosartanCompetitive6.50 (pA2)8.52 (pA2)
CandesartanNon-competitive8.71 (pD'2)10.62 (pD'2)
EprosartanCompetitive8.08 (pA2)8.22 (pA2)

Data from a study on rat tail artery.

These results indicate that ZD 7155, similar to Candesartan, exhibits non-competitive (insurmountable) antagonism at both pre- and postjunctional AT1 receptors in this tissue. Insurmountable antagonists, once bound, are not easily displaced by increasing concentrations of the agonist, which can contribute to a longer duration of action.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from guinea pig adrenal glands, which are rich in AT1 receptors.

  • Radioligand: [¹²⁵I]-Angiotensin II, a high-affinity radiolabeled agonist for angiotensin receptors.

  • Competitor: ZD 7155 hydrochloride.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Homogenize guinea pig adrenal glands in a cold buffer and centrifuge to isolate the membrane fraction containing the AT1 receptors. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-Angiotensin II) and the membrane preparation to each well.

  • Competition: Add increasing concentrations of ZD 7155 to the wells. For determining non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to a set of wells.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of ZD 7155. The IC50 value, the concentration of ZD 7155 that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Guinea Pig Adrenal Glands) Incubation Incubation (Binding Equilibrium) Membrane->Incubation Radioligand [¹²⁵I]-Angiotensin II (Radioligand) Radioligand->Incubation Competitor ZD 7155 (Increasing Concentrations) Competitor->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Non-linear Regression (Determine IC50) Counting->Analysis

Workflow for Radioligand Binding Assay
Functional Antagonism Assay: Angiotensin II-Induced Vasoconstriction in Rat Aorta

Objective: To determine the functional antagonist properties (pA2 or pD'2) of ZD 7155 by measuring its effect on Angiotensin II-induced contraction of isolated rat aortic rings.

Materials:

  • Tissue: Thoracic aorta from male Wistar rats.

  • Agonist: Angiotensin II.

  • Antagonist: ZD 7155 hydrochloride.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Organ Bath System: Isolated tissue baths with force transducers to measure isometric tension.

  • Data Acquisition System: To record and analyze the contractile responses.

Procedure:

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of approximately 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths filled with PSS under a resting tension of 1.5-2 g. Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS.

  • Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.

  • Cumulative Concentration-Response Curve to Angiotensin II (Control): After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of Angiotensin II to the organ bath in a cumulative manner to obtain a control concentration-response curve.

  • Antagonist Incubation: Wash the tissues thoroughly and incubate them with a specific concentration of ZD 7155 for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve to Angiotensin II (in the presence of ZD 7155): In the continued presence of ZD 7155, repeat the cumulative addition of Angiotensin II to generate a concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with at least two other concentrations of ZD 7155.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of ZD 7155. The DR is the ratio of the EC50 of Angiotensin II in the presence of the antagonist to the EC50 of Angiotensin II in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of ZD 7155 on the x-axis.

    • For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1, and the x-intercept provides the pA2 value.

    • For an insurmountable antagonist like ZD 7155, where the maximal response to the agonist is depressed, a pD'2 value can be calculated from the EC50 of the antagonist's inhibitory effect.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Rat Aorta Rings Cut into Rings Dissect->Rings Mount Mount in Organ Bath Rings->Mount Equilibrate Equilibrate Mount->Equilibrate Control_CRC Control Ang II CRC Equilibrate->Control_CRC Wash Wash Control_CRC->Wash Antagonist_Inc Incubate with ZD 7155 Wash->Antagonist_Inc Antagonist_CRC Ang II CRC with ZD 7155 Antagonist_Inc->Antagonist_CRC Calc_DR Calculate Dose Ratios Antagonist_CRC->Calc_DR Schild Construct Schild Plot Calc_DR->Schild Determine_pA2 Determine pA2/pD'2 Schild->Determine_pA2

Workflow for Functional Antagonism Assay

Signaling Pathways and Mechanism of Action

The binding of Angiotensin II to the AT1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in cellular responses like vasoconstriction. ZD 7155 acts by competitively blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this entire signaling cascade.

G AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

AT1 Receptor Signaling Pathway and Inhibition by ZD 7155

Conclusion

The available experimental data robustly validates ZD 7155 as a potent and highly selective AT1 receptor antagonist. Its superior potency compared to early ARBs like Losartan, combined with its insurmountable antagonist properties, underscores its potential for effective and sustained blockade of the renin-angiotensin system. While a direct quantitative comparison of its binding affinity at AT1 versus AT2 receptors would further solidify the understanding of its selectivity profile, the existing body of evidence strongly supports its classification as a selective AT1 antagonist. This guide provides researchers and drug development professionals with the foundational knowledge and detailed methodologies to confidently assess and utilize ZD 7155 in their investigations.

References

A Comparative Guide to the Synthesis of Candesartan: An Analysis of Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An examination of synthetic pathways for the angiotensin II receptor blocker, candesartan, reveals a variety of precursors and methodologies. While ZD 7155 hydrochloride has been investigated as an angiotensin II receptor type 1 (AT1) antagonist, it is not a precursor in the synthesis of candesartan. This guide provides a comparative analysis of established synthesis routes to candesartan, focusing on key intermediates, reaction efficiency, and experimental protocols to inform researchers, scientists, and drug development professionals.

Candesartan cilexetil, the prodrug of candesartan, is a widely used pharmaceutical for the treatment of hypertension. Its synthesis has been approached through several routes, each with distinct starting materials and intermediate compounds. A common strategy involves the construction of the benzimidazole core, followed by the introduction of the biphenyl tetrazole moiety.

Comparative Analysis of Candesartan Synthesis Routes

The following table summarizes key quantitative data from different synthetic routes to candesartan, highlighting the efficiency of various chemical transformations.

RouteKey IntermediateKey Reaction StepReagentsYield (%)Purity (%)Reference
Route 1 Methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilateCatalytic HydrogenationRaney Nickel, H₂ (10 bar)81Not Specified[1][2]
Route 2 2-ethoxy-1-[[2'-(N'-trityl)-tetrazole-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-(cyclohexyloxycarbonyloxy)ethyl esterDeprotectionToluene, Methanol8798.3[3]
Route 3 Trityl candesartan cilexetilDeprotectionHCl in Methanol98Not Specified[4]

Experimental Protocols

Route 1: Synthesis of a Key Candesartan Intermediate

This protocol describes the synthesis of methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, a key intermediate in one of the manufacturing processes for candesartan cilexetil.[1][2]

Step 1: N-Alkylation and Rearrangement

Methyl N,3-dinitroanthranilate is N-alkylated with 4'-bromomethyl-biphenyl-2-nitrile. The subsequent migration of the nitro group is induced by acidic treatment, leading to a mixture of 3- and 5-nitro derivatives.[2]

Step 2: Catalytic Reduction

A 3:1 mixture of methyl 3- and 5-nitro-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate (34.9 g, 0.09 mol) in THF (177 mL) is hydrogenated in the presence of Raney nickel (∼10 g) at room temperature under a hydrogen pressure of 10 bar.[5] Following the reaction, the mixture is filtered and concentrated. The resulting primary product is a 5:1 mixture of the hydrochlorides of the corresponding phenylenediamines.[2] This intermediate can then be cyclized to form the benzimidazole ring of candesartan.

Route 2: Deprotection to Yield Candesartan Cilexetil

This protocol outlines the final deprotection step to yield candesartan cilexetil from its trityl-protected precursor.[3]

Reaction:

A solution of 70g of 2-ethoxy-1-[[2'-(N'-trityl)-tetrazole-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-(cyclohexyloxycarbonyloxy)ethyl ester in 350ml of toluene and 700ml of methanol is refluxed for 2 hours. The reaction mixture is then concentrated. 150ml of toluene and 15ml of methanol are added to induce crystallization. The resulting solid is collected by suction filtration to yield 43.6g of candesartan cilexetil crude product (87% yield, 98.3% purity).[3]

Visualizing the Synthesis and Mechanism of Action

Synthetic Pathway to Candesartan

The following diagram illustrates a common synthetic route to candesartan, highlighting the key transformations involved in the formation of the final active pharmaceutical ingredient.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Methyl_anthranilate Methyl anthranilate Nitro_intermediate Methyl N,3-dinitroanthranilate Methyl_anthranilate->Nitro_intermediate Nitration Biphenyl_derivative 4'-Bromomethyl-biphenyl-2-nitrile Alkylated_intermediate Alkylated Nitro Intermediate Nitro_intermediate->Alkylated_intermediate N-Alkylation with Biphenyl derivative Amino_intermediate Methyl 3-amino-N-[(2'-cyanobiphenyl -4-yl)methyl]anthranilate Alkylated_intermediate->Amino_intermediate Catalytic Reduction Benzimidazole_core Benzimidazole Formation Amino_intermediate->Benzimidazole_core Cyclization Tetrazole_formation Tetrazole Ring Formation Benzimidazole_core->Tetrazole_formation Reaction with Azide Candesartan_cilexetil Candesartan Cilexetil Tetrazole_formation->Candesartan_cilexetil Esterification cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Candesartan Candesartan Candesartan->AT1_Receptor Inhibition

References

A Comparative Analysis of the Antihypertensive Effects of ZD 7155 and Losartan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties and antihypertensive effects of two angiotensin II type 1 (AT1) receptor antagonists: ZD 7155 and the widely prescribed drug, losartan. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Both ZD 7155 and losartan exert their blood pressure-lowering effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors to mediate its effects, which include vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, both ZD 7155 and losartan effectively counteract these effects, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE ZD7155_Losartan ZD 7155 Losartan ZD7155_Losartan->AT1_Receptor

Comparative Efficacy in Blood Pressure Reduction

Experimental data from preclinical and clinical studies demonstrate the antihypertensive efficacy of both ZD 7155 and losartan.

Preclinical Data: Studies in Rats

A key comparative study in conscious normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) revealed that ZD 7155 is a more potent AT1 receptor antagonist than losartan. In conscious SD rats, ZD 7155 was found to be approximately ten times more potent than losartan in suppressing the pressor response to angiotensin II.[1] Furthermore, ZD 7155 exhibited a prolonged duration of action, suppressing the angiotensin II-induced pressor response for about 24 hours.[1] In SHRs, both compounds demonstrated a significant antihypertensive effect.[1]

Another study in two-kidney, one-clip Goldblatt hypertensive rats showed that oral administration of ZD 7155 led to a rapid and sustained reduction in blood pressure for up to 48 hours.[2] In a separate investigation, ZD 7155 was shown to decrease systolic blood pressure by 16 mmHg in Sprague-Dawley rats.[3]

CompoundAnimal ModelDoseRouteEffect on Blood PressureReference
ZD 7155Conscious SD Rats1.082 µmol/kg (0.51 mg/kg)IV Bolus~10x more potent than losartan in suppressing Ang II pressor response[1]
LosartanConscious SD Rats2.165 and 6.495 µmol/kg (1.0 and 3.0 mg/kg)IV BolusCompetitive antagonist of Ang II pressor response[1]
ZD 7155Conscious SHRs1.082 µmol/kgIV BolusSignificant antihypertensive effect[1]
LosartanConscious SHRs6.495 µmol/kgIV BolusSignificant antihypertensive effect[1]
ZD 7155Goldblatt Hypertensive Rats3 mg/kgOralRapid and sustained BP reduction for up to 48h[2]
ZD 7155Sprague-Dawley RatsNot specifiedIn vivoDecreased systolic BP by 16 mmHg[3]
Clinical Data: Studies with Losartan in Humans

Extensive clinical trials have established the efficacy of losartan in treating hypertension in humans. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, a large-scale clinical trial, demonstrated that a losartan-based treatment regimen effectively reduced blood pressure in hypertensive patients with left ventricular hypertrophy.[4][5][6] In this trial, blood pressure fell by an average of 30.2/16.6 mmHg in the losartan group.[4][5]

Dose-ranging studies have shown that losartan at doses of 50 mg to 150 mg once daily produces significant reductions in both systolic and diastolic blood pressure compared to placebo.[7] Specifically, after 8 weeks of treatment, 50 mg of losartan led to a mean reduction of 13.0/10.1 mmHg in supine systolic/diastolic pressure.[7]

TrialPatient PopulationTreatmentDurationMean Blood Pressure Reduction (Systolic/Diastolic)Reference
LIFE StudyHypertensive patients with LVHLosartan-based therapy4.8 years (average)30.2 / 16.6 mmHg[4][5]
Dose-Ranging StudyMild to moderate essential hypertensionLosartan 50 mg once daily8 weeks13.0 / 10.1 mmHg (supine)[7]
Dose-Ranging StudyMild to moderate essential hypertensionLosartan 100 mg once daily8 weeks8.9 / 9.9 mmHg (supine)[7]
Dose-Ranging StudyMild to moderate essential hypertensionLosartan 150 mg once daily8 weeks10.5 / 9.7 mmHg (supine)[7]

Experimental Protocols

Animal Studies: Comparative Cardiovascular Effects in Rats

The following protocol was adapted from a study comparing ZD 7155 and losartan in conscious normotensive and hypertensive rats.[1]

Experimental_Workflow Animal_Prep Animal Preparation (Sprague-Dawley or Spontaneously Hypertensive Rats) Catheterization Arterial and Venous Catheter Implantation Animal_Prep->Catheterization Recovery Post-operative Recovery Period Catheterization->Recovery Baseline_BP Baseline Blood Pressure and Heart Rate Recording Recovery->Baseline_BP Drug_Admin Drug Administration (IV Bolus of ZD 7155 or Losartan) Baseline_BP->Drug_Admin AngII_Infusion Angiotensin II Infusion (to assess pressor response) Drug_Admin->AngII_Infusion Data_Analysis Data Analysis (Comparison of BP changes) AngII_Infusion->Data_Analysis

  • Animal Models: Male normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) were used.

  • Surgical Preparation: Under anesthesia, catheters were implanted into the abdominal aorta via the femoral artery for direct blood pressure measurement and into the abdominal vena cava via the femoral vein for drug administration.

  • Experimental Procedure:

    • After a recovery period, conscious rats were placed in experimental cages.

    • Arterial blood pressure and heart rate were continuously recorded.

    • A baseline period was established before any infusions.

    • Angiotensin II was infused intravenously at varying doses to establish a dose-response curve for its pressor effect.

    • ZD 7155 or losartan was administered as an intravenous bolus at specified doses.

    • The angiotensin II infusion protocol was repeated at various time points after antagonist administration to determine the potency and duration of the blockade.

  • Data Analysis: The inhibitory effects of ZD 7155 and losartan on the angiotensin II-induced pressor responses were calculated and compared. The antihypertensive effects in SHRs were determined by measuring the reduction in mean arterial pressure from baseline.

Conclusion

Both ZD 7155 and losartan are effective antagonists of the angiotensin II type 1 receptor, leading to a reduction in blood pressure. Preclinical evidence suggests that ZD 7155 is a more potent and longer-acting antagonist than losartan in rat models of hypertension. Losartan has been extensively studied in humans and is a well-established therapeutic agent for hypertension. The data presented in this guide provides a basis for further research and development in the field of AT1 receptor antagonists.

References

ZD 7155 Demonstrates Potent and Sustained AT1 Receptor Blockade in Preclinical Models, Outperforming Early Sartans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, exhibits superior potency and a longer duration of action compared to the prototypical sartan, losartan. As a precursor to the clinically used candesartan, ZD 7155's pharmacological profile in various in vitro and in vivo models underscores its significant potential in the development of antihypertensive therapies. This guide provides a detailed comparison of ZD 7155 with other key sartans, supported by experimental data from preclinical studies.

In Vitro Receptor Binding Affinity: A Quantitative Comparison

The cornerstone of a sartan's efficacy lies in its affinity for the AT1 receptor. Preclinical studies utilizing radioligand binding assays have quantified the binding affinities of ZD 7155 and other sartans, providing a basis for their comparative potency.

ZD 7155 displaces [¹²⁵I]-angiotensin II binding with a half-maximal inhibitory concentration (IC50) of 3.8 nM in guinea pig adrenal gland membranes. While direct comparative studies under identical conditions are limited, the available data consistently position ZD 7155 and its active metabolite, candesartan, as having among the highest binding affinities for the AT1 receptor.

CompoundBinding Affinity (pKi)Species/TissueReference
ZD 7155 (Candesartan) 8.61 ± 0.21COS-7 cells expressing human AT1 receptor[1]
Telmisartan8.19 ± 0.04COS-7 cells expressing human AT1 receptor[1]
Valsartan7.65 ± 0.12COS-7 cells expressing human AT1 receptor[1]
Losartan7.17 ± 0.07COS-7 cells expressing human AT1 receptor[1]
EXP 3174 (active metabolite of Losartan)---
Irbesartan---

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Further studies have characterized the dissociation kinetics of various sartans from the AT1 receptor, providing insights into their duration of action.

CompoundDissociation Half-life from Human AT1 Receptor (minutes)Reference
Telmisartan213[2]
Olmesartan166[2]
Candesartan (from ZD 7155) 133[2]
EXP3174 (active metabolite of Losartan)81[2]
Valsartan70[2]
Losartan67[2]

These data indicate that candesartan, the active form of ZD 7155, possesses a strong and persistent binding to the AT1 receptor, contributing to its long-lasting therapeutic effects observed in vivo.[3]

In Vivo Antihypertensive Efficacy: Head-to-Head in Preclinical Models

The superior in vitro binding affinity of ZD 7155 translates into potent and sustained antihypertensive effects in preclinical models of hypertension.

Angiotensin II-Induced Pressor Response

In conscious normotensive Sprague-Dawley (SD) rats, ZD 7155 was found to be approximately ten times more potent than losartan in suppressing the pressor response induced by an infusion of angiotensin II.[4] A single intravenous bolus dose of ZD 7155 (1.082 μmol/kg) was capable of suppressing this response for about 24 hours.[4]

Spontaneously Hypertensive Rats (SHR)

In conscious spontaneously hypertensive rats (SHRs), both ZD 7155 and losartan demonstrated significant antihypertensive effects when administered intravenously.[4]

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats

Oral administration of ZD 7155 (3 mg/kg) to two-kidney, one-clip (2K1C) Goldblatt hypertensive rats resulted in a rapid and sustained reduction in blood pressure for up to 48 hours.[5] This antihypertensive effect was accompanied by a sustained inhibition of angiotensin II receptor binding in key target organs such as the aorta, kidney, and adrenal gland.[5] Furthermore, increasing doses of ZD 7155 led to a dose-dependent decrease in blood pressure.[5]

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver, guinea pig adrenal gland, or cell lines transfected with the human AT1 receptor).[6]

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Test compounds (ZD 7155 and other sartans) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

In Vivo Blood Pressure Measurement in Conscious Rats

Objective: To assess the antihypertensive effect of test compounds in conscious, unrestrained rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive models (e.g., 2K1C Goldblatt rats).

  • Test compounds (ZD 7155 and other sartans) formulated for the desired route of administration (e.g., intravenous, oral).

  • Implantable telemetry system or indwelling arterial catheter for direct blood pressure measurement.

  • Data acquisition system.

Procedure:

  • Surgically implant a telemetry transmitter or an arterial catheter into the abdominal aorta or carotid artery of the rats under anesthesia.

  • Allow the animals to recover from surgery for a specified period.

  • Record baseline blood pressure and heart rate for a control period.

  • Administer the test compound or vehicle to the rats.

  • Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 24-48 hours).

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of the test compound compared to vehicle control.

Signaling Pathways and Experimental Workflows

The binding of angiotensin II to its AT1 receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth. Angiotensin II receptor blockers, such as ZD 7155, competitively inhibit this binding, thereby blocking these downstream effects.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Inflammation Inflammation PKC->Inflammation Cell_Growth Cell Growth/ Hypertrophy PKC->Cell_Growth

Caption: Simplified AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_conclusion Conclusion Receptor_Prep AT1 Receptor Membrane Preparation Binding_Assay Radioligand Binding Assay (Competition with ZD 7155/Sartans) Receptor_Prep->Binding_Assay Data_Analysis_IV Determine IC50 and Ki Binding_Assay->Data_Analysis_IV Comparison Comparative Efficacy and Potency Data_Analysis_IV->Comparison Animal_Model Hypertensive Animal Model (e.g., SHR, 2K1C) Drug_Admin Administration of ZD 7155/Sartans Animal_Model->Drug_Admin BP_Measure Continuous Blood Pressure Monitoring Drug_Admin->BP_Measure Data_Analysis_V Analyze Antihypertensive Effect and Duration BP_Measure->Data_Analysis_V Data_Analysis_V->Comparison

Caption: General Experimental Workflow for Preclinical Comparison.

References

A Comparative Guide to the Efficacy of ZD 7155 and Newer Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ZD 7155, an early-generation Angiotensin II Receptor Blocker (ARB), with newer agents in the same class. The data presented is compiled from various preclinical studies to offer a quantitative and methodological overview for research and development purposes.

Introduction to ZD 7155 and the Evolution of ARBs

ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It functions as a competitive antagonist, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key actions in the Renin-Angiotensin-Aldosterone System (RAAS) that regulate blood pressure. Historically, ZD 7155 is significant as it is a precursor to the clinically approved drug, Candesartan. Since the development of early ARBs like ZD 7155 and the first-in-class Losartan, newer agents such as Olmesartan, Telmisartan, and Azilsartan have been introduced, offering distinct pharmacological profiles.[1][2] This guide focuses on comparing the preclinical metrics of these molecules to evaluate their relative efficacy.

Quantitative Comparison of ARB Efficacy

The following tables summarize key preclinical data for ZD 7155 and a selection of newer ARBs. Given that ZD 7155 is a precursor to Candesartan and direct comparative data for ZD 7155 against all newer ARBs is limited, Candesartan is used as a primary reference point for the newer agents.

Table 1: Comparative In Vitro Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) for each ARB against the AT1 receptor. Lower values indicate higher binding affinity.

CompoundIC50 / Ki (nM)Species/Tissue SourceReference
ZD 7155 ~3.8 (IC50)Guinea Pig Adrenal Gland[1]
Losartan ~20-100 (Ki)Various[3]
Candesartan ~0.3-1.0 (Ki)Human AT1 Receptor[4]
Olmesartan ~1-10 (Ki)Human AT1 Receptor[4][5]
Telmisartan ~3-9 (Ki)Human AT1 Receptor[4][6]
Azilsartan ~1-2 (IC50)Human AT1 Receptor[4][7]
Table 2: Comparative In Vivo Antihypertensive Efficacy in Animal Models

This table summarizes the observed reduction in blood pressure in spontaneously hypertensive rats (SHR) or other relevant rodent models following oral administration of the ARBs.

CompoundAnimal ModelDose Range (mg/kg)Max. Blood Pressure Reduction (mmHg)Duration of ActionReference
ZD 7155 Renal Hypertensive Rat0.1 - 1025 - 70> 24 hours[8]
Losartan SHR1 - 10~20 - 30~12 hours[2]
Candesartan SHR0.1 - 1~30 - 50> 24 hours[8]
Olmesartan SHR1~40> 24 hours[9]
Telmisartan SHR1 - 3~30 - 40> 24 hours[6]
Azilsartan SHR0.1 - 1~40 - 50> 24 hours[7]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standardized protocols for the key experiments cited in this guide.

AT1 Receptor Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (IC50 or Ki) of a test compound for the Angiotensin II Type 1 (AT1) receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal glands or cells recombinantly expressing the human AT1 receptor). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled test compound (e.g., ZD 7155 or a newer ARB).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Hypertensive Rats

Objective: To evaluate the in vivo antihypertensive efficacy and duration of action of a test compound.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model that genetically develops hypertension. Other models, such as renal hypertensive rats (e.g., two-kidney, one-clip), can also be utilized.[8]

  • Compound Administration: The test compound is administered orally (p.o.) via gavage at various doses. A vehicle control group is included in each study.

  • Blood Pressure Monitoring:

    • Invasive Method (Direct): For continuous and precise measurements, a catheter is surgically implanted into the carotid or femoral artery of the anesthetized rat. This catheter is connected to a pressure transducer, which records blood pressure and heart rate.[8]

    • Non-Invasive Method (Indirect): The tail-cuff method is a common non-invasive technique. The rat is placed in a restrainer, and a small cuff is placed around its tail to measure systolic blood pressure.[10]

  • Data Collection: Blood pressure is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. Dose-response curves can be generated to determine the potency of the compound.

Visualizing Mechanisms and Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of intervention for Angiotensin Receptor Blockers.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:s->Angiotensin_I:n Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I:s->Angiotensin_II:n ACE ACE ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Adrenal_Cortex Adrenal Cortex AT1_Receptor->Adrenal_Cortex Stimulates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activates Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Releases Kidney Kidney Aldosterone->Kidney Acts on Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Causes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Salt_Water_Retention->BP_Increase ARBs ZD 7155 & Newer ARBs ARBs->AT1_Receptor Blocks

RAAS pathway and ARB mechanism of action.
Experimental Workflow for In Vivo Antihypertensive Efficacy

The following diagram outlines the typical workflow for assessing the antihypertensive effects of an ARB in a preclinical animal model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline_bp Measure Baseline Blood Pressure (e.g., Tail-Cuff or Telemetry) acclimatization->baseline_bp randomization Randomize into Treatment Groups (Vehicle, ZD 7155, Newer ARBs) baseline_bp->randomization administration Oral Administration of Test Compounds randomization->administration bp_monitoring Monitor Blood Pressure at Timed Intervals (e.g., 1, 2, 4, 8, 24h) administration->bp_monitoring data_analysis Data Analysis: Calculate ΔBP from Baseline and Compare Groups bp_monitoring->data_analysis conclusion Determine Potency and Duration of Action data_analysis->conclusion end End conclusion->end

Workflow for in vivo ARB efficacy testing.

Conclusion

The preclinical data indicates that while ZD 7155 is a potent AT1 receptor antagonist, significantly more so than the first-in-class ARB Losartan, the newer generation of ARBs, including Candesartan, Olmesartan, and Azilsartan, exhibit even greater binding affinities and, in many cases, more profound and sustained antihypertensive effects in animal models.[2][4][7][9] The evolution of this drug class has been marked by improvements in pharmacological properties, such as tighter receptor binding and longer duration of action, which are key determinants of clinical efficacy. This comparative guide, based on available preclinical evidence, serves as a valuable resource for researchers in the ongoing development of novel antihypertensive therapies.

References

ZD 7155: A Comparative Analysis of its Cross-Reactivity with Angiotensin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of ZD 7155 with various angiotensin receptors. ZD 7155, a potent and selective non-peptide antagonist, primarily targets the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system and a critical regulator of blood pressure and cardiovascular homeostasis. Understanding its selectivity is paramount for its application in research and as a potential therapeutic agent. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of relevant signaling pathways and workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of ZD 7155 is demonstrated by its differential binding affinities for the AT1 and AT2 receptors. The following table summarizes the available quantitative data from competitive radioligand binding assays.

CompoundReceptorParameterValue (nM)Tissue/Cell LineRadioligand
ZD 7155AT1IC503.8Guinea pig adrenal gland membranes[125I]-angiotensin II
ZD 7155AT1pD'29.01Rat tail artery (postjunctional)-
ZD 7155AT1pD'27.98Rat tail artery (prejunctional)-

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. pD'2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Functional Antagonism: Inhibition of AT1 Receptor Signaling

The antagonistic properties of ZD 7155 are not only evident in binding assays but also in functional assays that measure the downstream effects of receptor activation. A key signaling event following AT1 receptor activation is the mobilization of intracellular calcium.

CompoundAssayParameterValue (nM)Cell LineAgonist
ZD 7155Calcium MobilizationIC503 - 4[1]COS-1 cells expressing AT1RAngiotensin II (100 nM)

These results demonstrate that ZD 7155 effectively blocks the functional response to angiotensin II at concentrations consistent with its binding affinity for the AT1 receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a test compound like ZD 7155 for angiotensin receptors.

Objective: To determine the IC50 value of ZD 7155 for the AT1 and AT2 receptors.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the target angiotensin receptor subtype (e.g., guinea pig adrenal glands for AT1, or a cell line specifically overexpressing AT1 or AT2).

  • Radioligand: [125I]-angiotensin II or other suitable radiolabeled ligand.

  • Unlabeled ZD 7155 at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its K_d_ value).

    • Increasing concentrations of unlabeled ZD 7155 (for the competition curve) or buffer (for total binding).

    • A high concentration of a known non-selective angiotensin receptor antagonist (e.g., unlabeled angiotensin II) to determine non-specific binding.

  • Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

G cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, ZD 7155) Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure to measure the antagonistic effect of ZD 7155 on angiotensin II-induced calcium mobilization.

Objective: To determine the IC50 of ZD 7155 for the inhibition of angiotensin II-induced calcium release.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1, CHO, or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • ZD 7155 at various concentrations.

  • Angiotensin II (agonist).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution in the assay buffer.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

  • Wash: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Antagonist Incubation: Add different concentrations of ZD 7155 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of angiotensin II (typically the EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist (100% activation) and the response in the absence of the agonist (0% activation).

    • Plot the percentage of inhibition against the logarithm of the ZD 7155 concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

G cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Cell Plating Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Antagonist_Incubation Antagonist (ZD 7155) Incubation Dye_Loading->Antagonist_Incubation Agonist_Addition Agonist (Ang II) Addition Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Kinetic Fluorescence Reading Agonist_Addition->Fluorescence_Reading Peak_Response Determine Peak Response Fluorescence_Reading->Peak_Response Normalization Data Normalization Peak_Response->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Workflow for Calcium Mobilization Assay.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

ZD 7155 exerts its effects by blocking the canonical signaling pathway of the AT1 receptor. Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This initiates a cascade of intracellular events.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gαq/11 AT1R->Gq11 Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Responses Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca2_release->Cellular_Responses PKC->Cellular_Responses

AT1 Receptor Signaling Pathway.

The binding of angiotensin II to the AT1 receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including vasoconstriction, inflammation, and cellular growth and proliferation. ZD 7155, by competitively blocking the binding of angiotensin II to the AT1 receptor, effectively inhibits this entire signaling cascade.

Conclusion

The available data strongly indicate that ZD 7155 is a potent and highly selective antagonist for the angiotensin II type 1 (AT1) receptor. Its high affinity in binding assays and its efficacy in functional assays underscore its specificity for this receptor subtype. While direct quantitative data for its interaction with the AT2 receptor is limited in publicly accessible literature, the established pharmacology of angiotensin receptor blockers suggests a significantly lower affinity for AT2 and other receptor subtypes. For researchers investigating the renin-angiotensin system, ZD 7155 serves as a valuable tool for specifically probing the physiological and pathological roles of the AT1 receptor. Further studies are warranted to precisely quantify its cross-reactivity profile across a broader range of angiotensin and other receptors.

References

A Comparative Guide: ZD 7155 (hydrochloride) vs. Peptide AT1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide Angiotensin II Type 1 (AT1) receptor antagonist, ZD 7155 (hydrochloride), and traditional peptide-based AT1 antagonists. The objective is to present a clear, data-driven analysis of their respective performance characteristics, supported by experimental evidence.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with the octapeptide Angiotensin II (Ang II) as its primary effector. Ang II exerts its potent vasoconstrictor and salt-retaining effects primarily through the AT1 receptor, a G protein-coupled receptor (GPCR). Consequently, blockade of the AT1 receptor is a cornerstone therapeutic strategy for managing hypertension and other cardiovascular diseases.

For decades, peptide-based antagonists, such as Saralasin ([Sar¹, Ala⁸]-Angiotensin II), were instrumental in elucidating the physiological roles of the RAS. However, their clinical utility was limited by poor oral bioavailability and partial agonist activity. This led to the development of non-peptide antagonists, or "sartans," offering improved pharmacokinetic profiles. ZD 7155 (hydrochloride) is a potent and selective non-peptide AT1 receptor antagonist that has been a valuable research tool in cardiovascular pharmacology.

This guide will compare ZD 7155 with peptide AT1 antagonists, focusing on their binding affinity, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Data Presentation

Table 1: Comparative Binding Affinities for the AT1 Receptor
CompoundTypeIC50 (nM)Ki (nM)Receptor SourceReference
ZD 7155 (hydrochloride) Non-peptide Antagonist3.8Not explicitly statedGuinea pig adrenal gland membranes[1]
Saralasin ([Sar¹, Ala⁸]-Angiotensin II)Peptide AntagonistNot explicitly stated0.32 (for 74% of sites), 2.7 (for remaining sites)Rat liver membrane preparation[2][3]
[Sar¹, Ile⁸]-Angiotensin II Peptide AntagonistNot explicitly statedKd = 1.2Ovine tissues[4]
[Sar¹, Gly⁸]-Angiotensin II Peptide AntagonistNot explicitly stated1.36 - 1.40Rat adrenal and liver[5]

Note: Ki and Kd values are measures of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 2: Comparative In Vivo Efficacy in Animal Models
CompoundAnimal ModelDoseRoute of AdministrationEffect on Blood PressureComparatorReference
ZD 7155 (hydrochloride) Conscious Spontaneously Hypertensive Rats (SHR)1.082 µmol/kgIntravenous bolusSignificant antihypertensive effectLosartan (6.495 µmol/kg)[6][7]
ZD 7155 (hydrochloride) Conscious Sprague-Dawley Rats1.082 µmol/kgIntravenous bolusSuppressed Ang II-induced pressor response for ~24hLosartan[6][7]
Saralasin Rats with acute Ang II-dependent hypertensionInfusionIntravenousMore pronounced fall in BP compared to chronic modelChronic renal hypertension model[8]

Signaling Pathways and Experimental Workflows

AT1 Receptor Signaling Pathway and Antagonist Intervention

The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade, primarily through the Gq/11 pathway, leading to vasoconstriction and other physiological effects. Both ZD 7155 and peptide antagonists competitively block the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ZD7155 ZD 7155 ZD7155->AT1R Blocks Peptide_Antagonist Peptide Antagonist Peptide_Antagonist->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC_activation->Response

Caption: AT1 Receptor Signaling and Antagonist Blockade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A typical workflow for a competitive binding assay to determine the Ki of an AT1 antagonist is depicted below.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing AT1R) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Ang II) Radioligand->Incubation Test_Compound Test Compound (ZD 7155 or Peptide Antagonist) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Quantification Quantify Radioactivity (on filters) Filtration->Quantification IC50_Determination Determine IC50 (from competition curve) Quantification->IC50_Determination Ki_Calculation Calculate Ki (using Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of ZD 7155 and peptide antagonists for the AT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK293 cells) or tissues with high AT1 receptor density (e.g., rat liver, guinea pig adrenal gland).[1][2]

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.[4]

  • Test Compounds: ZD 7155 (hydrochloride) and a peptide antagonist (e.g., Saralasin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (ZD 7155 or peptide antagonist).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

In Vivo Blood Pressure Measurement in Rats

Objective: To evaluate the antihypertensive efficacy of ZD 7155 and peptide antagonists.

Materials:

  • Animals: Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Sprague-Dawley).[6][7]

  • Test Compounds: ZD 7155 (hydrochloride) and a peptide antagonist (e.g., Saralasin), dissolved in a suitable vehicle (e.g., saline).

  • Angiotensin II (for pressor response studies).

  • Anesthetic (if applicable, though conscious animal models are often preferred).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

Procedure:

  • Animal Preparation:

    • Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under anesthesia.

    • Allow the animals to recover from surgery before the experiment.

  • Blood Pressure Measurement:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.

    • Allow the animal to acclimatize to the experimental setup to obtain a stable baseline blood pressure reading.

  • Drug Administration:

    • Administer the test compound (ZD 7155 or peptide antagonist) via the venous catheter as a bolus injection or continuous infusion.[6][7]

  • Data Recording and Analysis:

    • Record blood pressure and heart rate continuously before, during, and after drug administration.

    • For pressor response studies, administer Angiotensin II at various doses before and after antagonist administration to assess the degree of blockade.

    • Calculate the change in mean arterial pressure (MAP) from baseline at different time points after drug administration.

    • Compare the magnitude and duration of the antihypertensive effect between ZD 7155 and the peptide antagonist.

Conclusion

ZD 7155 (hydrochloride) emerges as a potent and selective non-peptide AT1 receptor antagonist with high binding affinity and significant in vivo efficacy. In comparison, while peptide antagonists like Saralasin exhibit high binding affinity, their utility is often limited by factors such as partial agonism and poor oral bioavailability.

The data presented in this guide, derived from various experimental studies, highlights the distinct pharmacological profiles of these two classes of AT1 receptor antagonists. The choice between a non-peptide antagonist like ZD 7155 and a peptide-based antagonist will ultimately depend on the specific research question and experimental design. For studies requiring a highly selective, orally active antagonist with a long duration of action, ZD 7155 and other "sartans" represent a superior choice. Peptide antagonists, however, remain valuable tools for specific in vitro and in vivo experimental paradigms, particularly in structure-activity relationship studies and in understanding the nuances of receptor-ligand interactions.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Adherence to these protocols is vital for protecting personnel and the environment.

ZD 7155 (hydrochloride) is a pharmacologically active, chlorinated organic compound. Due to its biological potency and chemical properties, it requires careful handling and disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Key Properties of ZD 7155 (hydrochloride)

A summary of the key quantitative data for ZD 7155 (hydrochloride) is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 474.99 g/mol [1][2]
Chemical Formula C₂₆H₂₆N₆O·HCl[1][2]
Solubility Soluble to 10 mM in water with gentle warming.[1]
Purity ≥98% (HPLC)[2]
Storage Desiccate at +4°C.[1][2]

Experimental Protocols: Disposal Procedure

The following step-by-step procedure should be followed for the safe disposal of ZD 7155 (hydrochloride).

1. Waste Identification and Classification:

  • All waste containing ZD 7155 (hydrochloride), including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be classified as hazardous chemical waste.

  • Due to its chlorinated nature, it should be segregated as halogenated organic waste.

2. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Waste Segregation and Collection:

  • Solid Waste: Collect solid ZD 7155 (hydrochloride) and contaminated disposable items in a dedicated, properly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing ZD 7155 (hydrochloride) in a separate, leak-proof, and clearly labeled hazardous waste container for chlorinated organic liquids.

    • Do not mix with non-halogenated solvent waste.

    • Do not dispose of down the drain.[3]

  • Ensure waste containers are compatible with the chemical.

4. Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "ZD 7155 (hydrochloride)"

    • The primary hazard(s) (e.g., "Toxic," "Pharmacologically Active Compound")

    • The date of waste accumulation

5. Storage:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.

6. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Inform the disposal service that the waste contains a potent, pharmacologically active, chlorinated organic compound.

  • The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration by a licensed facility.[4][5][6][7][8] This process permanently destroys the toxic organic compounds.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of ZD 7155 (hydrochloride).

G cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Identify ZD 7155 (hydrochloride) waste for disposal B Wear appropriate PPE (gloves, goggles, lab coat) A->B C Collect Solid Waste in dedicated container B->C D Collect Liquid Waste in dedicated container B->D E Label container clearly: 'Hazardous Waste - ZD 7155 (hydrochloride)' C->E D->E F Seal container securely E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact EHS or licensed waste disposal service G->H I Arrange for high-temperature incineration H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of ZD 7155 (hydrochloride), a potent and selective non-peptide AT1 receptor antagonist. By adhering to these procedural steps, you can minimize risk and maintain a secure research environment.

As the toxicological properties of ZD 7155 (hydrochloride) have not been fully investigated, it is crucial to treat this compound with due care. The following recommendations are based on best practices for handling research chemicals of unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with ZD 7155 (hydrochloride), a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant GlovesNitrile or neoprene, disposablePrevents skin contact and absorption. Discard and replace immediately if contaminated.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorNIOSH-approvedRecommended when handling the solid compound to prevent inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan ensures that ZD 7155 (hydrochloride) is handled safely at every stage of the research process.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

Handling and Preparation of Solutions
  • All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust when weighing or transferring the solid.

  • Use dedicated equipment (spatulas, glassware, etc.) and clean it thoroughly after use.

  • If heating is required for dissolution, do so gently and with adequate ventilation.

Spill Management
  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of ZD 7155 (hydrochloride) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused ZD 7155 (hydrochloride) as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of ZD 7155 (hydrochloride) in a laboratory setting.

G cluster_prep Preparation cluster_handling Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace in Fume Hood A->B C Weigh Solid ZD 7155 B->C D Prepare Solution C->D E Conduct Experiment D->E Transfer to Experiment F Handle Waste E->F G Decontaminate Workspace F->G Segregate Waste H Dispose of Hazardous Waste G->H I Remove PPE H->I

Caption: Workflow for safe handling of ZD 7155 (hydrochloride).

By implementing these safety protocols, researchers can confidently work with ZD 7155 (hydrochloride) while prioritizing their safety and the integrity of their research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZD 7155(hydrochloride)
Reactant of Route 2
Reactant of Route 2
ZD 7155(hydrochloride)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.